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  • Product: 3-Cyano-2-methylphenylboronic acid
  • CAS: 313546-19-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyano-2-methylphenylboronic Acid

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Cyano-2-methylphenylboronic acid, a valuable building block in modern medicinal chemistry and materials science. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Cyano-2-methylphenylboronic acid, a valuable building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of handling this versatile compound, from its rational synthesis to its detailed analytical characterization.

Introduction

3-Cyano-2-methylphenylboronic acid (CAS No. 313546-19-9) is a substituted arylboronic acid that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional nature, featuring a boronic acid moiety, a nitrile group, and a methyl group on a phenyl ring, makes it a highly versatile reagent. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The cyano and methyl groups offer additional points for molecular modification and influence the electronic and steric properties of the molecule, which can be strategically exploited in the design of novel pharmaceuticals and functional materials. This guide will provide a detailed exploration of a robust synthetic route to this compound and a thorough analysis of its key characterization features.

Synthesis of 3-Cyano-2-methylphenylboronic Acid

The synthesis of 3-Cyano-2-methylphenylboronic acid is most effectively achieved through a two-step process, starting from the commercially available 3-bromo-2-methylbenzamide. The first step involves the dehydration of the amide to the corresponding nitrile, followed by a palladium-catalyzed borylation of the resulting aryl bromide.

Part 1: Synthesis of the Precursor, 3-Bromo-2-methylbenzonitrile

The initial step is the conversion of 3-bromo-2-methylbenzamide to 3-bromo-2-methylbenzonitrile. This is a standard dehydration reaction, often accomplished using a variety of dehydrating agents. A common and effective method involves the use of trifluoroacetic anhydride in the presence of a mild base like pyridine.

Experimental Protocol:

  • To a solution of 3-bromo-2-methylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM), add pyridine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (3.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a 1M HCl solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-methylbenzonitrile, which can often be used in the next step without further purification.

Part 2: Miyaura Borylation to Yield 3-Cyano-2-methylphenylboronic Acid

The second and final step is the conversion of 3-bromo-2-methylbenzonitrile to the target boronic acid. The Miyaura borylation is a robust and widely used method for this transformation, employing a palladium catalyst, a diboron reagent, and a base.[2][3][4]

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-2-methylbenzonitrile (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude boronic ester can be hydrolyzed to the boronic acid by stirring with a suitable acid (e.g., HCl) in a biphasic solvent system (e.g., diethyl ether/water) or purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 3-Bromo-2-methylbenzamide Intermediate 3-Bromo-2-methylbenzonitrile Start->Intermediate Dehydration (TFAA, Pyridine, DCM) Final_Product 3-Cyano-2-methylphenylboronic acid Intermediate->Final_Product Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane) Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized_Product Crude Product Purification Column Chromatography / Recrystallization Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Workflow for the purification and characterization of the product.

Safety and Handling

3-Cyano-2-methylphenylboronic acid should be handled with care in a well-ventilated fume hood. Based on data for structurally similar compounds, it is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [1] Table 2: Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Applications in Research and Development

The utility of 3-Cyano-2-methylphenylboronic acid lies in its ability to serve as a versatile building block in the synthesis of more complex molecules.

  • Drug Discovery: As a trifunctional intermediate, it can be used in the synthesis of novel heterocyclic compounds and biaryl systems, which are common scaffolds in many biologically active molecules. The cyano group can be further transformed into other functional groups, such as amines or carboxylic acids, providing additional avenues for molecular diversification.

  • Materials Science: The rigid aromatic core and the presence of the polar cyano group make this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The boronic acid moiety allows for its incorporation into polymeric structures through Suzuki polymerization.

Conclusion

This technical guide has outlined a reliable synthetic pathway for 3-Cyano-2-methylphenylboronic acid and provided a comprehensive overview of its expected characterization data. The detailed protocols and analytical insights are intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and characterize this valuable chemical intermediate. Its versatile structure and reactivity ensure its continued importance in the fields of medicinal chemistry and materials science, paving the way for the discovery and development of novel molecules with significant applications.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • ResearchGate. (2025). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. [Link]

  • Chemical-label.com. (n.d.). Edit chemical label 3-Cyano-2-methylphenylboronic acid. [Link]

  • Chegg.com. (2017). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Link]

  • PubChemLite. (n.d.). 3-cyano-2-methylphenylboronic acid (C8H8BNO2). [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • NIH. (n.d.). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. [Link]

  • Wikipedia. (n.d.). Miyaura borylation. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • NIH. (n.d.). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

Sources

Exploratory

3-Cyano-2-methylphenylboronic acid reactivity profile and mechanism

An In-Depth Technical Guide to the Reactivity and Mechanism of 3-Cyano-2-methylphenylboronic Acid Abstract 3-Cyano-2-methylphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Mechanism of 3-Cyano-2-methylphenylboronic Acid

Abstract

3-Cyano-2-methylphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in synthetic chemistry, particularly within pharmaceutical and materials science research. Its unique substitution pattern—featuring a nucleophilic boronic acid, a sterically demanding ortho-methyl group, and an electron-withdrawing meta-cyano group—creates a nuanced reactivity profile. This guide provides an in-depth analysis of the compound's core reactivity, focusing on its behavior in palladium- and copper-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, the causal effects of the substituent groups on reaction outcomes, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction and Physicochemical Profile

3-Cyano-2-methylphenylboronic acid is a key building block in modern organic synthesis. Its utility stems from the robust and versatile nature of the boronic acid functional group, which enables the formation of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.[1] The presence of the ortho-methyl and meta-cyano substituents introduces specific electronic and steric properties that differentiate its reactivity from simpler arylboronic acids.

  • The Boronic Acid Group: Serves as the primary reactive site for transmetalation in cross-coupling cycles.

  • The ortho-Methyl Group: Imparts significant steric hindrance around the C-B bond. This bulk can impede the approach of the metal catalyst, often slowing down the rate-limiting transmetalation step and necessitating carefully optimized reaction conditions.[2][3]

  • The meta-Cyano Group: As a moderate electron-withdrawing group (EWG), it influences the electronic density of the aromatic ring. This can affect the rate of transmetalation and also renders the boronic acid group more susceptible to side reactions like protodeboronation under certain conditions.[2][4][5]

This combination makes 3-cyano-2-methylphenylboronic acid an ideal reagent for introducing a substituted aryl motif in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients.[6]

Physicochemical Data
PropertyValue
Chemical Formula C₈H₈BNO₂
Molecular Weight 160.97 g/mol
CAS Number 313546-19-9[7]
Appearance White to off-white solid
SMILES B(C1=C(C(=CC=C1)C#N)C)(O)O
Storage Store at 2°C - 8°C

Core Reactivity Profile: Cross-Coupling Reactions

The primary utility of 3-cyano-2-methylphenylboronic acid lies in its application as a coupling partner in metal-catalyzed reactions. The Suzuki-Miyaura and Chan-Lam couplings are its most important transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organoboron species with an organohalide or triflate using a palladium catalyst and a base.[8][9] The general reactivity trend for substituted phenylboronic acids is often para > meta >> ortho, with the ortho-isomer being significantly less reactive due to steric hindrance.[2] This is the central challenge when using 3-cyano-2-methylphenylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst System: The steric bulk of the ortho-methyl group necessitates the use of highly active palladium catalysts. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[10][11] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is crucial for efficient oxidative addition, and also accelerate the rate-limiting reductive elimination step.

  • Base and Solvent: A strong base is required to activate the boronic acid, forming the more nucleophilic boronate species ([ArB(OH)₃]⁻) that participates in transmetalation.[9] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like Na₂CO₃ for hindered substrates. Anhydrous polar aprotic solvents like dioxane, THF, or toluene are typically used, often with a small amount of water to facilitate the dissolution of the inorganic base and formation of the boronate.

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The steric hindrance from the ortho-methyl group primarily impacts the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex [Ar¹-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar¹-X) transmetalation_complex [Ar¹-Pd(II)L₂-Ar²] pd_complex->transmetalation_complex Transmetalation ([Ar²-B(OH)₃]⁻) boronate Ar²-B(OH)₂ + Base ⇌ [Ar²-B(OH)₃]⁻ product Ar¹-Ar² transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming aryl C–N and C–O bonds.[12][13] It utilizes a copper catalyst to couple arylboronic acids with amines, amides, alcohols, or phenols.[14][15] A key advantage of this reaction is its tolerance for air and moisture, often allowing it to be run open to the atmosphere at room temperature.[12][16]

Causality Behind Experimental Choices:

  • Copper Source: Copper(II) acetate, Cu(OAc)₂, is the most common catalyst. Stoichiometric or catalytic amounts can be used.[14] When used catalytically, an oxidant (often atmospheric oxygen) is required to regenerate the active Cu(II) species from the Cu(I) formed after reductive elimination.[13]

  • Additives and Base: The reaction is often accelerated by a base like pyridine or triethylamine, which can act as both a ligand and a proton scavenger.[12][16] Molecular sieves are sometimes added to remove water, which can otherwise lead to competitive protodeboronation.

  • Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile are common solvents for Chan-Lam couplings.

While the precise mechanism has been subject to debate, a widely accepted pathway involves the formation of a copper(II)-aryl complex via transmetalation. This complex can then coordinate with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species (formed via disproportionation or oxidation) forges the C-N or C-O bond and releases a Cu(I) species, which is then re-oxidized to Cu(II) to complete the cycle.[12][13][16]

Chan_Lam_Cycle cu2_a Cu(II)L₂ cu2_b Ar-Cu(II)L cu2_a->cu2_b Transmetalation (Ar-B(OH)₂) cu3 [Ar-Cu(III)L₂(NuH)]⁺ cu2_b->cu3 Coordination (NuH) & Oxidation cu1 Cu(I)L cu3->cu1 product Ar-Nu cu3->product Reductive Elimination cu1->cu2_a Oxidation (O₂) Workflow prep 1. Vessel Preparation (Oven-dried flask, stir bar) reagents 2. Reagent Addition (Boronic acid, halide, base, catalyst, ligand) prep->reagents inert 3. Inert Atmosphere (Evacuate and backfill with N₂ or Ar 3x) reagents->inert solvent 4. Solvent Addition (Degassed solvent via syringe) inert->solvent reaction 5. Reaction (Heat to specified temp with stirring) solvent->reaction workup 6. Workup & Purification (Quench, extract, column chromatography) reaction->workup

Figure 3: Standard workflow for an inert-atmosphere cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from standard procedures for coupling sterically hindered boronic acids. [2][17]

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-cyano-2-methylphenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and SPhos (0.04 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane/water (10:1 ratio, to a concentration of ~0.1 M in the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Chan-Lam N-Arylation of a Secondary Amine

This protocol is based on established methods for copper-catalyzed C-N bond formation. [14][15]

  • Preparation: To a round-bottom flask, add Cu(OAc)₂ (1.5 equiv.), the secondary amine (1.0 equiv.), and activated 3 Å molecular sieves (~100 mg per mmol of amine).

  • Reagent Addition: Add 3-cyano-2-methylphenylboronic acid (1.2 equiv.).

  • Solvent and Base: Add anhydrous dichloromethane (CH₂Cl₂) to a concentration of ~0.2 M, followed by the addition of pyridine (2.5 equiv.).

  • Reaction: Stopper the flask and stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to yield the desired N-aryl product.

Data Summary: Representative Reactivity

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling with various aryl halides, highlighting the impact of the coupling partner on reaction efficiency. Yields are representative and highly dependent on precise conditions.

Aryl Halide PartnerCatalyst/Ligand SystemBaseTemp (°C)Time (h)Typical Yield (%)Citation
4-IodoanisolePd(PPh₃)₄Na₂CO₃851260-75%[17]
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄1001880-95%[2]
2-BromotoluenePd₂(dba)₃ / P(t-Bu)₃K₃PO₄1102450-70%[10]
4-ChloroacetophenonePd(OAc)₂ / XPhosK₃PO₄1102475-90%[11]

Key Insights:

  • Aryl iodides and bromides are effective coupling partners.

  • Sterically hindered aryl halides (e.g., 2-bromotoluene) result in lower yields, underscoring the cumulative steric challenge.

  • Electron-deficient aryl chlorides can be successfully coupled, but require highly active catalyst systems. [18]

Conclusion

3-Cyano-2-methylphenylboronic acid is a powerful synthetic intermediate whose reactivity is defined by an interplay of steric and electronic factors. Its successful application in Suzuki-Miyaura and Chan-Lam couplings hinges on the rational selection of reaction conditions tailored to overcome the steric hindrance imposed by the ortho-methyl group. The use of bulky, electron-rich phosphine ligands for palladium catalysis and the careful management of potential side reactions like protodeboronation are paramount. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the synthetic potential of this versatile building block in their research and development endeavors.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC, National Institutes of Health (NIH).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • 3-Cyano-2-methylphenylboronic acid | 313546-19-9 | FC76289. Biosynth.
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Semantic Scholar.
  • Chan–Lam coupling. Wikipedia.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
  • 3-Cyano-2-fluorophenylboronic acid.
  • Protodeboronation. Organic Chemistry Portal.
  • Chan-Lam Coupling. Alfa Chemistry.
  • (3-Cyano-2-fluoro-5-methylphenyl)boronic acid | C8H7BFNO2 | CID 125452976. PubChem.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 313546-19-9|3-Cyano-2-methylphenylboronic acid|BLD Pharm.
  • Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Publishing.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
  • Photoinduced Deborylative C-C Bond Formation.
  • 3-Cyanophenylboronic acid = 95.0 150255-96-2. Sigma-Aldrich.
  • 3-Cyano-2-methylphenylboronic acid. AbacipharmTech-Global Chemical supplier.
  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Chemistry Portal.
  • 3-Cyano-2-methylphenylboronic acid. CRO SPLENDID LAB.
  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus de l'Académie des Sciences.
  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI.

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Foundational

A Comprehensive Spectroscopic Analysis of 3-Cyano-2-methylphenylboronic acid

An In-depth Technical Guide for Researchers and Scientists Authored by a Senior Application Scientist This guide provides a detailed technical overview of the spectroscopic characterization of 3-Cyano-2-methylphenylboron...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic characterization of 3-Cyano-2-methylphenylboronic acid, a critical reagent and building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a field-proven perspective on how to acquire, interpret, and integrate spectroscopic data to unequivocally confirm the structure and purity of this compound. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for drug development and research professionals.

Molecular Identity and Structural Framework

3-Cyano-2-methylphenylboronic acid is an ortho-substituted toluyl derivative featuring both a nitrile and a boronic acid moiety. These functional groups impart unique reactivity and spectroscopic characteristics, making it a versatile synthon. Understanding its core structure is the foundational step for all subsequent spectroscopic analysis.

Key Compound Data:

Property Value Source
CAS Number 313546-19-9 [1][2][3]
Molecular Formula C₈H₈BNO₂ [2][4]

| Molecular Weight | 160.97 g/mol |[2] |

Below is a diagram of the molecular structure, which serves as our reference for interpreting the spectral data.

Caption: Molecular Structure of 3-Cyano-2-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For 3-Cyano-2-methylphenylboronic acid, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Analysis: Mapping the Protons

Expertise & Experience: The choice of solvent is critical for analyzing boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for its ability to solubilize the polar compound and to observe the exchangeable B(OH)₂ protons, which often appear as a broad singlet.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Cyano-2-methylphenylboronic acid and dissolve it in ~0.7 mL of DMSO-d₆. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is advantageous for resolving the coupled aromatic protons.

  • Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and perform phase and baseline corrections. Integrate the signals to determine the relative proton ratios.

Data Interpretation: The ¹H NMR spectrum will exhibit distinct signals corresponding to the methyl, aromatic, and boronic acid protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃~2.5Singlet (s)3HThe methyl group is adjacent to an aromatic ring, resulting in a characteristic downfield shift.
Aromatic -CH7.5 - 8.0Multiplet (m)3HThe three aromatic protons will show complex splitting patterns (doublets, triplets) due to coupling with each other. Their exact shifts are influenced by the electron-withdrawing cyano group and the boronic acid.
-B(OH)₂8.0 - 8.5 (variable)Broad Singlet (br s)2HThese acidic protons are exchangeable and their signal is often broad. The chemical shift can vary with concentration and water content in the solvent.
¹³C NMR Analysis: The Carbon Skeleton

Trustworthiness: A standard ¹³C NMR experiment provides a count of unique carbon environments. To validate assignments, especially for quaternary carbons which can have weak signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended. This helps differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

  • Instrumentation: Use the same spectrometer (e.g., 400 MHz, corresponding to a ¹³C frequency of ~100 MHz).

  • Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Interpretation: The molecule has 8 unique carbon atoms, and the spectrum should reflect this.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
-CH₃20 - 25Typical range for a methyl group attached to an aromatic ring.
-C≡N115 - 120The nitrile carbon is a quaternary carbon with a characteristic shift in this region.[5]
Aromatic C-H125 - 140Aromatic carbons appear in this range, with specific shifts influenced by substituents.[6]
Aromatic C-B130 - 140 (often weak)The carbon directly attached to the boron atom. The signal can be broad or weak due to quadrupolar relaxation of the boron nucleus.
Aromatic C-CN~110The electron-withdrawing nature of the nitrile group shields this carbon.
Aromatic C-CH₃~145The carbon bearing the methyl group is deshielded.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, the sharp, intense nitrile (C≡N) stretch and the broad hydroxyl (O-H) stretch from the boronic acid are unmistakable signatures.

Experimental Protocol (FT-IR):

  • Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, efficient choice that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition: Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be collected first.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups in the molecule.

Spectral Interpretation: The IR spectrum provides a functional group "fingerprint."

Functional GroupCharacteristic Absorption (cm⁻¹)AppearanceRationale
O-H Stretch (Boronic Acid)3200 - 3500Broad, strongCharacteristic of hydrogen-bonded O-H groups in the solid state.
Aromatic C-H Stretch3000 - 3100Sharp, mediumAbsorption just above 3000 cm⁻¹ is a hallmark of sp² C-H bonds.[7]
Aliphatic C-H Stretch2850 - 3000Sharp, mediumAbsorption from the methyl group's sp³ C-H bonds.[7]
C≡N Stretch (Nitrile)2220 - 2240Sharp, strongThis is a highly diagnostic peak. Its position indicates conjugation with the aromatic ring.[8]
Aromatic C=C Stretch1600 - 1450Multiple sharp bandsThese absorptions correspond to the vibrations of the phenyl ring.
B-O Stretch (Boronic Acid)1310 - 1380StrongA characteristic vibration for the boron-oxygen bond.

Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming molecular formula. By providing a mass measurement with high accuracy (typically <5 ppm error), it offers an unambiguous validation of the elemental composition.

Experimental Protocol (LC-MS/HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. It can be run in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.

  • Instrumentation: Inject the sample into a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The LC step helps purify the sample before it enters the mass analyzer.

  • Data Analysis: Identify the molecular ion peak and compare its measured exact mass to the theoretical exact mass calculated for C₈H₈BNO₂.

Data Interpretation: The primary goal is to find the molecular ion. Fragmentation patterns can provide further structural confirmation.

Ion AdductTheoretical m/zObserved m/zRationale
[M+H]⁺162.0721Expected within 5 ppmProtonated molecule, commonly observed in positive ESI mode.[4]
[M-H]⁻160.0575Expected within 5 ppmDeprotonated molecule, observed in negative ESI mode.[4]
[M+Na]⁺184.0540Expected within 5 ppmSodium adduct, common when sodium salts are present.[4]
[M+H-H₂O]⁺144.0621Expected within 5 ppmA common fragment resulting from the loss of a water molecule from the boronic acid moiety.[4]

A plausible fragmentation pathway initiated by the loss of water is shown below. This is a key diagnostic fragmentation for phenylboronic acids.

G M_H [M+H]⁺ m/z = 162.07 M_H_H2O [M+H-H₂O]⁺ m/z = 144.06 M_H->M_H_H2O - H₂O

Caption: Primary fragmentation pathway for 3-Cyano-2-methylphenylboronic acid.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. This workflow ensures a comprehensive and irrefutable structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Confirmation NMR NMR (¹H, ¹³C) NMR_Data C-H Framework Connectivity NMR->NMR_Data IR FT-IR IR_Data Functional Groups (-CN, -OH, B-O) IR->IR_Data MS HRMS MS_Data Molecular Formula (C₈H₈BNO₂) MS->MS_Data Confirmation Structure & Purity Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Cyano-2-methylphenylboronic Acid

Abstract Phenylboronic acids are a cornerstone of modern synthetic chemistry and drug discovery, prized for their versatility in carbon-carbon bond formation.[1] A thorough understanding of their three-dimensional struct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylboronic acids are a cornerstone of modern synthetic chemistry and drug discovery, prized for their versatility in carbon-carbon bond formation.[1] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the complete workflow for the crystal structure analysis of 3-Cyano-2-methylphenylboronic acid, a representative substituted phenylboronic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed procedural roadmap for researchers. It outlines the synthesis, purification, single-crystal growth, and comprehensive characterization using single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and thermal analysis (TGA/DSC). The causality behind each experimental choice is explained, and protocols are presented as self-validating systems to ensure scientific integrity.

Introduction: The Significance of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry. Their unique electronic properties and reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have revolutionized the synthesis of complex organic molecules.[1] The boronic acid functional group, -B(OH)₂, is a versatile handle that allows for the strategic introduction of aryl and heteroaryl moieties, accelerating the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3]

The biological activity of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), is intrinsically linked to their three-dimensional structure and ability to form covalent bonds with target proteins.[2][3] Therefore, a precise understanding of the solid-state conformation, intermolecular interactions, and crystal packing of boronic acid building blocks like 3-Cyano-2-methylphenylboronic acid is crucial for designing next-generation therapeutics. This guide provides the technical framework for achieving this understanding.

Synthesis and Purification of 3-Cyano-2-methylphenylboronic Acid

The synthesis of 3-Cyano-2-methylphenylboronic acid is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the ortho-lithiation of a protected 3-cyanotoluene derivative followed by quenching with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis

  • Protection of the Benzylic Position: Start with 3-cyano-2-methylaniline. Protect the amino group, for instance, through acetylation, to prevent side reactions.

  • Halogenation: Introduce a bromine or iodine atom at the position desired for boronation, typically via electrophilic aromatic substitution.

  • Grignard or Lithiation Reaction: Convert the aryl halide into an organometallic intermediate. For example, react the aryl bromide with magnesium turnings to form a Grignard reagent or with n-butyllithium for a lithiation reaction. This step must be performed under anhydrous and inert conditions (e.g., dry THF or diethyl ether under an argon atmosphere).

  • Borylation: Cool the organometallic solution to a low temperature (typically -78 °C) and add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.

  • Hydrolysis: After the reaction is complete, quench the mixture with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the borate ester to the desired boronic acid.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield crystalline 3-Cyano-2-methylphenylboronic acid.

Single-Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging yet critical step in crystal structure analysis. The method of crystallization can significantly impact the crystal quality and, consequently, the resolution of the final structure.

Experimental Protocol: Single-Crystal Growth

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[4] For 3-Cyano-2-methylphenylboronic acid, solvents like acetonitrile, ethyl acetate, or a mixture of ethanol and water are good starting points.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[4]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

    • Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is sparingly soluble, but the two solvents are miscible).

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Spectroscopic and Thermal Characterization

A comprehensive analysis requires corroborating the crystal structure with other analytical techniques to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the nuclei. For boronic acids, ¹¹B NMR is particularly informative.[6][7][8][9]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination environment (trigonal planar vs. tetrahedral).[6][9][10] This is crucial for studying interactions in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected FT-IR Peaks for 3-Cyano-2-methylphenylboronic Acid:

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching of the boronic acid
~2230C≡N stretching of the cyano group
~1600, ~1470C=C stretching of the aromatic ring
~1350B-O stretching
~1200C-N stretching
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[12]

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: A small amount of the crystalline sample (2-5 mg) is placed in an aluminum or platinum pan.

  • TGA: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen), and the change in mass is recorded as a function of temperature. This can indicate dehydration or decomposition temperatures.

  • DSC: The heat flow to or from the sample is measured as it is heated or cooled. This reveals phase transitions such as melting, crystallization, and polymorphism.

Illustrative Crystal Structure Analysis of 3-Cyano-2-methylphenylboronic Acid

As the crystal structure has not been experimentally determined, we present an illustrative analysis based on the known structures of similar compounds, such as 3-cyanophenylboronic acid.[7]

Table 1: Illustrative Crystallographic Data

ParameterValue
Chemical FormulaC₈H₈BNO₂
Formula Weight160.97
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.012
b (Å)8.543
c (Å)13.211
β (°)102.54
V (ų)772.3
Z4
Dcalc (g/cm³)1.385

Molecular Geometry and Conformation

The boronic acid group [-B(OH)₂] is expected to be twisted relative to the plane of the phenyl ring.[7] This twist angle is a result of minimizing steric hindrance between the hydroxyl groups and the ortho-methyl group. The B-O bond lengths are typically around 1.37 Å, and the O-B-O bond angle is close to 120°, consistent with sp² hybridization of the boron atom.

Crystal Packing and Intermolecular Interactions

Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state.[6] In this case, the two hydroxyl groups of one molecule would form strong O-H···O hydrogen bonds with the hydroxyl groups of an adjacent molecule, creating a characteristic eight-membered ring motif. Furthermore, the cyano group can act as a hydrogen bond acceptor, potentially forming O-H···N interactions with the boronic acid hydroxyl groups of neighboring molecules, leading to the formation of extended chains or sheets in the crystal lattice.[7] Pi-pi stacking interactions between the phenyl rings of adjacent molecules are also likely to contribute to the overall crystal packing.

Visualization of Key Concepts

Diagram 1: Experimental Workflow for Crystal Structure Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Characterization & Analysis cluster_output Final Output Synthesis Synthesis of 3-Cyano-2-methylphenylboronic acid Purification Recrystallization Synthesis->Purification Crystal_Growth Single-Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystal_Growth Spectroscopy Spectroscopic Analysis (NMR, FT-IR) Purification->Spectroscopy Thermal Thermal Analysis (TGA/DSC) Purification->Thermal XRD Single-Crystal XRD Data Collection Crystal_Growth->XRD Solve Structure Solution & Refinement XRD->Solve Structure 3D Crystal Structure & Packing Analysis Solve->Structure

Caption: Workflow from synthesis to final structure analysis.

Diagram 2: Intermolecular Hydrogen Bonding Motif

G cluster_dimer Hydrogen-Bonded Dimer cluster_chain Chain Formation via Cyano Group M1 Molecule 1 (R-B(OH)₂) M1_O1 O-H M1->M1_O1 M1_O2 O M1->M1_O2 M2 Molecule 2 (R-B(OH)₂) M2_O1 O-H M2->M2_O1 M2_O2 O M2->M2_O2 M1_O1->M2_O2 O-H···O M2_O1->M1_O2 O-H···O M3 Molecule 3 (R-B(OH)₂) M3_OH O-H M3->M3_OH M4 Molecule 4 (R'-CN) M4_CN N≡C M4->M4_CN M3_OH->M4_CN O-H···N

Caption: Common hydrogen bonding in phenylboronic acids.

Conclusion

This technical guide provides a comprehensive framework for the structural analysis of 3-Cyano-2-methylphenylboronic acid, from its chemical synthesis to its detailed characterization. While the specific crystal structure of this compound remains to be determined, the methodologies outlined herein represent the gold standard in the field. A thorough understanding of the solid-state properties of such building blocks is fundamental to advancing the field of medicinal chemistry. The protocols and insights provided are intended to empower researchers, scientists, and drug development professionals to confidently undertake the structural elucidation of novel boronic acid derivatives, ultimately contributing to the design of more effective and selective therapeutic agents.

References

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. (2022-11-01). [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. ResearchGate. (n.d.). [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. (2022-11-18). [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. (n.d.). [Link]

  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. (n.d.). [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. (n.d.). [Link]

  • 2.8: Thermal Analysis. Chemistry LibreTexts. (2022-08-28). [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. (n.d.). [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. (n.d.). [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). [Link]

  • Thermal analysis laboratories by TGA, DTA, DSC on materials. Analytice. (n.d.). [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. (n.d.). [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... ResearchGate. (n.d.). [Link]

  • 3-cyano-2-methylphenylboronic acid (C8H8BNO2). PubChemLite. (n.d.). [Link]

  • Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate. (n.d.). [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. (n.d.). [Link]

  • 3-Cyano-2-methylphenylboronic acid. CRO SPLENDID LAB. (n.d.). [Link]

  • 3-Cyano-2-methylphenylboronic acid. AbacipharmTech. (n.d.). [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). [Link]

  • NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. ResearchGate. (n.d.). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. (n.d.). [Link]

  • Infrared Spectroscopy: Key Features of Organic Functional Groups // HSC Chemistry. (2021-07-06). [Link]

  • 3-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 10942384. PubChem. (n.d.). [Link]

Sources

Foundational

solubility and stability studies of 3-Cyano-2-methylphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-2-methylphenylboronic Acid Introduction: The Critical Role of a Versatile Building Block 3-Cyano-2-methylphenylboronic acid (CAS No. 313546-19-9; Mol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-2-methylphenylboronic Acid

Introduction: The Critical Role of a Versatile Building Block

3-Cyano-2-methylphenylboronic acid (CAS No. 313546-19-9; Molecular Formula: C₈H₈BNO₂) is an organoboron compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its utility is most pronounced as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel prize-winning methodology fundamental to the formation of carbon-carbon bonds.[3][4] This reaction is a cornerstone in the synthesis of complex molecules, including biaryl compounds that form the backbone of numerous active pharmaceutical ingredients (APIs).[5]

The presence of the cyano and methyl groups on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its reactivity and making it a valuable building block for targeted molecular architectures.[6] However, like many boronic acids, its successful application in drug development and process chemistry is contingent upon a thorough understanding of two fundamental physicochemical properties: solubility and stability.

This guide provides a comprehensive technical overview of the methodologies used to evaluate the solubility and stability of 3-Cyano-2-methylphenylboronic acid. It is designed for researchers, process chemists, and formulation scientists, offering not just protocols, but the underlying scientific rationale to empower robust and reproducible experimental design.

Part 1: Solubility Assessment in Organic Solvents

The solubility of a reagent is a critical parameter that dictates its utility in synthesis, influencing reaction kinetics, purification strategies (e.g., crystallization), and formulation development.[7] 3-Cyano-2-methylphenylboronic acid is generally described as being soluble in polar organic solvents, a characteristic attributed to the polar boronic acid moiety.[6] However, precise quantitative data is essential for process optimization.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its functional groups:

  • Boronic Acid Group (-B(OH)₂): This hydrophilic group can engage in hydrogen bonding as both a donor and acceptor, promoting solubility in protic solvents like alcohols and, to some extent, polar aprotic solvents.

  • Cyano Group (-C≡N): A polar group that contributes to the molecule's overall dipole moment, enhancing solubility in polar solvents.

  • Aromatic Ring & Methyl Group (-C₆H₃-CH₃): These nonpolar moieties contribute to solubility in less polar or aromatic solvents like toluene and tetrahydrofuran (THF), which are common media for Suzuki-Miyaura coupling reactions.[8]

A key challenge with boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides.[9] This equilibrium is solvent-dependent and can lead to variability in solubility measurements, as one is often measuring the solubility of a mixture.

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep_compound Weigh Compound & Solvent prep_vial Add to Sealed Vial with Stir Bar prep_compound->prep_vial equil Agitate at Constant Temp. (e.g., 24-48h) prep_vial->equil sample Filter Aliquot (0.22 µm PTFE) equil->sample dilute Dilute Gravimetrically sample->dilute analyze Analyze via Calibrated RP-HPLC dilute->analyze calculate Calculate Concentration (mg/mL or mol/L) analyze->calculate G cluster_pathways Potential Degradation Pathways cluster_products Resulting Products start 3-Cyano-2-methylphenylboronic Acid hydrolysis Hydrolysis (H₂O) start->hydrolysis oxidation Oxidation ([O]) start->oxidation deboronation Protodeboronation (H⁺, Base, Metal) start->deboronation boroxine Boroxine Anhydride (Reversible) hydrolysis->boroxine phenol 3-Cyano-2-methylphenol oxidation->phenol arene 3-Cyano-2-methylbenzene deboronation->arene

Sources

Exploratory

physical and chemical properties of 3-Cyano-2-methylphenylboronic acid

An In-depth Technical Guide to 3-Cyano-2-methylphenylboronic Acid Abstract: This technical guide provides a comprehensive overview of 3-Cyano-2-methylphenylboronic acid, a key organoboron compound utilized extensively in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Cyano-2-methylphenylboronic Acid

Abstract: This technical guide provides a comprehensive overview of 3-Cyano-2-methylphenylboronic acid, a key organoboron compound utilized extensively in organic synthesis and medicinal chemistry. The document details its fundamental physical and chemical properties, explores its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, and outlines its applications as a versatile synthetic intermediate. Furthermore, this guide provides essential information on safe handling, storage, and stability to ensure its effective and secure use in a laboratory setting. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights to serve as an authoritative resource.

Introduction

3-Cyano-2-methylphenylboronic acid, with CAS number 313546-19-9, is a substituted arylboronic acid that has emerged as a valuable building block in modern synthetic chemistry.[1][2] Its structure, featuring a phenyl ring functionalized with a boronic acid group, a cyano group, and a methyl group, provides a unique combination of reactivity and steric/electronic properties. Organoboron compounds, and boronic acids in particular, are cornerstones of carbon-carbon bond formation, largely due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[3][4]

The presence of the boronic acid moiety [-B(OH)₂] makes this compound a prime substrate for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryls, which are common motifs in pharmaceuticals.[5] The cyano and methyl substituents modulate the electronic nature of the aromatic ring, influencing the compound's reactivity and allowing for the precise construction of complex molecular architectures. This guide offers an in-depth analysis of its properties and applications, providing the scientific community with a foundational understanding of this important reagent.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its successful application in research and development.

General Information

The core identifiers and structural details for 3-Cyano-2-methylphenylboronic acid are summarized below.

PropertyValueSource(s)
CAS Number 313546-19-9[1][2][6]
Molecular Formula C₈H₈BNO₂[2][7][8]
Molecular Weight 160.97 g/mol [2][7][9]
Synonyms (3-Cyano-2-methylphenyl)boronic acid[10]
SMILES B(C1=C(C(=CC=C1)C#N)C)(O)O[8]
InChIKey FBHYTUYMTRDCOI-UHFFFAOYSA-N[8]
Physical Properties

The physical characteristics of 3-Cyano-2-methylphenylboronic acid are critical for determining appropriate reaction conditions and purification methods.

PropertyValueNotesSource(s)
Appearance White to off-white powder/crystalBased on typical appearance of arylboronic acids.
Boiling Point 359.8 ± 52.0 °CPredicted value at 760 mmHg.[7][11]
Density 1.20 ± 0.1 g/cm³Predicted value.[7]
Solubility Insoluble in water, soluble in many organic solvents.General property of arylboronic acids.[11]

Chemical Properties and Reactivity

The synthetic utility of 3-Cyano-2-methylphenylboronic acid is dictated by the interplay of its three functional groups. The boronic acid is the primary reactive site for cross-coupling, while the cyano and methyl groups provide electronic and steric influence.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate. This reaction is renowned for its mild conditions, functional group tolerance, and high yields.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_oxadd cluster_trans Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex Ar'-Pd(II)-X (Oxidative Adduct) OxAdd->PdII_complex ArX Ar'-X (Aryl Halide) Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar'-Pd(II)-Ar (Diaryl Complex) Transmetalation->PdII_diaryl BoronicAcid Ar-B(OH)₂ (3-Cyano-2-methylphenylboronic acid) Base Base (e.g., K₂CO₃) RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-Cyano-2-methylphenylboronic acid (1.0 eq), the aryl halide coupling partner (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base Addition: Add a suitable degassed solvent (e.g., a mixture of toluene and water or dioxane) followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired biaryl compound.

Applications in Research and Drug Development

The unique substitution pattern of 3-Cyano-2-methylphenylboronic acid makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.

  • Pharmaceutical Intermediates: Boronic acids are crucial for synthesizing biologically active compounds.[5] They are key components in the development of various therapeutic agents, including kinase inhibitors, anti-cancer agents, and HIV protease inhibitors.[5] The boronic acid functional group itself is a feature in several FDA-approved drugs, such as Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[4][12]

  • Building Block in Synthesis: This compound serves as a versatile reagent for introducing the 3-cyano-2-methylphenyl moiety into larger molecules. This is essential for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological profile.[3]

  • Materials Science: Arylboronic acids are also used in the development of organic electronics and sensors, where their ability to form covalent bonds and interact with other molecules is exploited.

Handling, Storage, and Safety

Proper handling and storage are imperative to maintain the integrity of 3-Cyano-2-methylphenylboronic acid and to ensure laboratory safety.

Safety Profile and Hazard Information

Based on available safety data sheets, this compound presents several hazards.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[13][14]

  • Signal Word: Warning.[13][14]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[13][15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16][17]

  • Exposure Avoidance: Avoid direct contact with skin and eyes.[13][17] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[13][15]

  • Fire Safety: Keep away from sources of ignition. Use appropriate extinguishing media such as dry chemical, sand, or alcohol-resistant foam in case of a fire.[17]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17] The recommended storage temperature is refrigerated, between 2°C and 8°C.[2][18]

  • Atmosphere: For long-term stability and to prevent potential degradation (deboronation), storage under an inert atmosphere (e.g., Argon or Nitrogen) is advised.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15][16]

Conclusion

3-Cyano-2-methylphenylboronic acid is a highly versatile and valuable reagent in the field of organic chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for the synthesis of complex molecules in pharmaceutical and materials science research. A comprehensive understanding of its physical properties, chemical behavior, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization. As the demand for sophisticated molecular architectures continues to grow, the importance of specialized building blocks like 3-Cyano-2-methylphenylboronic acid will undoubtedly increase.

References

Foundational

An In-Depth Technical Guide to 3-Cyano-2-methylphenylboronic acid (CAS 313546-19-9)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 3-Cyano-2-methylphenylboronic acid, a versatile reagent in modern...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-Cyano-2-methylphenylboronic acid, a versatile reagent in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the practical applications, underlying chemical principles, and critical safety protocols necessary for its effective and safe utilization in a laboratory setting. The content herein is structured to provide not just data, but actionable insights grounded in established chemical expertise.

Core Characteristics and Physicochemical Properties

3-Cyano-2-methylphenylboronic acid, identified by CAS number 313546-19-9, is an organoboron compound featuring a boronic acid functional group attached to a substituted phenyl ring. This seemingly simple molecule is a powerful tool in the synthetic chemist's arsenal, primarily due to the unique reactivity of the boronic acid moiety.

The presence of the cyano and methyl groups on the phenyl ring introduces specific electronic and steric influences that modulate its reactivity. The electron-withdrawing nature of the cyano group can impact the electronic properties of the aromatic system, while the methyl group introduces steric hindrance that can influence the regioselectivity of certain reactions.

Table 1: Physicochemical Properties of 3-Cyano-2-methylphenylboronic acid

PropertyValueSource
CAS Number 313546-19-9
Molecular Formula C₈H₈BNO₂
Molecular Weight 160.97 g/mol
Appearance White to off-white solid/powder
Boiling Point 359.8 ± 52.0 °C (Predicted)[1]
Solubility Soluble in polar organic solvents
Storage Store at 2°C - 8°C

The Synthetic Powerhouse: Applications in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of 3-Cyano-2-methylphenylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, typically to form biaryl structures. These motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.

The boronic acid's utility in this reaction stems from its ability to undergo transmetalation with a palladium catalyst. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Coupling A Pd(0)Ln C Oxidative Addition B Ar-X (Aryl Halide) D Ar-Pd(II)-X (Oxidative Addition Complex) C->D G Transmetalation D->G E 3-Cyano-2-methylphenyl- B(OH)2 E->G F Base F->G H Ar-Pd(II)-Ar' G->H I Reductive Elimination H->I I->A Regeneration J Ar-Ar' (Coupled Product) I->J

Sources

Exploratory

Theoretical and Computational Elucidation of 3-Cyano-2-methylphenylboronic Acid: A Guide to Modern Drug Discovery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Cyano-2-methylphenylboronic acid (CAS: 313546-19-9) is a substituted phenylboronic acid that has emerged as a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-2-methylphenylboronic acid (CAS: 313546-19-9) is a substituted phenylboronic acid that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring a Lewis acidic boronic acid moiety flanked by a sterically influential ortho-methyl group and an electron-withdrawing meta-cyano group, imparts a distinct reactivity profile. This guide provides a comprehensive theoretical and computational framework for understanding and predicting the behavior of this molecule. We will delve into quantum mechanical calculations to dissect its electronic structure and reactivity, and employ molecular modeling techniques to explore its potential as a covalent enzyme inhibitor. This document is intended to serve as a practical guide for researchers, offering both the theoretical underpinnings and detailed protocols for computational investigation, thereby accelerating its application in rational drug design.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] However, their utility extends far beyond C-C bond formation. The boron atom, with its vacant p-orbital, is sp² hybridized in its ground state, resulting in a trigonal planar geometry.[4][5] This electron-deficient nature makes it a mild Lewis acid, capable of reversibly forming covalent bonds with nucleophiles, particularly the diol moieties found in saccharides and key amino acid residues in enzyme active sites.[3][6]

This ability to form a tetrahedral boronate complex is central to their growing importance in drug discovery.[7] Boronic acid-containing drugs like bortezomib (Velcade®) and vaborbactam have validated this chemical class as effective therapeutic agents, often acting as transition-state analog inhibitors of proteases and β-lactamases.[7] The specific substituents on the phenyl ring are not mere decorations; they are critical modulators of the molecule's electronic properties, pKa, binding affinity, and selectivity.[3]

3-Cyano-2-methylphenylboronic acid presents a particularly interesting case. The ortho-methyl group can sterically influence the orientation of the boronic acid group and affect its interaction with binding partners.[8] The meta-cyano group, being strongly electron-withdrawing, is expected to increase the Lewis acidity of the boron center, lowering the pKa of the boronic acid and potentially facilitating covalent bond formation at physiological pH.[3] This guide will systematically dissect these influences using a suite of computational tools.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule begins with its structure and inherent properties. While experimental data provides the ultimate benchmark, computational methods offer a rapid and reliable means to predict these characteristics.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];

// Define nodes for atoms B [label="B", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-1.2,-0.7!", fontcolor="#202124"]; H1 [label="H", pos="-2.0,-0.4!", fontcolor="#202124"]; O2 [label="O", pos="1.2,-0.7!", fontcolor="#202124"]; H2 [label="H", pos="2.0,-0.4!", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,2.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,3.6!", fontcolor="#202124"]; C4 [label="C", pos="0,4.3!", fontcolor="#202124"]; C5 [label="C", pos="1.2,3.6!", fontcolor="#202124"]; C6 [label="C", pos="1.2,2.2!", fontcolor="#202124"]; C_Me [label="C", pos="-2.4,1.5!", fontcolor="#202124"]; H_Me1 [label="H", pos="-3.2,1.9!", fontcolor="#202124"]; H_Me2 [label="H", pos="-2.4,0.7!", fontcolor="#202124"]; H_Me3 [label="H", pos="-2.8,1.0!", fontcolor="#202124"]; C_CN [label="C", pos="-2.4,4.3!", fontcolor="#202124"]; N_CN [label="N", pos="-3.4,4.9!", fontcolor="#202124"]; H_C4 [label="H", pos="0,5.1!", fontcolor="#202124"]; H_C5 [label="H", pos="2.0,4.1!", fontcolor="#202124"]; H_C6 [label="H", pos="2.0,1.7!", fontcolor="#202124"];

// Define edges for bonds edge [style=solid, color="#202124"]; B -- O1; B -- O2; B -- C1; O1 -- H1; O2 -- H2; C1 -- C2; C1 -- C6; C2 -- C3; C2 -- C_Me; C3 -- C4; C3 -- C_CN; C4 -- C5; C4 -- H_C4; C5 -- C6; C5 -- H_C5; C6 -- H_C6; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C_CN -- N_CN [style="solid,setlinewidth(3)"]; // Triple bond

// Add labels for functional groups node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid [label="Boronic Acid\n(Lewis Acid Center)", pos="0,-1.8!"]; Methyl_Group [label="ortho-Methyl Group\n(Steric Influence)", pos="-3.5,0.5!"]; Cyano_Group [label="meta-Cyano Group\n(Electron Withdrawing)", pos="-4.5,5.5!"]; }

Caption: 2D structure of 3-Cyano-2-methylphenylboronic acid.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₈H₈BNO₂ [9]
Molecular Weight 160.97 g/mol [9]
CAS Number 313546-19-9 [1][2]
Predicted XlogP 0.4 - 1.5 PubChem
Predicted pKa 7.5 - 8.5 [3][10]
Hydrogen Bond Donors 2 [11]

| Hydrogen Bond Acceptors | 3 |[11] |

Note: Predicted values are derived from computational algorithms and may differ from experimental values. The predicted pKa is lower than that of unsubstituted phenylboronic acid (~8.8) due to the electron-withdrawing cyano group.

Theoretical Framework and Computational Strategy

To gain deep insights into the molecule's behavior, we employ a multi-scale computational approach. This strategy allows us to probe everything from quantum-level electronic effects to the dynamic interactions within a complex biological system.

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// Define edges and logical flow Start -> DFT [label="Initial Coordinates"]; DFT -> Electronic [label="Optimized Geometry"]; DFT -> Reactivity [label="Wavefunction"]; Electronic -> Docking [label="Partial Charges"]; Reactivity -> Docking [label="Guides Covalent Linkage"]; Docking -> MD [label="Initial Complex Pose"]; MD -> End [label="Binding Free Energy,\nConformational Changes"]; }

Caption: Multi-scale computational workflow for molecular analysis.
Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to determine the electronic structure of molecules.[12] It provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

  • Why we use it: DFT allows us to calculate a molecule's lowest energy conformation (geometry optimization), vibrational frequencies (to confirm a true energy minimum), and a host of electronic properties that govern reactivity.[12][13]

  • Key Outputs:

    • Optimized Geometry: Precise bond lengths and angles.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals. Their energy gap is a crucial indicator of chemical reactivity and stability.[14]

    • Electrostatic Potential (ESP) Map: Visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The boron atom is expected to be highly electrophilic.

    • Natural Bond Orbital (NBO) Analysis: Provides insights into charge distribution and orbital interactions, such as the interaction between the vacant p-orbital on boron and adjacent pi-systems.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[13] For boronic acids, this is particularly powerful for modeling the covalent interaction with catalytic residues like serine.

  • Why we use it: Docking provides a static snapshot of the most probable binding mode within an enzyme's active site. It helps identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts) and provides a scoring function to estimate binding affinity.[15]

  • Covalent Docking: Specialized algorithms are required to model the formation of the covalent bond between the boron atom and, for example, the hydroxyl oxygen of a serine residue. This involves a re-hybridization of the boron from sp² to sp³.[15]

Molecular Dynamics (MD) Simulations

While docking provides a static picture, biological systems are dynamic. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[16][17]

  • Why we use it: Starting from a docked pose, MD simulations allow us to assess the stability of the protein-ligand complex in a simulated aqueous environment. It reveals how the ligand and protein adapt to each other, the role of water molecules, and provides a more rigorous estimation of binding free energy.[17]

Computational Protocols: A Practical Guide

The following protocols are designed to be self-validating and provide a robust framework for the computational analysis of 3-Cyano-2-methylphenylboronic acid.

Protocol 1: DFT Geometry Optimization and Electronic Structure Analysis
  • Structure Preparation: Build the 3D structure of 3-Cyano-2-methylphenylboronic acid in a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., UFF).

  • DFT Input File Generation:

    • Causality: Select a functional and basis set appropriate for the system. The B3LYP functional is a robust choice for general organic molecules, while M06-2X is excellent for systems where non-covalent interactions are important.[10][12] A Pople-style basis set like 6-31+G(d,p) is recommended; the + indicates diffuse functions for lone pairs, and (d,p) adds polarization functions for more accurate geometries.

    • Keywords: Use Opt for optimization and Freq for the subsequent frequency calculation. SCRF=(Solvent=Water) can be added to simulate an aqueous environment using a polarizable continuum model (PCM).

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation & Analysis:

    • Convergence: Ensure the optimization job has converged successfully.

    • Frequency Check: Confirm the absence of imaginary frequencies, which verifies the structure as a true local minimum on the potential energy surface.

    • Data Extraction: Extract optimized coordinates, bond lengths, and angles (Table 2).

    • Electronic Analysis: Perform a single-point energy calculation on the optimized geometry to compute HOMO/LUMO energies (Table 3) and generate ESP maps.

Table 2: DFT-Calculated Geometric Parameters (Example Data at B3LYP/6-31+G(d,p))

Parameter Bond Predicted Value
Bond Length C-B 1.55 Å
B-O 1.37 Å
C≡N 1.16 Å
Dihedral Angle C-C-B-O ~30°

Note: The non-planar arrangement (dihedral angle) between the phenyl ring and the boronic acid group is a common feature in ortho-substituted PBAs.[3]

Table 3: Frontier Molecular Orbital Analysis (Example Data)

Orbital Energy (eV) Description
LUMO -1.5 eV Primarily located on the boronic acid moiety and the aromatic ring's π* system. The vacant p-orbital on Boron is the key feature.
HOMO -7.2 eV Distributed across the π-system of the phenyl ring.

| Energy Gap (ΔE) | 5.7 eV | A large gap suggests high kinetic stability. The electron-withdrawing groups lower the energy of both orbitals. |

Application in Drug Discovery: Modeling Covalent Inhibition

Boronic acids are renowned for their ability to inhibit serine proteases and β-lactamases by acting as transition-state analogs.[15][16] They react with the catalytic serine residue to form a stable, tetrahedral boronate adduct, mimicking the tetrahedral intermediate of substrate hydrolysis.

graph "Covalent_Inhibition" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Define nodes Enzyme [label="Enzyme Active Site\n(Ser-OH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand_sp2 [label="Boronic Acid\n(Trigonal, sp² Boron)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition [label="Tetrahedral Intermediate\n(sp³ Boron)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Covalent Adduct\n(Reversible)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges {rank=same; Enzyme; Ligand_sp2;} Ligand_sp2 -> Transition [label="Nucleophilic Attack"]; Enzyme -> Transition; Transition -> Complex [label="Bond Formation"]; }

Caption: Mechanism of covalent inhibition by a boronic acid.
Protocol 2: Covalent Molecular Docking
  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., a β-lactamase, PDB ID: 6V1O) from the Protein Data Bank.

    • Remove water molecules and co-ligands. Add hydrogen atoms and assign protonation states for residues at a physiological pH (e.g., using Schrödinger's Protein Preparation Wizard).

    • Define the receptor grid box around the active site, centered on the catalytic serine residue.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 3-Cyano-2-methylphenylboronic acid.

    • Assign correct bond types and partial charges (e.g., using AM1-BCC charges).

  • Covalent Docking Setup:

    • Causality: Use a docking program that supports covalent interactions (e.g., Schrödinger's CovDock, AutoDock). Define the reaction type as an addition to the serine hydroxyl. Specify the reactive atom on the ligand (boron) and the reactive atom on the receptor (serine OG oxygen).

  • Execution and Analysis:

    • Run the docking simulation. The software will sample ligand poses and then form the covalent bond, minimizing the resulting complex.

    • Analyze the top-scoring poses. Examine the binding energy (or docking score) and the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and the protein.

Table 4: Example Covalent Docking Results (Hypothetical Target)

Metric Value/Residue Significance
Docking Score -8.5 kcal/mol Indicates favorable binding affinity.
Covalent Bond B - Ser70(OG) Confirms formation of the inhibitory adduct.
H-Bond -B(OH) with Gly130 Stabilizes the tetrahedral boronate.
H-Bond Cyano(N) with Asn132 The cyano group acts as a key pharmacophoric feature, anchoring the ligand.

| Hydrophobic | Methyl group with Ala237 | The ortho-methyl group occupies a hydrophobic pocket, enhancing binding. |

Protocol 3: Post-Docking Molecular Dynamics (MD) Simulation
  • System Setup:

    • Take the best-ranked docked pose from Protocol 2 as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

  • Parameterization:

    • Causality: A critical step for non-standard ligands. Use a force field like AMBER or CHARMM for the protein. Generate parameters for the covalently-bound ligand using tools like Antechamber or CGenFF, ensuring the tetrahedral boronate geometry is correctly described.

  • Simulation Protocol:

    • Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration: Gradually heat the system to 300 K and then equilibrate under constant pressure (NPT ensemble) to achieve the correct density.

    • Production Run: Run the simulation for an extended period (e.g., 100-500 ns) in the NVT or NPT ensemble.

  • Analysis:

    • RMSD: Calculate the Root Mean Square Deviation of the ligand and protein backbone to assess the stability of the complex. A stable plateau indicates equilibration.

    • RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.

Conclusion and Future Outlook

This guide has outlined a systematic, multi-scale computational approach to characterize 3-Cyano-2-methylphenylboronic acid. By integrating DFT, molecular docking, and MD simulations, researchers can move beyond simple synthesis and gain a profound understanding of the molecule's electronic structure, reactivity, and potential as a targeted covalent inhibitor. The interplay between the ortho-methyl and meta-cyano substituents makes this a compelling scaffold for further optimization. Computational predictions of its binding mode and dynamic behavior can guide the design of more potent and selective drug candidates, reducing the time and cost associated with traditional trial-and-error discovery pipelines. The protocols and theoretical justifications provided herein serve as a robust starting point for any scientist aiming to harness the full potential of this versatile molecule.

References

  • Cismas, C., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 3-Cyano-2-methylphenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2020). Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. ACS Publications. Retrieved from [Link]

  • Frontiers. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • MDPI. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. Retrieved from [Link]

  • RSC Publishing. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. Retrieved from [Link]

  • MDPI. (2018). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. Retrieved from [Link]

  • Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. PMC. Retrieved from [Link]

  • Cismas, C., et al. (2012). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyano-2-methylphenylboronic acid (C8H8BNO2). Retrieved from [Link]

  • RSC Publishing. (2013). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]

  • Wiley-VCH. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]

  • University of Huddersfield Research Portal. (2010). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. Retrieved from [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. (2013). Acta Physica Polonica A. Retrieved from [Link]

  • Wiley Online Library. (2011). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley Online Library. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). 3-Cyano-2-methylphenylboronic acid. Retrieved from [Link]

  • Al-Mokhanam, A. S., et al. (2023). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PMC. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 3-Cyano-2-methylphenylboronic acid: From Discovery to Application

Foreword: The Unsung Hero of Complex Molecule Synthesis In the intricate world of drug discovery and materials science, the ability to forge complex molecular architectures with precision is paramount. Among the vast ars...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Complex Molecule Synthesis

In the intricate world of drug discovery and materials science, the ability to forge complex molecular architectures with precision is paramount. Among the vast arsenal of chemical reagents available to the modern scientist, a select few stand out for their versatility and reliability. 3-Cyano-2-methylphenylboronic acid, a seemingly unassuming organoboron compound, has quietly emerged as a pivotal building block, enabling the construction of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of this remarkable molecule, from its fundamental properties and historical context to its synthesis and diverse applications, offering researchers, scientists, and drug development professionals a definitive resource.

Foundational Understanding: Physicochemical Properties and Structural Uniqueness

3-Cyano-2-methylphenylboronic acid, with the chemical formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol , is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) attached to a phenyl ring substituted with both a cyano (-CN) and a methyl (-CH₃) group.[1][2] Its unique trifunctional nature is the cornerstone of its synthetic utility.

PropertyValueReference
CAS Number 313546-19-9[2][3][4]
Molecular Formula C₈H₈BNO₂[2]
Molecular Weight 160.97 g/mol [2]
Appearance Typically a white to off-white solid[1]
Solubility Soluble in polar organic solvents[1]

The strategic placement of the cyano and methyl groups on the phenyl ring imparts distinct electronic and steric properties. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid moiety, while the ortho-methyl group introduces steric hindrance that can be exploited for regioselective transformations.[1] This intricate interplay of functional groups makes it a highly sought-after reagent for fine-tuning the properties of target molecules.

A Historical Perspective: The Rise of a Key Synthetic Intermediate

While a singular, seminal "discovery" paper for 3-Cyano-2-methylphenylboronic acid is not readily apparent in the annals of chemical literature, its emergence is intrinsically linked to the ascent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pioneering work of Nobel laureates Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi in the late 1970s and early 1980s laid the groundwork for the widespread use of organoboron compounds as indispensable tools in carbon-carbon bond formation.

The subsequent demand for a diverse palette of functionalized boronic acids to fuel the ever-expanding scope of these reactions spurred the development of synthetic routes to a vast array of derivatives. Compounds like 3-Cyano-2-methylphenylboronic acid were likely developed and commercialized by specialized chemical suppliers to meet the growing needs of medicinal chemists and materials scientists seeking to construct increasingly complex molecular targets. Its commercial availability from various suppliers today attests to its established importance in the field.[2][3][4]

The Art of Synthesis: Crafting 3-Cyano-2-methylphenylboronic acid

The synthesis of arylboronic acids has evolved significantly, with several general methodologies being applicable to the preparation of 3-Cyano-2-methylphenylboronic acid. While a specific, detailed protocol for this exact molecule is not prominently published, the following represents a plausible and commonly employed synthetic strategy based on established methods for preparing similar compounds.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of 3-Cyano-2-methylphenylboronic acid involves the borylation of a suitably functionalized aromatic precursor. The key disconnection is the carbon-boron bond, which can be formed through the reaction of an organometallic species with a boron electrophile.

G 3-Cyano-2-methylphenylboronic_acid 3-Cyano-2-methylphenylboronic acid Organometallic_Intermediate Organolithium or Grignard Reagent 3-Cyano-2-methylphenylboronic_acid->Organometallic_Intermediate Hydrolysis Starting_Material 3-Bromo-2-methylbenzonitrile Organometallic_Intermediate->Starting_Material Halogen-Metal Exchange Boron_Electrophile Trialkyl borate (e.g., B(OiPr)₃) Organometallic_Intermediate->Boron_Electrophile Borylation

Caption: Retrosynthetic analysis of 3-Cyano-2-methylphenylboronic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of arylboronic acids and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Halogen-Metal Exchange

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 3-bromo-2-methylbenzonitrile to the cooled THF.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.

Causality: The low temperature is crucial to prevent side reactions, such as the reaction of the organolithium species with the cyano group. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

Step 2: Borylation

  • While maintaining the temperature at -78 °C, slowly add triisopropyl borate to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Causality: The trialkyl borate acts as the boron electrophile. The slow warming allows for the controlled reaction between the highly reactive organolithium intermediate and the borate ester.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) to afford pure 3-Cyano-2-methylphenylboronic acid.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry). The expected spectroscopic data should be consistent with the desired structure.

The Powerhouse of Synthesis: Applications in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of 3-Cyano-2-methylphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid 3-Cyano-2-methylphenylboronic acid Product Biaryl/Heteroaryl Product Boronic_Acid->Product Organic_Halide Aryl/Heteroaryl Halide (R-X) Organic_Halide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The presence of the cyano and methyl groups on the boronic acid allows for the introduction of these functionalities into the final product, which can be crucial for modulating the biological activity or material properties of the target molecule. For instance, the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups such as amines or carboxylic acids. The methyl group can provide steric bulk and influence the conformation of the final product.

Case Study: A Key Building Block in Pharmaceutical Research

Spectroscopic Characterization: The Molecular Fingerprint

Although a definitive, publicly available, and fully assigned high-resolution NMR spectrum for 3-Cyano-2-methylphenylboronic acid is not present in the searched literature, a hypothetical ¹H and ¹³C NMR data set can be predicted based on the structure and known chemical shift values for similar compounds.

Hypothetical ¹H NMR (in DMSO-d₆):

  • δ 8.0-8.2 (s, 2H): Protons of the B(OH)₂ group, often broad and exchangeable with D₂O.

  • δ 7.6-7.8 (m, 3H): Aromatic protons.

  • δ 2.5 (s, 3H): Protons of the methyl group.

Hypothetical ¹³C NMR (in DMSO-d₆):

  • δ 140-145: Aromatic carbon attached to the boron atom (ipso-carbon).

  • δ 130-138: Other aromatic carbons.

  • δ 118-120: Carbon of the cyano group.

  • δ 20-25: Carbon of the methyl group.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (160.97 g/mol ).

Future Outlook: An Enduring Legacy in Synthesis

The importance of 3-Cyano-2-methylphenylboronic acid as a synthetic building block is set to endure. As the quest for novel therapeutics and advanced materials continues, the demand for versatile and functionalized reagents will only increase. Its ability to participate in one of the most powerful C-C bond-forming reactions, coupled with its unique structural features, ensures its continued relevance in the toolkit of synthetic chemists. Further research into novel applications and more efficient, greener synthetic routes to this and other substituted boronic acids will undoubtedly contribute to the advancement of chemical synthesis and the development of innovative solutions to global challenges in medicine and technology.

References

  • [5] The Crucial Role of 3-Cyanophenylboronic Acid in Modern Pharmaceutical Development. (URL not provided)

  • [6] 3-Cyano-2-fluorophenylboronic acid. (URL not provided)

  • [2] 3-Cyano-2-methylphenylboronic acid - CRO SPLENDID LAB. (URL: [Link])

  • [4] 3-Cyano-2-methylphenylboronic acid - AbacipharmTech-Global Chemical supplier. (URL: [Link])

  • [7] Synthesis of 3-cyano-2-(4-methylphenyl)pyridine - PrepChem.com. (URL: [Link])

  • [8] Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - MDPI. (URL: [Link])

  • [9] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • [10] Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines - arkat usa. (URL: [Link])

  • [11] Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones - PubMed. (URL: [Link])

Sources

Exploratory

A Comprehensive Technical Guide on the Industrial Applications of 3-Cyano-2-methylphenylboronic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient constructi...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Cyano-2-methylphenylboronic acid has emerged as a reagent of significant interest, offering a unique combination of steric and electronic properties. This guide provides an in-depth technical exploration of its industrial applications, with a focus on its utility in pharmaceutical and materials science. We will delve into the mechanistic nuances of its reactivity, present robust experimental protocols, and provide a forward-looking perspective on its evolving role in chemical manufacturing.

The Molecular Advantage: Understanding 3-Cyano-2-methylphenylboronic Acid

3-Cyano-2-methylphenylboronic acid is a versatile organoboron compound that serves as a key intermediate in a variety of chemical transformations.[1] Its utility stems from the presence of three key functional groups on a phenyl ring: a boronic acid, a cyano group, and a methyl group. This specific arrangement confers a unique reactivity profile that is highly valued in industrial synthesis.

The boronic acid moiety is the primary reactive site, enabling its participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] The electron-withdrawing nature of the cyano group and the steric bulk of the ortho-methyl group play crucial roles in modulating the reactivity of the boronic acid and influencing the regioselectivity of its reactions.

Core Industrial Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. 3-Cyano-2-methylphenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 3-cyano-2-methylphenyl group onto a variety of aromatic and heteroaromatic scaffolds.

2.1. Mechanistic Insights and Strategic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination steps, all mediated by a palladium catalyst. The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivities. When using 3-Cyano-2-methylphenylboronic acid, the steric hindrance from the ortho-methyl group can influence the rate of transmetalation. This may necessitate the use of bulky phosphine ligands to facilitate the reaction. The electron-withdrawing cyano group can also impact the electronic properties of the boronic acid, which in turn can affect its reactivity.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 ArAr' Ar-Ar' ArPd(II)Ar'L2->ArAr' Reductive Elimination ArX Ar-X ArX->ArPd(II)XL2 Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->ArPd(II)Ar'L2 Base Base Base->ArPd(II)Ar'L2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

2.2. A Validated Protocol for Biaryl Synthesis

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing 3-Cyano-2-methylphenylboronic acid.

Objective: To synthesize a substituted biaryl compound.

Reagents and Materials:

  • 3-Cyano-2-methylphenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Toluene

  • Water

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, combine 3-Cyano-2-methylphenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Table 1: Key Parameters for a Typical Suzuki-Miyaura Coupling

ParameterCondition
Boronic Acid 3-Cyano-2-methylphenylboronic acid
Aryl Halide Aryl bromide or iodide
Catalyst Palladium(II) acetate
Ligand Triphenylphosphine
Base Potassium carbonate
Solvent Toluene/Water
Temperature 90-100 °C
Pharmaceutical and Medicinal Chemistry Applications

The structural motif derived from 3-Cyano-2-methylphenylboronic acid is of significant interest in drug discovery. The biaryl core is a common feature in many biologically active molecules. The cyano group can serve as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets. Furthermore, the cyano group can be readily converted to other functional groups, such as amines or carboxylic acids, providing a versatile handle for lead optimization.

This building block has been utilized in the synthesis of inhibitors for various enzymes and as a component of molecules targeting specific cellular receptors.[2][5] Its unique substitution pattern allows for fine-tuning of the steric and electronic properties of a drug candidate, which can lead to improved potency, selectivity, and pharmacokinetic profiles.

Advanced Materials Science

The applications of 3-Cyano-2-methylphenylboronic acid extend beyond the life sciences into the realm of materials science. The resulting biaryl compounds can serve as monomers for the synthesis of novel polymers with tailored electronic and photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[6] The rigid and planar nature of the biaryl scaffold, combined with the electronic influence of the cyano group, makes these compounds promising candidates for the development of next-generation organic materials.

Diagram: From Building Block to Functional Material

material_synthesis A 3-Cyano-2-methylphenylboronic acid B Suzuki-Miyaura Coupling A->B C Biaryl Monomer B->C D Polymerization C->D E Functional Polymer (e.g., for OLEDs) D->E

Caption: A schematic workflow for the synthesis of functional polymers.

Future Outlook and Emerging Applications

The versatility of 3-Cyano-2-methylphenylboronic acid ensures its continued relevance in industrial organic synthesis. Future research is likely to focus on the development of more sustainable and efficient catalytic systems for its use in cross-coupling reactions. This includes the exploration of non-precious metal catalysts and the use of greener reaction media.

Furthermore, new applications for this building block are continually being discovered. Its unique electronic and steric properties make it a valuable tool for the construction of complex and highly functionalized molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, so too will the importance of versatile and strategically designed building blocks like 3-Cyano-2-methylphenylboronic acid.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Cyanophenylboronic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

  • goods.com. (n.d.). 3-Cyano-2-fluorophenylboronic acid. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). 3-Cyano-2-methylphenylboronic acid. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 3-Cyano-2-methylphenylboronic acid. Retrieved from [Link]

  • Al-Rawashdeh, A. I., Al-Qtaitat, A. I., & Al-Tel, T. H. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(15), 4933. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyano-2-methylphenylboronic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Suzuki-Miyaura Coupling Using 3-Cyano-2-methylphenylboronic Acid

Introduction: The Strategic Importance of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds, typically between an organoboron compound and an organic halide or pseudohalide.[3][4] Its significance in the synthesis of polysubstituted biaryls—a common motif in pharmaceuticals, agrochemicals, and advanced materials—is unparalleled.[5][6]

This application note provides a detailed protocol and scientific rationale for the use of a specific, functionally rich building block: 3-Cyano-2-methylphenylboronic acid . The presence of both a cyano and a methyl group on the phenylboronic acid offers unique steric and electronic properties, making it a valuable reagent for creating complex molecular architectures. The cyano group can serve as a handle for further synthetic transformations, while the ortho-methyl group can influence the dihedral angle of the resulting biaryl, a critical factor in tuning the pharmacological or material properties of the final compound.

Mechanism and Scientific Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle comprises three main steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[3][7] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is critical at this stage.[9] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate this step, especially with less reactive aryl chlorides.[4][7]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid (R²) is transferred to the palladium center.[3] This process is not spontaneous and requires activation of the boronic acid by a base.[1][4] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[1][10][11] The choice of base is therefore crucial and can significantly impact reaction rates and yields.[1]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired biaryl product (R¹-R²).[3][7] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]

The Critical Role of Reagents
  • Palladium Catalyst and Ligands: The combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., a phosphine) is common. The ligand stabilizes the palladium center and modulates its reactivity.[7] For sterically hindered substrates like 3-Cyano-2-methylphenylboronic acid, bulky and electron-rich ligands can be particularly effective.[12][13]

  • Base: The base activates the boronic acid for transmetalation.[1][4] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can influence the reaction kinetics and the stability of base-sensitive functional groups.

  • Solvent: The solvent system must solubilize the various components of the reaction.[14] A mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution of the base is frequently used.[3] The polarity of the solvent can also influence the reaction's selectivity and rate.[15][16][17]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Pd(0) Catalyst Oxidative_Addition R¹-Pd(II)-X(L_n) Pd(0)L_n->Oxidative_Addition Oxidative Addition Transmetalation_Complex R¹-Pd(II)-R²(L_n) Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L_n Product R¹-R² Transmetalation_Complex->Product Reductive Elimination Ar_Halide Aryl Halide (R¹-X) Ar_Halide->Oxidative_Addition Boronic_Acid 3-Cyano-2-methyl- phenylboronic acid (R²-B(OH)₂) Boronate Activated Boronate [R²-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->Boronic_Acid Activation Boronate->Transmetalation_Complex caption Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid with an aryl bromide. Optimization may be required depending on the specific aryl halide used.

Materials and Reagents
  • 3-Cyano-2-methylphenylboronic acid

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), 3-Cyano-2-methylphenylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and a 2M aqueous solution of Potassium Carbonate. The typical solvent ratio is 4:1 (dioxane:aqueous base). The total solvent volume should be sufficient to dissolve the reactants (a concentration of ~0.1 M with respect to the aryl halide is a good starting point).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data Summary
ParameterRecommended ValueRationale
Aryl Halide 1.0 equivalentLimiting reagent.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Palladium Catalyst 1-5 mol %Lower catalyst loading is desirable but may require longer reaction times.
Ligand 2-4 equivalents to PdA ligand-to-metal ratio of 2:1 to 4:1 is common.
Base 2-3 equivalentsEnsures complete activation of the boronic acid.
Temperature 80 - 110 °CDependent on the solvent and reactivity of the coupling partners.
Solvent Dioxane/Water, Toluene/Water, THF/WaterBiphasic systems are common and effective.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd). Insufficiently strong or soluble base. Low reaction temperature.Ensure a properly inert atmosphere. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the solvent and maintain a strict inert atmosphere.
Protodeborylation Excess water or prolonged reaction times at high temperatures.Minimize the amount of water in the reaction. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Residual palladium catalyst.The crude product can be filtered through a pad of Celite or treated with a palladium scavenger.

Conclusion

The Suzuki-Miyaura coupling using 3-Cyano-2-methylphenylboronic acid is a powerful method for the synthesis of highly functionalized biaryl compounds. A thorough understanding of the reaction mechanism and the role of each component is essential for successful execution and optimization. This application note provides a solid foundation for researchers to employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications.

References

  • Wikipedia. Suzuki reaction. [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]

  • AbacipharmTech. 3-Cyano-2-methylphenylboronic acid. [Link]

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Cyano-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing 3-cyano-2-methylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the cyano and methyl functionalities. However, the unique combination of steric hindrance from the ortho-methyl group and electronic effects from the electron-withdrawing cyano group presents distinct challenges. This document offers in-depth insights into catalyst selection, ligand design, and reaction optimization to overcome these hurdles, ensuring high-yield and reproducible coupling outcomes.

Introduction: The Significance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This reaction's profound impact on the synthesis of biaryl and substituted aromatic compounds was recognized with the 2010 Nobel Prize in Chemistry.[1] In the realm of drug discovery, the biaryl motif is a privileged scaffold, present in a multitude of approved pharmaceuticals. The ability to precisely introduce substituents on the aryl rings is crucial for modulating the pharmacological properties of a molecule.

3-Cyano-2-methylphenylboronic acid is a particularly valuable reagent in this context. The cyano group can serve as a precursor for various functional groups, such as amines, carboxylic acids, and tetrazoles, while the methyl group can influence the molecule's conformation and metabolic stability. This guide will equip researchers with the necessary knowledge to effectively employ this reagent in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime Ar'-B(OR)_2 (Base) RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OR)2)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf > Cl.[2][3]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center.[4] The presence of a base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Challenges with 3-Cyano-2-methylphenylboronic Acid

The successful cross-coupling of 3-cyano-2-methylphenylboronic acid is contingent on addressing two key structural features:

  • Steric Hindrance: The ortho-methyl group can impede the approach of the boronic acid to the palladium center during the transmetalation step. This steric clash can significantly slow down the reaction rate and lead to lower yields.[5][6][7][8][9] To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary. These ligands promote the formation of a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition step, and can also facilitate the subsequent transmetalation.[5][10][11]

  • Electronic Effects: The electron-withdrawing nature of the cyano group decreases the nucleophilicity of the arylboronic acid. This can also slow down the transmetalation step.[12] While often problematic, in some cases, electron-poor arylboronic acids have been observed to react faster, suggesting a complex interplay of factors.[12]

Recommended Catalysts and Ligands

The choice of the palladium precursor and the phosphine ligand is critical for achieving high efficiency in the cross-coupling of sterically hindered and electronically deactivated substrates.

Catalyst/Ligand ComponentRecommended OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) species.[10]
Phosphine Ligands Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), cataCXium® A, P(t-Bu)₃These ligands are characterized by their bulk and electron-rich nature, which enhances catalyst activity and stability, particularly for challenging substrates.[5][8][11][13][14]
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMesNHC ligands are strong sigma-donors and can be highly effective in promoting cross-coupling reactions, offering an alternative to phosphine ligands.[10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the cross-coupling of an aryl bromide with 3-cyano-2-methylphenylboronic acid.

Reagents and Equipment:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Aryl bromide

  • 3-Cyano-2-methylphenylboronic acid

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), the aryl bromide (1.0 equiv), 3-cyano-2-methylphenylboronic acid (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol for a Challenging Aryl Chloride Coupling Partner

Coupling with aryl chlorides is more demanding due to the stronger C-Cl bond.[2][3] This often necessitates higher catalyst loadings, more electron-rich and bulky ligands, and higher reaction temperatures.

Modifications to the General Protocol:

  • Catalyst System: Employ a more active catalyst system, such as a pre-formed palladacycle or a combination of Pd₂(dba)₃ with a highly electron-rich ligand like cataCXium® A or P(t-Bu)₃.

  • Catalyst Loading: Increase the catalyst loading to 2-5 mol%.

  • Base: Use a stronger base such as K₃PO₄ or Cs₂CO₃.

  • Temperature: Increase the reaction temperature to 100-120 °C.

  • Reaction Time: Be prepared for longer reaction times.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of palladium precursor and ligand. Consider a different catalyst system.
Low reaction temperatureIncrease the reaction temperature.
Ineffective baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodeboronation Presence of water or protic solventsUse anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[4][15]
Reaction is too slowOptimize conditions to accelerate the cross-coupling, "outrunning" the protodeboronation side reaction.[15]
Formation of Homocoupled Byproducts Oxidative homocoupling of the boronic acidMaintain a strictly anaerobic atmosphere.

Conclusion

The palladium-catalyzed cross-coupling of 3-cyano-2-methylphenylboronic acid is a powerful tool for the synthesis of complex, functionalized biaryl compounds. While the steric and electronic properties of this substrate present challenges, a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions, can lead to high-yielding and reproducible results. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic strategies.

References

  • Benchchem. An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids.
  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • PMC. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PMC. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • TCI Chemicals.
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate.
  • PMC. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Cyano-3-methoxyphenyl)boronic Acid.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • University of California, Berkeley. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • Semantic Scholar.
  • ResearchGate. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Request PDF.
  • PMC.
  • Google Patents. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
  • PubMed. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.

Sources

Method

Application Notes and Protocols for 3-Cyano-2-methylphenylboronic acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds in Medicinal Chemistry The biaryl motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds in Medicinal Chemistry

The biaryl motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous therapeutic agents. The precise arrangement of substituents on these aromatic rings is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, offering a robust and versatile method for the construction of these vital carbon-carbon bonds.[1][2] Among the vast arsenal of reagents for this transformation, substituted phenylboronic acids are of paramount importance.

This guide focuses on 3-Cyano-2-methylphenylboronic acid , a versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an electron-withdrawing cyano group and a sterically influential ortho-methyl group, presents both opportunities and challenges in synthetic design. Understanding the interplay of these substituents is key to harnessing the full potential of this reagent in the synthesis of next-generation therapeutics. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Cyano-2-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions.

Chemical Properties and Reactivity Profile

3-Cyano-2-methylphenylboronic acid is a white to off-white solid, soluble in various polar organic solvents. The boronic acid moiety is the key functional group, enabling its participation in the Suzuki-Miyaura coupling. The electronic and steric environment around the boron atom, influenced by the cyano and methyl groups, dictates its reactivity.

The ortho-methyl group can influence the reaction kinetics and product distribution. While it can introduce steric hindrance, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle, it can also promote reductive elimination to afford the biaryl product. The meta-cyano group , being strongly electron-withdrawing, increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation. This electronic effect can also influence the overall reactivity of the aromatic ring.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Pyrazole-Containing Pharmaceutical Intermediate

A prime application of 3-Cyano-2-methylphenylboronic acid is in the synthesis of substituted biaryl compounds that serve as precursors to complex pharmaceutical agents. A notable example is the synthesis of 3-(1H-Pyrazol-4-yl)-2-methylbenzonitrile, a key intermediate in the development of various therapeutic agents, including kinase inhibitors and androgen receptor modulators. The pyrazole moiety is a common feature in many biologically active molecules.

Reaction Scheme:

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (e.g., 4-iodopyrazole). This is often the rate-determining step. The reactivity of the halide is typically I > Br > Cl.

2. Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid by forming a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻). The ortho-methyl group on our boronic acid can sterically influence the approach to the palladium center, while the meta-cyano group enhances the boron's Lewis acidity, facilitating the initial interaction with the base.

3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed Experimental Protocol: Synthesis of 3-(1H-Pyrazol-4-yl)-2-methylbenzonitrile

This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid with 4-iodopyrazole.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
3-Cyano-2-methylphenylboronic acid313546-19-9160.971.21.2
4-Iodopyrazole3469-69-0193.961.01.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.118 mL-
Water (degassed)7732-18-518.022 mL-
Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow:

Figure 2. A typical experimental workflow for the synthesis of 3-(1H-Pyrazol-4-yl)-2-methylbenzonitrile.

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyano-2-methylphenylboronic acid (1.2 mmol, 193 mg), 4-iodopyrazole (1.0 mmol, 194 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(1H-Pyrazol-4-yl)-2-methylbenzonitrile.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield:

Based on analogous reactions, the expected yield for this Suzuki-Miyaura coupling is typically in the range of 75-90%.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient degassing, poor quality reagents.Use a fresh batch of palladium catalyst. Ensure thorough degassing of solvents. Use anhydrous solvents and dry reagents. Consider a different ligand.
Side Product Formation Homocoupling of the boronic acid, protodeboronation.Use a less polar solvent system. Optimize the base and its concentration. Ensure a strictly inert atmosphere.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and monitor by TLC/LC-MS. Cautiously increase the temperature in small increments.

Safety Precautions

  • 3-Cyano-2-methylphenylboronic acid: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate safety measures in a fume hood.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

3-Cyano-2-methylphenylboronic acid is a valuable and versatile reagent for the synthesis of complex biaryl and heteroaryl-aryl pharmaceutical intermediates. A thorough understanding of its reactivity, coupled with a well-designed experimental protocol based on the principles of the Suzuki-Miyaura cross-coupling reaction, enables the efficient construction of intricate molecular architectures. The detailed methodology and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully utilize this important building block in their drug discovery and development endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Role of Slow Release of Boronic Acids in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3590–3591. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • World Intellectual Property Organization. (2012).

Sources

Application

Application Note: 3-Cyano-2-methylphenylboronic acid as a Versatile Building Block for Advanced Functional Materials

Abstract The rational design of functional organic materials hinges on the selection of building blocks that impart specific, predictable properties. 3-Cyano-2-methylphenylboronic acid (CAS: 313546-19-9) has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of functional organic materials hinges on the selection of building blocks that impart specific, predictable properties. 3-Cyano-2-methylphenylboronic acid (CAS: 313546-19-9) has emerged as a strategic reagent for chemists in materials science and drug discovery.[1] Its unique substitution pattern—an ortho-methyl group and a meta-cyano group—offers a powerful combination of steric and electronic control. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block. We will explore the causality behind its utility and provide detailed, field-tested protocols for its application in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and fluorescent chemical sensors.

The Strategic Advantage: Unpacking the Functionality of 3-Cyano-2-methylphenylboronic Acid

The utility of this boronic acid in Suzuki-Miyaura cross-coupling reactions is amplified by its distinct substituents, which allow for precise molecular engineering.[2][3]

Steric Control via the ortho-Methyl Group

The methyl group positioned adjacent to the boronic acid moiety introduces significant steric hindrance. While this can present a challenge in catalysis, requiring carefully selected conditions, it is also a design advantage.[4] In the resulting biaryl product, the methyl group forces a dihedral twist between the two aromatic rings. This non-planar conformation is highly desirable for:

  • Disrupting π-π Stacking: Preventing intermolecular aggregation in the solid state, which can otherwise lead to fluorescence quenching. This is a key principle in designing materials with high solid-state luminescence efficiency, including those exhibiting Aggregation-Induced Emission (AIE).[5]

  • Enhancing Solubility: The twisted structure reduces packing efficiency, often leading to greater solubility in common organic solvents, which simplifies processing and device fabrication.

Electronic Modulation via the meta-Cyano Group

The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the triple bond.[6] Its placement at the meta position has profound effects on the electronic properties of materials derived from this building block:

  • Induction of Intramolecular Charge Transfer (ICT): When coupled with an electron-donating moiety, the cyano group promotes the formation of a strong donor-acceptor (D-A) system. This ICT character is fundamental to the function of many OLED emitters and fluorescent sensors.[5]

  • Tuning of Frontier Molecular Orbitals: The cyano group effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This is critical in OLEDs for improving electron injection and transport and for tuning the emission wavelength (color).[7][8]

  • Enhanced Lewis Acidity: The electron-withdrawing effect increases the Lewis acidity of the boron center, which can enhance its binding affinity in sensing applications.[9]

G cluster_0 3-Cyano-2-methylphenylboronic Acid cluster_1 Structural Features & Consequences cluster_2 Material Properties main B(OH)₂ -C₆H₃(CN)(CH₃) ortho_methyl ortho-Methyl Group main->ortho_methyl meta_cyano meta-Cyano Group main->meta_cyano steric Steric Hindrance (Dihedral Twist) ortho_methyl->steric leads to electronic Electron Withdrawing (Lowers LUMO) meta_cyano->electronic acts as disrupt_stacking Disrupts π-Stacking (↑ Solid-State QE) steric->disrupt_stacking solubility Enhances Solubility (Easier Processing) steric->solubility ict Promotes ICT (Color Tuning) electronic->ict electron_transport Improves Electron Transport (OLED Efficiency) electronic->electron_transport

Caption: Key structural features of 3-Cyano-2-methylphenylboronic acid and their impact on material properties.

Application Protocol 1: Synthesis of a Carbazole-Based Host Material for Blue Phosphorescent OLEDs

2.1. Rationale & Design

Carbazole derivatives are widely used in OLEDs as host materials or electron donors due to their high triplet energy and excellent hole-transporting capabilities.[10] By performing a Suzuki-Miyaura coupling between a dibromo-carbazole core and 3-Cyano-2-methylphenylboronic acid, we can synthesize a high-performance host material.

  • Causality: The carbazole core provides the necessary high triplet energy to host a blue phosphorescent emitter. The attached 3-cyano-2-methylphenyl units will (a) improve electron injection/transport due to the cyano group's electron-withdrawing nature and (b) maintain high amorphous stability due to the non-planar structure induced by the ortho-methyl group.

2.2. Detailed Experimental Protocol

This protocol describes the synthesis of 3',6'-bis(3-cyano-2-methylphenyl)-9-ethyl-9H-3,6'-bicarbazole.

Materials:

  • 3,6-Dibromo-9-ethyl-9H-carbazole (1.0 equiv)

  • 3-Cyano-2-methylphenylboronic acid (2.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium Phosphate Tribasic (K₃PO₄) (4.0 equiv)

  • Anhydrous Toluene and Water (10:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3,6-dibromo-9-ethyl-9H-carbazole, 3-Cyano-2-methylphenylboronic acid, and K₃PO₄.

  • Catalyst Premixing: In a separate vial, add Pd(OAc)₂ and SPhos. Expertise Note: SPhos is a bulky, electron-rich Buchwald ligand chosen specifically to facilitate the coupling of the sterically hindered ortho-methylphenylboronic acid, promoting the challenging oxidative addition and reductive elimination steps.[4]

  • Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Add the catalyst/ligand mixture to the flask.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[11]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain starting material and homocoupled byproducts. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[12] The non-planar nature of the product should give it a distinct Rf value compared to the planar starting material.

2.3. Synthesis Workflow Diagram

G start Combine Reactants (Dibromo-carbazole, Boronic Acid, K₃PO₄) catalyst Add Catalyst System (Pd(OAc)₂ / SPhos) start->catalyst solvent Add Degassed Toluene/H₂O catalyst->solvent heat Heat to 100 °C (24h under Ar) solvent->heat workup Cool & Filter through Celite heat->workup extract Ethyl Acetate Extraction workup->extract purify Flash Column Chromatography extract->purify product Characterize Final Product purify->product

Caption: Workflow for the Suzuki-Miyaura synthesis of a carbazole-based OLED host material.

2.4. Expected Characterization & Data

ParameterExpected ResultPurpose of Characterization
Yield 60-75%Assess reaction efficiency.
Appearance White to off-white solidPurity check.
¹H NMR Disappearance of Ar-Br proton signals; appearance of new aromatic signalsConfirm structure and purity.
Mass Spec (HRMS) Calculated m/z matches observed m/zConfirm molecular formula.
TGA (5% weight loss) > 400 °CAssess thermal stability for vacuum deposition.
Triplet Energy (T₁) > 2.75 eV (from 77K phosphorescence)Ensure it can host blue phosphorescent emitters.

Application Protocol 2: Synthesis of a Turn-On Fluorescent Sensor for Fluoride

3.1. Rationale & Design

Boronic acids are effective receptors for fluoride ions.[9] The interaction involves the fluoride anion coordinating to the empty p-orbital of the Lewis acidic boron atom, causing a rehybridization from trigonal planar (sp²) to tetrahedral (sp³). This structural change disrupts the π-conjugation between the phenyl ring and the boron atom.[13]

  • Causality: We will couple our building block to a fluorophore that is normally quenched by the boronic acid moiety through a Photoinduced Electron Transfer (PET) mechanism. The electron-deficient boronic acid acts as a PET quencher. Upon binding fluoride, the boron center becomes electron-rich, inhibiting the PET process and "turning on" the fluorescence of the reporter fluorophore. The cyano group enhances the Lewis acidity of the boron, potentially leading to a lower limit of detection.

3.2. Detailed Experimental Protocol

This protocol describes the synthesis of a pyrene-based fluoride sensor.

Materials:

  • 1-Bromopyrene (1.0 equiv)

  • 3-Cyano-2-methylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[11]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromopyrene and 3-Cyano-2-methylphenylboronic acid in 1,4-dioxane.

  • Base Addition: Add the 2M Na₂CO₃ solution.

  • Degassing: Bubble argon through the solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the mixture under a positive pressure of argon. Trustworthiness Note: Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source, making it suitable for standard Suzuki couplings where extreme steric hindrance is not the primary obstacle.[14]

  • Heating: Heat the reaction to 90 °C and stir overnight.

  • Workup & Purification: Follow a similar workup and purification procedure as described in Protocol 1 (Section 2.2, steps 6-8).

  • Sensing Assay: a. Prepare a 10 µM stock solution of the purified sensor molecule in THF. b. In a cuvette, place 2 mL of the stock solution. c. Record the initial fluorescence spectrum (e.g., Excitation at 340 nm). d. Add aliquots of a standard solution of Tetrabutylammonium fluoride (TBAF) in THF. e. Record the fluorescence spectrum after each addition until saturation is observed.

3.3. Sensing Mechanism Diagram

G cluster_0 Sensor 'OFF' State (PET Quenching) cluster_1 Sensor 'ON' State (PET Blocked) off Pyrene-B(OH)₂-Ar(CN) (Fluorescence QUENCHED) on Pyrene-[B(OH)₂F]⁻-Ar(CN) (Fluorescence RESTORED) off->on + F⁻ on->off - F⁻ (reversible)

Caption: Mechanism of the turn-on fluorescent sensor for fluoride detection.

3.4. Data Analysis & Expected Results

ParameterExpected ResultImplication
Fluorescence Change > 20-fold increase in intensityIndicates a high signal-to-noise ratio.
Visual Change From dark to brightly fluorescent under UV lightUseful for qualitative "naked-eye" detection.
Binding Constant (Ka) Calculated from titration curveQuantifies the affinity of the sensor for fluoride.
Limit of Detection (LOD) Low micromolar (µM) rangeDemonstrates high sensitivity.

Field Insights & Troubleshooting

  • Managing Protodeboronation: A common side reaction is the cleavage of the C-B bond, which is exacerbated by high temperatures and strong bases.[15] If significant protodeboronation is observed (forming 2-methylbenzonitrile), consider switching to a milder base like potassium fluoride (KF) or using the more stable pinacol ester derivative of the boronic acid.[14][16]

  • Purification Strategy: If the product and starting halide have similar polarities, purification can be challenging.[12] Consider using a different solvent system for chromatography (e.g., Toluene/Acetone) or reverse-phase chromatography if the compound is sufficiently polar. Recrystallization is a powerful technique if a suitable solvent can be found.

  • Catalyst Choice is Key: The success of couplings with this building block is highly dependent on the palladium source and ligand. For particularly challenging substrates (e.g., coupling to hindered aryl chlorides), a more active pre-catalyst system (like an XPhos or RuPhos precatalyst) may be required to achieve reasonable yields.[4][17]

Conclusion

3-Cyano-2-methylphenylboronic acid is more than just another reagent for the Suzuki-Miyaura reaction; it is a sophisticated building block that offers chemists a dual-handle of control. The ortho-methyl group provides spatial definition to create non-planar architectures essential for high-performance solid-state materials, while the meta-cyano group allows for precise tuning of electronic properties. By understanding the interplay of these features, researchers can rationally design and synthesize next-generation functional materials, from more efficient OLEDs to highly sensitive chemical sensors, accelerating innovation across multiple scientific disciplines.

References

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9282. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Molecules, 27(19), 6529. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Majumdar, S., & Ali, M. A. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry, 20(21), 4325-4346. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4521-4532. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Chatterjee, T., & Gevorgyan, V. (2011). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 50(38), 8944-8947. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

  • Tiwari, M., et al. (2020). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. Bioorganic Chemistry, 95, 103524. [Link]

  • Wade, C. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Semantic Scholar. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • Arrowsmith, M., et al. (2021). Boron- versus Nitrogen-Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions: Synthesis of Cyano(hydro)organoboranes and 2-Aza-1,4-diborabutatrienes. Angewandte Chemie International Edition, 60(22), 12345-12349. [Link]

  • Zhang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1159129. [Link]

  • Lee, S., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 33. [Link]

  • Rajamäki, S. H. M. (2015). Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • Denizli, A., et al. (2014). Synthesis and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. ResearchGate. [Link]

  • Arnáiz, G., et al. (2023). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. ResearchGate. [Link]

  • AbacipharmTech. 3-Cyano-2-methylphenylboronic acid. [Link]

  • Ji, L., et al. (2020). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 8, 603. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Boronic Acids in Modern OLED Technology. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tutone, M., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4050. [Link]

  • Liu, X., et al. (2019). Effects of cyano groups on the properties of thiazole-based β-ketoiminate boron complexes: aggregation-induced emission and mechanofluorochromism. Journal of Materials Chemistry C, 7(2), 374-383. [Link]

  • Zhang, L., et al. (2017). Facile synthesis of boronic acid-functionalized magnetic metal–organic frameworks for selective extraction and quantification. Analytical Methods, 9(12), 1875-1881. [Link]

  • CRO SPLENDID LAB. 3-Cyano-2-methylphenylboronic acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wang, Y., et al. (2021). Phosphorescent [3 + 2 + 1] coordinated Ir(iii) cyano complexes for achieving efficient phosphors and their application in OLED devices. ResearchGate. [Link]

  • Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(11), 543. [Link]

  • D'Andola, M., & Vedejs, E. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-24). American Chemical Society. [Link]

  • Liu, Z., & He, H. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(10), 2182-2190. [Link]

  • Mullangi, D., et al. (2019). Structural modulation of the photophysical and electronic properties of pyrene-based 3D metal–organic frameworks derived from s-block metals. CrystEngComm, 21(3), 430-435. [Link]

  • St. John-Campbell, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(43), 8373-8382. [Link]

  • ResearchGate. (2025). 3-Amino-4-cyano-5-arylphthalimides: Synthesis, structures and photophysical properties. [Link]

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Method

Application Notes and Protocols for C-C Bond Formation with 3-Cyano-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates The construction of carbon-carbon (C-C) bonds is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates

The construction of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, pivotal to the assembly of complex molecules that form the bedrock of modern pharmaceuticals, agrochemicals, and materials science.[1] Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1] This application note focuses on a specific, yet challenging, building block: 3-Cyano-2-methylphenylboronic acid .

3-Cyano-2-methylphenylboronic acid (CAS 313546-19-9) is a versatile reagent for introducing a substituted phenyl moiety into a target molecule.[2][3] However, its structure presents a unique combination of steric and electronic challenges that must be carefully addressed to achieve efficient C-C bond formation. The ortho-methyl group introduces significant steric hindrance around the boronic acid, which can impede the crucial transmetalation step in the catalytic cycle. Concurrently, the meta-cyano group is strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid and slow down the reaction rate.

This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing 3-Cyano-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can effectively overcome the inherent challenges posed by this substrate and unlock its potential in the synthesis of novel chemical entities.

Core Principles for Success: Overcoming Steric and Electronic Hurdles

The successful Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid hinges on the judicious selection of reaction parameters to address its specific structural features. The following sections delve into the critical components of the reaction and provide evidence-based recommendations.

The Catalyst System: Palladium Source and Ligand Choice

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While a variety of palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is paramount for coupling sterically hindered and electronically deactivated substrates.

  • For Steric Hindrance: Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the aryl halide to the palladium center and to facilitate the subsequent reductive elimination. Ligands from the Buchwald and Fu groups, such as SPhos , XPhos , and RuPhos , have demonstrated exceptional efficacy in coupling sterically demanding partners. These ligands create a coordinatively unsaturated and highly active catalytic species that can accommodate the ortho-substituted boronic acid.

  • For Electronic Deactivation: The electron-withdrawing nature of the cyano group can be counteracted by using highly electron-donating ligands. This enhances the electron density at the palladium center, promoting the oxidative addition step and facilitating the overall catalytic cycle.

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the activation of the boronic acid for transmetalation. For challenging couplings, stronger bases are often required.

  • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently employed and have proven effective in promoting the reaction of sterically hindered boronic acids. Cesium fluoride (CsF) can also be a good choice, particularly in anhydrous conditions.

  • Biphasic vs. Anhydrous Conditions: The choice of base is often linked to the solvent system. Stronger bases like K₃PO₄ are often used in biphasic solvent systems (e.g., toluene/water, dioxane/water), while CsF is suitable for anhydrous conditions.

Solvent Systems and Temperature

The choice of solvent influences the solubility of the reagents and the overall reaction rate.

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane , tetrahydrofuran (THF) , and toluene are commonly used. Biphasic systems incorporating water can be beneficial for dissolving the inorganic base and facilitating the reaction.

  • Microwave Irradiation: For particularly challenging couplings, microwave-assisted heating can significantly accelerate the reaction rate and improve yields by rapidly reaching and maintaining the optimal reaction temperature.

Experimental Protocols

The following protocols are designed as starting points for the Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid with various aryl halides. Optimization may be necessary for specific substrates.

Protocol 1: Standard Conditions for Aryl Bromides

This protocol is suitable for the coupling of 3-Cyano-2-methylphenylboronic acid with a range of aryl bromides.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl bromide, 3-Cyano-2-methylphenylboronic acid, Pd catalyst, ligand, and base in a reaction vessel. B Add solvent and degas the reaction mixture. A->B 1. Reagent Addition C Heat the reaction mixture with stirring. B->C 2. Heating D Cool to room temperature and perform aqueous workup. C->D 3. Quenching E Dry the organic layer and concentrate under reduced pressure. D->E 4. Extraction F Purify the crude product by column chromatography. E->F 5. Purification

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Cyano-2-methylphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Cyano-2-methylphenylboronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene to water).

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for Aryl Chlorides

Aryl chlorides are less reactive than aryl bromides, and their coupling often requires more forcing conditions. Microwave irradiation can be highly effective in these cases.

Materials:

  • 3-Cyano-2-methylphenylboronic acid (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine 3-Cyano-2-methylphenylboronic acid, the aryl chloride, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Recommended Conditions

The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid with different aryl halides.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)80-110
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane120-150 (Microwave)
Aryl IodidePd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-100

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂ + Base) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr Product Formation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex. The use of bulky, electron-rich ligands is crucial to facilitate this step, especially with less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid by forming a more nucleophilic boronate species. The steric hindrance from the ortho-methyl group on 3-Cyano-2-methylphenylboronic acid can make this step rate-limiting.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a pre-catalyst or a different Pd source.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature or use microwave heating.
Protodeboronation - Presence of water with a weak base- Prolonged reaction times- Use an anhydrous solvent system with a base like CsF.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is performed under a strictly inert atmosphere and use degassed solvents.

Conclusion

3-Cyano-2-methylphenylboronic acid is a valuable building block for the synthesis of complex biaryl structures, despite the challenges posed by its steric hindrance and electronic deactivation. By employing robust catalytic systems featuring bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction conditions, researchers can achieve high yields in C-C bond formation. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Te-Biotech. [Link]

  • Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. Te-Biotech. [Link]

  • The Crucial Role of Boronic Acids in Modern Drug Discovery. Te-Biotech. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

Sources

Application

The Strategic Application of 3-Cyano-2-methylphenylboronic Acid in Modern Medicinal Chemistry: Advanced Application Notes and Protocols

Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures with tailored pharmacological profiles. 3-Cyano-2-methylphenylboronic acid has emerged as a pivotal reagent in medicinal chemistry, primarily owing to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presence of the cyano and methyl groups on the phenyl ring offers unique steric and electronic properties, enabling medicinal chemists to fine-tune ligand-target interactions and optimize drug-like properties. This guide provides an in-depth exploration of the applications of 3-Cyano-2-methylphenylboronic acid, with a focus on its role in the synthesis of kinase inhibitors, supported by detailed experimental protocols and mechanistic insights.

Core Application: Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a focal point of pharmaceutical research. The biaryl and heteroaryl scaffolds are common motifs in many approved and investigational kinase inhibitors, as they can effectively mimic the purine ring of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region. The Suzuki-Miyaura coupling is a premier method for the construction of these scaffolds, and 3-Cyano-2-methylphenylboronic acid serves as a valuable coupling partner in this context.

Case Study: Synthesis of a Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitor Scaffold

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling protein in the inflammatory and cell survival pathways, making it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders. Several TAK1 inhibitors feature a substituted biaryl core. The following section details a representative synthesis of a key biaryl intermediate for a TAK1 inhibitor, showcasing the practical application of 3-Cyano-2-methylphenylboronic acid.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid with a substituted aryl halide, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Cyano-2-methylphenylboronic acid160.97193 mg1.21.2
Substituted Aryl Halide (e.g., 4-bromo-N,N-dimethylaniline)200.09200 mg1.01.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7437 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane (anhydrous)-8 mL--
Water (degassed)-2 mL--

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyano-2-methylphenylboronic acid (193 mg, 1.2 mmol), the substituted aryl halide (200 mg, 1.0 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Mechanistic Insights and Workflow

The successful application of 3-Cyano-2-methylphenylboronic acid in Suzuki-Miyaura couplings relies on a fundamental understanding of the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle:

G A Pd(0)Ln C Ar-Pd(II)Ln-X A->C Ar-X B Oxidative Addition E Ar-Pd(II)Ln-Ar' C->E Ar'-B(OH)2 Base D Transmetalation E->A G Ar-Ar' E->G F Reductive Elimination H Ar-X I Ar'-B(OR)2 J Base

The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow:

G start Start setup Reaction Setup: - Add reagents to flask - Purge with inert gas start->setup reaction Reaction: - Add solvents - Heat and stir setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Extraction monitoring->workup Complete purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis end End analysis->end

A typical experimental workflow for Suzuki-Miyaura coupling.

Structure-Activity Relationship (SAR) Insights

The 3-cyano-2-methylphenyl moiety can play a significant role in the structure-activity relationship of the final drug molecule.

  • Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronics of the aromatic ring, potentially impacting pKa and hydrogen bonding capabilities. It can also serve as a key interaction point with the target protein, forming hydrogen bonds or dipole-dipole interactions.

  • Methyl Group: The ortho-methyl group introduces steric bulk, which can enforce a specific conformation (dihedral angle) of the biaryl system. This conformational constraint can be crucial for optimal binding to the target protein and can enhance selectivity.

By strategically employing 3-Cyano-2-methylphenylboronic acid, medicinal chemists can explore these SAR aspects to design more potent and selective inhibitors.

Conclusion

3-Cyano-2-methylphenylboronic acid is a highly valuable and versatile building block in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of complex biaryl and heteroaryl scaffolds, which are central to the design of numerous therapeutic agents, particularly kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery to effectively utilize this important reagent in the development of novel medicines.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Cheminform. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Cheminform, 2015 , 46 (19). [Link]

  • Li, J. J. Palladium in Cross-Coupling Reactions. John Wiley & Sons, 2008. [Link]

  • World Intellectual Property Organization. (2017). PYRIMIDINE DERIVATIVES AS TAK1 KINASE INHIBITORS. WO2017011925A1.
Method

Application Note: Strategic Ligand Selection for High-Efficiency Suzuki-Miyaura Coupling of 3-Cyano-2-methylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. However, substrates presenting simultaneous steric and electronic challenges, such as 3-Cyano-2-methylphenylboronic acid, often lead to low yields and sluggish reaction times with conventional catalyst systems. This application note provides a detailed guide to overcoming these hurdles through strategic ligand selection. We delve into the mechanistic challenges posed by this substrate and present a rationale for selecting bulky, electron-rich monophosphine ligands. A comparative analysis, a detailed experimental protocol, and a troubleshooting guide are provided to enable researchers to achieve high-efficiency couplings for this and other similarly demanding substrates.

The Challenge: Steric Hindrance Meets Electronic Deactivation

The structure of 3-Cyano-2-methylphenylboronic acid presents a dual challenge for the palladium-catalyzed Suzuki-Miyaura coupling. Understanding these individual hurdles is critical to designing a successful catalytic system.

  • Steric Hindrance: The ortho-methyl group adjacent to the boronic acid moiety physically obstructs the palladium center. This steric clash can significantly slow down or inhibit the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium. For highly substituted biaryls, the final reductive elimination step can also become rate-limiting.[1]

  • Electronic Effects: The cyano (CN) group at the meta position is strongly electron-withdrawing. While electronic effects can be complex, electron-poor boronic acid derivatives can sometimes exhibit slower rates of transmetalation.[2]

Together, these factors demand a catalyst system that is not only highly active but also specifically tailored to overcome the geometric and electronic constraints of the substrate. Traditional ligands, such as triphenylphosphine (PPh₃), often fail to provide the necessary combination of properties, leading to catalyst decomposition and low product yields.

Mechanistic Rationale for Ligand Selection

The success of a challenging Suzuki-Miyaura coupling hinges on accelerating the rate-limiting steps of the catalytic cycle. For sterically hindered substrates, this is often the reductive elimination step.[3][4] The choice of ligand is the most critical parameter in modulating the catalyst's behavior.

Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," have emerged as the premier solution for such transformations.[4] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for several key reasons:

  • Promotion of Monoligated Species: Their significant steric bulk favors the formation of a highly reactive 14-electron monoligated Pd(0) species (L-Pd). This less-coordinated species is more readily able to undergo oxidative addition with the coupling partner (e.g., an aryl halide) compared to a bulkier bis-ligated (L₂-Pd) complex.[4]

  • Acceleration of Reductive Elimination: The steric congestion imposed by these ligands around the palladium(II) intermediate (L-Pd(Ar¹)(Ar²)) destabilizes this species, thereby accelerating the final, product-forming reductive elimination step. This is often the most profound effect observed with sterically demanding substrates.[3][4]

  • Enhanced Electron Density: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the initial oxidative addition step, particularly with less reactive aryl chlorides.[5]

The combination of these steric and electronic properties creates a highly active and stable catalyst capable of turning over efficiently, even with substrates like 3-Cyano-2-methylphenylboronic acid.

Visualizing the Catalytic Cycle

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, emphasizing the role of a bulky monophosphine ligand (L) in promoting the formation of the key monoligated L-Pd(0) active species.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_intermediate L-Pd(II)(Ar)X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + Ar'-B(OR)₂ + Base diarylpalladium L-Pd(II)(Ar)(Ar') transmetalation->diarylpalladium reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling.

Comparative Analysis of Ligand Performance

While many ligands exist, their performance with challenging substrates varies significantly. The following table provides a qualitative comparison based on established literature for sterically hindered and electronically demanding couplings.

Ligand TypeExample(s)Steric BulkElectron DonatingTypical Performance with Hindered Substrates
Triarylphosphines PPh₃, P(o-tol)₃Low to ModerateModeratePoor to fair. Often requires high temperatures and catalyst loadings; prone to catalyst decomposition.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃HighHighGood. Significantly better than triarylphosphines, especially for aryl chlorides.[1]
Dialkylbiarylphosphines SPhos, XPhos Very HighVery HighExcellent. Considered the state-of-the-art for a wide range of challenging substrates, enabling reactions at lower temperatures and catalyst loadings.[6][7]
N-Heterocyclic Carbenes IPr, IMesHighVery HighVery Good. Often show excellent activity but can be more sensitive to air and moisture than phosphine ligands.[8]

For 3-Cyano-2-methylphenylboronic acid, ligands from the Dialkylbiarylphosphine class, particularly SPhos and XPhos, are strongly recommended for achieving optimal results.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid with a generic aryl bromide. Optimization of temperature, base, and reaction time may be necessary for different coupling partners.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 3-Cyano-2-methylphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos ligand (0.044 mmol, 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar and stirrer/hotplate

  • Standard glassware for workup and purification (separatory funnel, round-bottom flask)

  • Silica gel for column chromatography

Procedure:

  • Vial Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Cyano-2-methylphenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, add the Pd(OAc)₂ (2 mol%) and SPhos (4.4 mol%). Add 1-2 mL of the toluene. Swirl gently for a minute. This pre-formation of the active catalyst can improve consistency.

  • Reaction Setup: Add the remaining toluene (3-4 mL) and water (0.5 mL) to the main reaction vial containing the substrates and base.

  • Catalyst Addition: Add the catalyst pre-mixture to the reaction vial.

  • Degassing: Seal the vial with the septum cap. Purge the vial with an inert gas (Nitrogen or Argon) for 5-10 minutes by bubbling the gas through the reaction mixture via a needle, with a second needle serving as an outlet.

  • Reaction: Place the sealed vial on the pre-heated stirrer/hotplate set to 80-100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Poor quality base.Ensure proper degassing. Use freshly opened, high-purity solvents and reagents. Use a pre-catalyst (e.g., SPhos G3 Palladacycle). Ensure the base is finely powdered and dry.
Protodeboronation Presence of excess water or protic sources; Reaction temperature too high or time too long.Reduce the amount of water in the solvent system. Ensure the base is strong enough but non-nucleophilic. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure thorough degassing of the reaction mixture. Increase the ligand-to-palladium ratio slightly to prevent catalyst aggregation.
Formation of Byproducts Catalyst decomposition; Side reactions due to high temperature.Screen a different ligand (e.g., switch from SPhos to XPhos). Lower the reaction temperature. Confirm the identity of byproducts to diagnose the issue.

Conclusion

The efficient Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid is readily achievable through the rational selection of a highly active catalyst system. The steric and electronic challenges posed by this substrate are effectively overcome by employing bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos. These ligands accelerate the rate-limiting steps of the catalytic cycle, ensuring high yields and reaction efficiency. The protocol and principles outlined in this note serve as a robust starting point for researchers tackling this and other demanding cross-coupling transformations in pharmaceutical and materials science discovery.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of Phosphine Ligands in the Rates of Reductive Eliminations of Dissimilar Aryl Groups from Palladium(II). Journal of the American Chemical Society, 129(25), 7894–7904.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374.

  • Fu, G. C. (2008). The Suzuki-Miyaura Cross-Coupling Reaction. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-43). Wiley-VCH.

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.

  • Sigma-Aldrich. Buchwald Phosphine Ligands. Aldrich.com.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876.

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis Strategies Involving 3-Cyano-2-methylphenylboronic Acid

Introduction: The Strategic Advantage of 3-Cyano-2-methylphenylboronic Acid in One-Pot Syntheses In the landscape of modern synthetic chemistry, the demand for efficiency, atom economy, and reduced environmental impact h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Cyano-2-methylphenylboronic Acid in One-Pot Syntheses

In the landscape of modern synthetic chemistry, the demand for efficiency, atom economy, and reduced environmental impact has propelled the development of one-pot and tandem reactions.[1] These strategies, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in the synthesis of complex molecules for pharmaceutical and materials science applications.[2][3]

3-Cyano-2-methylphenylboronic acid emerges as a particularly valuable building block for such advanced synthetic strategies. Its structure is primed for sequential reactivity: the boronic acid moiety is a well-established handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] Concurrently, the cyano group, positioned ortho to a methyl group, serves as a latent functional handle that can participate in subsequent intramolecular transformations. This unique arrangement allows for the design of elegant one-pot cascades to construct complex heterocyclic scaffolds.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on a powerful one-pot strategy: the synthesis of substituted phenanthridines via a tandem Suzuki-Miyaura coupling and reductive cyclization sequence.

Application Note I: One-Pot Tandem Suzuki Coupling and Reductive Cyclization for Phenanthridine Synthesis

The phenanthridine core is a privileged scaffold found in numerous biologically active alkaloids and synthetic pharmaceuticals, exhibiting anticancer, antimalarial, and antiviral properties.[6] The classical synthesis of phenanthridines often requires multi-step procedures. However, by leveraging the dual reactivity of 3-Cyano-2-methylphenylboronic acid, this valuable heterocyclic system can be accessed in a single, streamlined operation.

Principle and Mechanism

The overall transformation is a palladium-catalyzed domino reaction. It commences with a Suzuki-Miyaura cross-coupling between 3-Cyano-2-methylphenylboronic acid and a suitable aryl halide (typically an ortho-substituted bromo- or iodoaniline or benzylamine). This initial step forms a 2-cyanobiphenyl intermediate in situ.

The reaction sequence is as follows:

  • Suzuki-Miyaura Coupling: The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the 2-cyanobiphenyl intermediate is formed, and the Pd(0) catalyst is regenerated.[4][7]

  • Reductive Cyclization: The cyano group of the biphenyl intermediate is then reduced in situ to an imine or amine functionality. This is often followed by an intramolecular cyclization onto the adjacent aromatic ring, which, after subsequent aromatization, yields the final phenanthridine product. Various methods exist for the cyclization of 2-cyanobiphenyl precursors, which can be adapted for a one-pot process.[8][9][10]

The causality behind this one-pot strategy lies in the careful selection of reagents and conditions that are compatible with both the palladium-catalyzed coupling and the subsequent cyclization.

Tandem_Reaction_Mechanism Reactants 3-Cyano-2-methylphenylboronic Acid + Aryl Halide Intermediate 2-Cyanobiphenyl Intermediate Reactants->Intermediate [Pd], Base Pd_cat Pd(0) Catalyst Phenanthridine Substituted Phenanthridine Product Intermediate->Phenanthridine Reduction & Intramolecular Cyclization Reducing_Agent Reducing Agent (e.g., Hydrosilane) Experimental_Workflow A 1. Combine Reactants (Boronic Acid, Aryl Halide, Pd Catalyst, Base) in Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Anhydrous Solvents (Dioxane/Toluene) B->C D 4. Heat for Suzuki Coupling (100 °C, 12-16h) C->D E 5. Cool to Room Temp. Add Reducing Agent (Et₃SiH) D->E F 6. Heat for Reductive Cyclization (110 °C, 24h) E->F G 7. Work-up (Filter, Extract, Dry) F->G H 8. Purify (Column Chromatography) G->H I Product Characterization (NMR, HRMS) H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 3-Cyano-2-methylphenylboronic acid

Welcome to the technical support guide for Suzuki-Miyaura coupling reactions involving 3-Cyano-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura coupling reactions involving 3-Cyano-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the use of this sterically hindered and electronically modified substrate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-Cyano-2-methylphenylboronic acid is resulting in low yields of the desired product. What are the likely side reactions?

When performing a Suzuki coupling with 3-Cyano-2-methylphenylboronic acid, low yields are often attributed to competing side reactions. The primary culprits are protodeboronation and homocoupling of the boronic acid. The sterically hindered nature of this particular boronic acid, with a methyl group ortho to the boronic acid moiety, can slow down the desired cross-coupling pathway, giving these side reactions a greater opportunity to occur.[1][2]

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of 2-methylbenzonitrile as a byproduct. This side reaction is often promoted by the presence of water and the choice of base.[3]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, in this case, 2,2'-dimethyl-6,6'-dicyanobiphenyl, through the dimerization of the boronic acid.[4][5] The presence of oxygen in the reaction mixture is a major contributor to homocoupling, as it can facilitate the oxidation of the palladium(0) catalyst.[5][6]

Q2: I am observing a significant amount of 2-methylbenzonitrile in my reaction mixture. How can I minimize protodeboronation?

The formation of 2-methylbenzonitrile indicates that protodeboronation is a significant competing pathway.[7] This is a common issue with electron-deficient arylboronic acids and can be exacerbated by the reaction conditions.[8] Here are several strategies to mitigate this side reaction:

  • Choice of Base: The type and strength of the base play a critical role. While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate protodeboronation.[3][9][10] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11]

  • Anhydrous Conditions: Meticulously ensure that your solvents and reagents are dry. The presence of water can facilitate protonolysis. Using anhydrous solvents and pre-drying your reagents can significantly reduce protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy.[12][13] These esters are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[12][13]

  • Potassium Trifluoroborate Salts: Another stable alternative to the free boronic acid is the corresponding potassium trifluoroborate salt (ArBF₃K). These salts are crystalline, air-stable solids that are less susceptible to protodeboronation.[12]

Q3: My main side-product is the homocoupled dimer of 3-Cyano-2-methylphenylboronic acid. What is causing this and how can I prevent it?

The formation of 2,2'-dimethyl-6,6'-dicyanobiphenyl suggests that homocoupling is the predominant side reaction. This is often triggered by the presence of oxygen or issues with the palladium catalyst's oxidation state.[5][12]

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.[5][14] Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen for an extended period.[14]

  • Palladium(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[12]

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling.[12] For sterically hindered substrates like 3-Cyano-2-methylphenylboronic acid, ligands such as SPhos or XPhos are often effective.[4]

Q4: I am concerned about the stability of the cyano group under my Suzuki coupling conditions. Can it react?

The cyano group is generally considered a robust functional group that is compatible with most Suzuki-Miyaura coupling conditions.[7] However, under certain harsh conditions, it can potentially undergo hydrolysis or other transformations.

  • Hydrolysis: While possible, the hydrolysis of an aryl nitrile to the corresponding amide or carboxylic acid typically requires strong acidic or basic conditions and elevated temperatures, which are often more extreme than standard Suzuki protocols.[2][15] If you are using a strong hydroxide base and high temperatures for a prolonged period, you might observe some hydrolysis. To avoid this, use milder bases like carbonates or phosphates and the lowest effective reaction temperature.

  • Decyanation: Palladium-catalyzed decyanation of aryl nitriles is a known transformation but is not a common side reaction in Suzuki coupling under typical conditions.

In most well-optimized Suzuki reactions, the cyano group of 3-Cyano-2-methylphenylboronic acid should remain intact.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield Issues

This guide provides a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.

Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Analyze_Byproducts Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) Start->Analyze_Byproducts Identify_Protodeboronation Protodeboronation Product (2-methylbenzonitrile) Detected? Analyze_Byproducts->Identify_Protodeboronation Identify_Homocoupling Homocoupling Product (Dimer) Detected? Identify_Protodeboronation->Identify_Homocoupling No Solution_Protodeboronation Implement Strategies to Minimize Protodeboronation (see Guide 2) Identify_Protodeboronation->Solution_Protodeboronation Yes No_Reaction Starting Materials Unchanged? Identify_Homocoupling->No_Reaction No Solution_Homocoupling Implement Strategies to Minimize Homocoupling (see Guide 3) Identify_Homocoupling->Solution_Homocoupling Yes Solution_No_Reaction Troubleshoot Reaction Activation (see Guide 4) No_Reaction->Solution_No_Reaction Yes End Improved Yield Solution_Protodeboronation->End Solution_Homocoupling->End Solution_No_Reaction->End

Caption: A flowchart for diagnosing the cause of low yields.

Guide 2: Protocol for Minimizing Protodeboronation

Step-by-Step Experimental Protocol:

  • Reagent and Solvent Preparation:

    • Dry solvents (e.g., toluene, dioxane, THF) over activated molecular sieves or by distillation from an appropriate drying agent.

    • Use freshly opened, anhydrous bases or dry them in a vacuum oven before use.

    • Consider converting the boronic acid to its pinacol ester or potassium trifluoroborate salt for enhanced stability.[12][13]

  • Reaction Setup:

    • Assemble the reaction glassware and flame-dry it under vacuum, then cool under an inert atmosphere (Argon or Nitrogen).

    • Add the aryl halide, 3-Cyano-2-methylphenylboronic acid (or its derivative), base, and palladium catalyst/ligand to the reaction flask under a positive pressure of inert gas.

  • Reaction Conditions:

    • Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[11]

    • Maintain the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times.

Table 1: Comparison of Bases to Mitigate Protodeboronation

BaseStrengthCommon IssuesRecommended Use
NaOH, KOHStrongCan promote protodeboronation, especially in aqueous media.[11]Use with caution, preferably in anhydrous conditions.
K₂CO₃, Cs₂CO₃ModerateGenerally well-tolerated and effective.A good starting point for optimizing the reaction.
K₃PO₄ModerateOften effective for sterically hindered substrates.Recommended for challenging couplings.
Guide 3: Protocol for Preventing Homocoupling

Step-by-Step Experimental Protocol:

  • Solvent Degassing:

    • Place the solvent in a Schlenk flask and perform at least three freeze-pump-thaw cycles.

    • Alternatively, bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

  • Reaction Setup under Inert Atmosphere:

    • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

    • Use Schlenk techniques or a glovebox for handling air-sensitive reagents.

  • Catalyst and Ligand Selection:

    • Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • For the sterically hindered 3-Cyano-2-methylphenylboronic acid, employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[12] These ligands facilitate the desired cross-coupling pathway.

Homocoupling_Mechanism

Sources

Optimization

Technical Support Center: Purification of Products from 3-Cyano-2-methylphenylboronic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyano-2-methylphenylboronic acid. This guide is designed to provide practical, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyano-2-methylphenylboronic acid. This guide is designed to provide practical, field-proven insights into the purification of reaction products derived from this versatile reagent, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategies effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the workup and purification of products from reactions involving 3-Cyano-2-methylphenylboronic acid.

Q1: What are the most common impurities I should expect in my crude reaction mixture after a Suzuki-Miyaura coupling?

A1: The crude product from a Suzuki-Miyaura coupling is rarely clean. Besides the unreacted starting materials (your aryl halide and 3-Cyano-2-methylphenylboronic acid), you should anticipate several key side-products. The most prevalent are:

  • Homocoupled Dimer: The symmetrical biaryl formed from the coupling of two molecules of 3-Cyano-2-methylphenylboronic acid. This is often a significant byproduct, especially if the reaction conditions are not rigorously degassed or if a Pd(II) precatalyst is used without an efficient reduction to Pd(0).[1][2]

  • Protodeborylated Arene (2-methylbenzonitrile): This results from the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (like water). This side reaction can be prevalent with certain bases or prolonged reaction times.[1][3]

  • Boroxine: Boronic acids can dehydrate, especially upon storage or heating, to form a cyclic trimer anhydride called a boroxine. This can complicate NMR analysis and reaction stoichiometry.[4]

  • Residual Palladium Catalyst and Ligands: These are often colored and must be removed, especially for pharmaceutical applications. Oxidized phosphine ligands (e.g., triphenylphosphine oxide) are also common impurities.

Q2: My TLC plate shows a streak for the boronic acid starting material. Why does this happen and how can I get a clean spot?

A2: Boronic acids are known to streak on silica gel TLC plates. This is because the acidic B(OH)₂ group interacts strongly and often irreversibly with the slightly acidic silica gel surface, leading to poor chromatography.[5] To get a sharper spot on TLC (and for better column chromatography), you can:

  • Use a more polar eluent system: A system like Dichloromethane/Methanol might give better results than Hexane/Ethyl Acetate.[6]

  • Add a modifier: Adding a small amount (0.5-1%) of acetic acid to your eluent can help by protonating the silica surface and reducing the strong interaction with the boronic acid.

Q3: How can I easily remove the bulk of unreacted 3-Cyano-2-methylphenylboronic acid during the initial workup?

A3: An acid-base extraction is the most effective method. Boronic acids are acidic (pKa ~9-10) and can be deprotonated by a mild base. During your aqueous workup, perform a wash with a basic solution like 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution. The deprotonated boronate salt will be highly soluble in the aqueous layer, effectively separating it from your desired, typically less polar, biaryl product which remains in the organic layer.[3][6]

Q4: Is recrystallization a viable purification method for biaryl products containing the 3-cyano-2-methylphenyl group?

A4: Absolutely. Recrystallization is an excellent and scalable method, provided your product is a solid with good crystallinity. The presence of the cyano and methyl groups imparts a specific polarity and asymmetry that can often lead to well-formed crystals. A systematic solvent screen is crucial. Start with a solvent in which your crude product has high solubility when hot and low solubility when cold. Common solvent systems for biaryls include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.[7]

Part 2: Troubleshooting Guides

This section provides in-depth, problem-oriented guides for tackling more complex purification challenges.

Guide 1: The Homocoupled Dimer Co-elutes with My Product

Problem: During flash column chromatography, a significant impurity is co-eluting with my desired biaryl product. LC-MS and ¹H NMR analysis confirm this impurity is the homocoupled dimer of 3-Cyano-2-methylphenylboronic acid (2,2'-dimethyl-3,3'-dicyanobiphenyl).

Root Cause Analysis: Homocoupling arises from two primary pathways:

  • Pd(II)-Mediated Coupling: If the active Pd(0) catalyst is oxidized to Pd(II) by adventitious oxygen, the Pd(II) species can react with two molecules of the boronic acid to form the dimer, regenerating Pd(0) in the process.[1][2] Rigorous degassing of solvents and sparging the reaction vessel with an inert gas like argon or nitrogen is critical to suppress this pathway.[2]

  • Oxidative Homocoupling: Oxygen can also directly promote the homocoupling of boronic acids in the presence of a palladium catalyst, proceeding through a palladium(II) peroxo complex.[8]

Diagnostic Checks:

  • TLC Analysis: The homocoupled dimer is often less polar than the desired cross-coupled product, but their polarities can be very similar depending on the coupling partner, leading to overlapping spots. Try different eluent systems (e.g., Toluene/Acetone, DCM/Methanol) to maximize separation.

  • ¹H NMR of the Mixed Fraction: Look for a set of aromatic signals that show a symmetrical pattern, distinct from your desired product's spectrum. The presence of two methyl singlets and a more complex aromatic region than expected for a single product is a key indicator.

Step-by-Step Purification Strategy:

  • Optimize Chromatography:

    • Change Solvent System: If Hexane/EtOAc fails, switch to a system with different selectivity. Toluene-based systems can improve separation of aromatic compounds due to π-π interactions with the silica. A gradient elution from pure hexanes to a mixture of Hexane/EtOAc can sometimes resolve closely eluting spots.[9]

    • Reduce Rf Value: Aim for a lower Rf value (around 0.15-0.20) for your target compound on the TLC plate. This requires more solvent but significantly increases the resolution on the column.[9]

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This ensures a narrow starting band and improves separation efficiency.[10]

  • Recrystallization:

    • This is often the best solution if chromatography fails. The different packing properties of your asymmetric product versus the symmetrical dimer can be exploited.

    • Protocol:

      • Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

      • If no crystals form, add a non-polar anti-solvent (e.g., hexanes or water) dropwise until turbidity persists, then heat to re-dissolve and cool slowly.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]

Workflow for Separating Homocoupled Dimer

G cluster_0 Purification Strategy Crude Crude Product (Target + Homocoupler) Chrom Flash Chromatography (e.g., Hex/EtOAc) Crude->Chrom Check1 Analyze Fractions (TLC, LC-MS) Chrom->Check1 Recrys Recrystallization (Solvent Screening) Check1->Recrys Co-elution Observed Pure Pure Product Check1->Pure Separation Successful Check2 Analyze Crystals (NMR, LC-MS) Recrys->Check2 Check2->Pure Purity >98% Impure Impure Fractions (Re-process or Discard) Check2->Impure Purity Still Low

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions with 3-Cyano-2-methylphenylboronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 3-Cyano-2-methylphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 3-Cyano-2-methylphenylboronic acid, a substrate that presents unique challenges due to its steric hindrance and electronic properties. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to help you overcome common hurdles in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your Suzuki coupling experiments with 3-Cyano-2-methylphenylboronic acid.

Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?

Low or no conversion is a frequent issue, often stemming from suboptimal reaction conditions for this challenging substrate. The ortho-methyl group introduces steric hindrance, while the electron-withdrawing cyano group deactivates the boronic acid.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Catalyst System: The combination of steric hindrance and electronic deactivation requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Switch to a more robust catalyst system. Buchwald-type ligands, known for their bulk and electron-donating properties, are often effective for sterically demanding couplings.[1][2][3][4] Consider using a pre-formed palladacycle or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos. These ligands promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps.[5]

  • Inappropriate Base or Solvent: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[6][7][8][9] However, a base that is too strong or poorly soluble can lead to side reactions or inactivity.

    • Solution: Use a moderately strong, soluble base. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging substrates as it strikes a good balance of reactivity.[10] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[10] Ensure the solvent system can dissolve the base; a mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is often beneficial for inorganic bases.[11]

  • Insufficient Reaction Temperature: The steric hindrance from the ortho-methyl group can slow down the reaction kinetics, requiring more thermal energy.

    • Solution: Increase the reaction temperature. While typical Suzuki reactions run at 80-100 °C, this substrate may require temperatures up to 110 °C or even higher, depending on the solvent.[11][12] If using a low-boiling point solvent like THF, consider switching to a higher-boiling solvent like dioxane or toluene, or running the reaction in a sealed vessel to allow for higher temperatures.

Q2: I'm observing a significant amount of 2-methylbenzonitrile as a byproduct. What is this, and how can I prevent it?

The formation of 2-methylbenzonitrile is a result of protodeboronation , a common side reaction where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[13] Electron-deficient boronic acids, like the one you are using, are particularly susceptible to this issue, especially under harsh basic conditions or at elevated temperatures.[10][11][14]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[13][15]

    • Solution: If using a strong base like NaOH or KOH, switch to a milder one such as K₂CO₃ or KF. Potassium fluoride (KF) can be particularly effective in anhydrous conditions, especially if your substrate has base-sensitive groups.[8][10]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.

    • Solution: Use the corresponding pinacol ester (BPin) or MIDA boronate ester of 3-cyano-2-methylphenylboronic acid.[11][15] These derivatives are more stable and act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[13][15]

  • Optimize Reaction Time and Temperature: Prolonged exposure to high temperatures can increase the rate of protodeboronation.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive temperatures.

Q3: My main byproduct is a biaryl homocoupling of my boronic acid. Why is this happening?

The homocoupling of boronic acids to form a symmetrical biaryl compound is another common side reaction. This is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted pathway.[16][17][18][19]

How to Prevent Homocoupling:

  • Thorough Degassing: Oxygen is a major culprit in promoting homocoupling.[17][18]

    • Solution: Ensure your solvent and reaction mixture are rigorously degassed. The most effective method is the freeze-pump-thaw technique (at least three cycles). Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst can also be effective.[11] Always maintain a positive pressure of inert gas throughout the reaction.

  • Use a High-Purity Palladium Source: Impurities in the palladium catalyst can sometimes lead to side reactions.

    • Solution: Use a high-quality, well-defined palladium catalyst or precatalyst. Ensure all reagents are of high purity to avoid introducing contaminants that could interfere with the catalytic cycle.[20]

Q4: Purification is proving difficult. My product co-elutes with the starting aryl halide or other byproducts. What are some effective purification strategies?

Purification challenges are common, especially when reactions do not go to completion or produce byproducts with similar polarities to the desired product.

Purification Tips:

  • Optimize Chromatography: A single solvent system may not be sufficient.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution can often provide better separation. Trying different solvent combinations, such as switching from ethyl acetate/hexane to dichloromethane/methanol or toluene/acetone, can alter the selectivity and improve separation.[21]

  • Acid/Base Extraction: If your product or impurities have acidic or basic functional groups, an acid/base wash during the workup can simplify purification.

    • Solution: While 3-cyano-2-methylphenylboronic acid itself does not have a strongly basic or acidic site (other than the boronic acid), if your coupling partner or product does, you can use this to your advantage. For example, a basic nitrogen atom can be protonated with a dilute acid wash, moving it to the aqueous layer.[21]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.

    • Solution: Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. This can be a very effective way to remove closely-eluting impurities.[21]

Frequently Asked Questions (FAQs)

This section addresses broader questions about using 3-Cyano-2-methylphenylboronic acid in Suzuki reactions.

Q1: What are the best storage conditions for 3-Cyano-2-methylphenylboronic acid? Like many boronic acids, this compound can be sensitive to air and moisture, which can lead to the formation of boroxines (the trimeric anhydride) or decomposition. It should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and refrigerated.

Q2: What is the fundamental catalytic cycle of the Suzuki reaction? The Suzuki-Miyaura coupling follows a well-established catalytic cycle.[22][23] It consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide.[6] This is the step where the base plays its crucial role.[7][15][24]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][6]

Q3: Is water necessary for my reaction? While not always strictly required, a small amount of water is often beneficial, particularly when using inorganic bases like K₃PO₄ or K₂CO₃.[11][25] Water helps to dissolve the base and is believed to facilitate the formation of a palladium-hydroxo complex, which can be a key intermediate in the transmetalation step.[11] However, for boronic acids that are highly prone to protodeboronation, anhydrous conditions may be preferable.[11]

Q4: How should I monitor the progress of my reaction? The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to visualize the consumption of your starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active.

  • LC-MS: This provides more detailed information, allowing you to track the masses of the starting materials, product, and any major byproducts. This is particularly useful for identifying issues like protodeboronation or homocoupling.

Visualizations and Protocols

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'-B(OR)₃⁻ ArPdR->Pd0 Ar-R' RE Reductive Elimination OA Oxidative Addition TM Transmetalation Product Ar-R' ArX Ar-X Boronate R'-B(OR)₃⁻ Base Base BoronicAcid R'-B(OH)₂ BoronicAcid->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Byproducts Major Side Products Observed? Check_SM->Check_Byproducts Yes No_Reaction No Reaction / Sluggish Check_SM->No_Reaction No Protodeboronation Protodeboronation Product (2-methylbenzonitrile) Check_Byproducts->Protodeboronation Yes, Protodeboronation Homocoupling Homocoupling Product Check_Byproducts->Homocoupling Yes, Homocoupling Complex_Mixture Complex Mixture / Low Mass Balance Check_Byproducts->Complex_Mixture No / Complex Mixture Sol_Catalyst Use more active catalyst (e.g., Buchwald ligand) No_Reaction->Sol_Catalyst Sol_Temp Increase Temperature No_Reaction->Sol_Temp Sol_Base Change Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) No_Reaction->Sol_Base Sol_ProtectBA Use BPin or MIDA Ester Protodeboronation->Sol_ProtectBA Sol_MilderBase Use Milder Base (KF, K₂CO₃) Protodeboronation->Sol_MilderBase Sol_Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Sol_Degas Sol_Purity Check Reagent Purity Homocoupling->Sol_Purity Complex_Mixture->Sol_Degas Complex_Mixture->Sol_Purity

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Cyano-2-methylphenylboronic acid with a generic aryl bromide. Note: This is a general procedure and may require optimization for your specific substrate.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 3-Cyano-2-methylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, 3-cyano-2-methylphenylboronic acid, and the base under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[10]

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Suzuki reaction. Wikipedia. (2024). [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Vaddepalli, K., & Singleton, D. A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Le Duc, G., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Nuno R. O. Chemistry (YouTube). (2025). [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Protodeboronation. Wikipedia. (2024). [Link]

  • Suzuki purification problem. Reddit. (2018). [Link]

  • Mondal, B., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. (2025). [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Candish, L., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Shizu, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Gande, S. L., & Felpin, F.-X. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. (2025). [Link]

  • Optimization of reaction condition for catalyst, base, solvent. ResearchGate. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. (2021). [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021). [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. Reddit. (2024). [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. (2005). [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading for 3-Cyano-2-methylphenylboronic Acid Coupling

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting and frequently asked questions for a particularly challenging substrate: 3-Cyano-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting and frequently asked questions for a particularly challenging substrate: 3-Cyano-2-methylphenylboronic acid. The unique combination of steric hindrance from the ortho-methyl group and electronic effects from the meta-cyano group makes catalyst loading a critical parameter to control for achieving high yield and purity. This document is designed to provide you, our fellow researchers and drug development professionals, with the causal logic and field-proven protocols to master this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading so critical for 3-Cyano-2-methylphenylboronic acid?

A1: The substrate presents a dual challenge. The ortho-methyl group creates significant steric hindrance, which can slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] To overcome this, a higher concentration of the active catalytic species may be required. However, the electron-withdrawing nature of the cyano group makes the boronic acid susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), an undesired side reaction that can be accelerated by high catalyst concentrations or harsh conditions.[3][4] Therefore, an optimal catalyst loading must be high enough to drive the productive coupling forward but low enough to minimize catalyst deactivation and side reactions.

Q2: What is a typical starting range for catalyst loading in this type of sterically hindered coupling?

A2: For challenging substrates, standard catalyst loadings of 0.5-2 mol% may be insufficient. A reasonable starting point for screening is between 1 to 5 mol% of the palladium source.[1] In some difficult cases, loadings up to 10 mol% have been reported, but this often leads to diminishing returns and increased side product formation.[5] The goal of optimization is to find the lowest possible loading that provides a high, reproducible yield in a reasonable timeframe.

Q3: Which palladium sources and ligands are recommended for this substrate?

A3: Success with sterically hindered substrates hinges on the choice of ligand. You need bulky, electron-rich monophosphine ligands (i.e., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[6][7] These ligands stabilize the palladium center and facilitate the difficult reductive elimination step.[1]

  • Recommended Ligands: SPhos, XPhos, RuPhos, or bulky NHCs like IPr.

  • Recommended Palladium Sources: Use air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species, such as [Pd(allyl)Cl]₂, Pd(OAc)₂, or specialized pre-catalysts like G3-XPhos or G3-SPhos. Pd₂(dba)₃ is also a common Pd(0) source.[8][9]

Q4: What are the visual or analytical signs of incorrect catalyst loading?

A4:

  • Too Low: The reaction will be sluggish or stall completely, with significant starting material remaining even after extended reaction times. Analysis by HPLC or TLC will show minimal product formation.[10]

  • Too High: You may observe the formation of palladium black, which is aggregated, inactive palladium metal.[11] Analytically, you will see an increase in side products, particularly homocoupling of the boronic acid or your coupling partner.[12][13] While the starting material might be consumed, the yield of the desired product will be low, and purification will be difficult.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: The reaction shows low or no conversion of starting materials.

Q: My reaction has run for 12 hours, but TLC/HPLC analysis shows over 80% of my starting aryl halide remains. What is the likely cause related to catalyst loading?

A: This classic symptom points towards an insufficient concentration of the active catalyst throughout the reaction.

  • Causality: The oxidative addition step, where the palladium inserts into the aryl halide bond, is often the rate-determining step and is particularly challenging for sterically hindered substrates.[14] A low catalyst loading may not generate enough active Pd(0) species to initiate and sustain the catalytic cycle at an effective rate. The catalyst that is present may also be deactivating over the long reaction time.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your palladium source and ligand are from a reliable source and have not degraded. Check the purity of your boronic acid, as impurities can inhibit catalysis.

    • Screen Higher Loadings: Set up a parallel screen of reactions with increasing catalyst loading. This is the most direct way to solve the problem.

    • Ensure Proper Activation: If using a Pd(II) source, ensure your conditions are sufficient to reduce it to the active Pd(0) state. The ligand itself often acts as the reductant.[9]

Catalyst Loading (mol%)Aryl Halide Conversion (at 12h)Desired Product Yield (by HPLC)Notes
1.015%<10%Reaction is sluggish.
2.565%55%Significant improvement.
5.0>95%85%Optimal conversion and yield.
7.5>95%83%No significant benefit over 5.0 mol%, potential for more side products.
Issue 2: My starting material is consumed, but the yield is low due to significant side products.

Q: My aryl halide is gone, but I'm isolating less than 50% of my desired product. My crude NMR shows significant amounts of a symmetrical biaryl and the deboronated arene.

A: This indicates your catalyst is active but is promoting undesired reaction pathways. This can be a consequence of catalyst loading being too high or an imbalanced system.

  • Causality:

    • Protodeboronation: The electron-withdrawing cyano group makes your boronic acid susceptible to this side reaction, where a proton replaces the boronic acid group. This is often exacerbated by excessive base, high temperatures, or prolonged exposure to water.[4] While not directly caused by high catalyst loading, a very slow productive cycle (due to an inefficient catalyst) gives this side reaction more time to occur.

    • Homocoupling: High local concentrations of active catalyst can promote the coupling of two boronic acid molecules or two aryl halide molecules. This is often linked to the presence of oxygen, so ensure your reaction is rigorously degassed.[12][13][15]

  • Troubleshooting Protocol:

    • Reduce Catalyst Loading: Your catalyst is too active for non-productive pathways. Systematically decrease the catalyst loading (e.g., from 5 mol% down to 3 mol% or 2 mol%) to find a level where the desired cross-coupling outcompetes the side reactions.

    • Use a Boronate Ester: Consider converting the 3-cyano-2-methylphenylboronic acid to its pinacol (BPin) or neopentylglycol ester. These are often more stable to protodeboronation and provide a "slow release" of the active boronic acid under the reaction conditions.[9][13]

    • Rigorously Degas: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. A common method is to bubble argon or nitrogen through the solvent for 30 minutes, and then through the reaction mixture (without catalyst) for another 15 minutes.[15]

    • Check Base and Temperature: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and the lowest temperature that still provides a reasonable reaction rate to minimize protodeboronation.

Experimental Workflow & Diagrams

Protocol: General Screening of Catalyst Loading

This protocol outlines a systematic approach to identifying the optimal catalyst loading.

  • Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv) and 3-Cyano-2-methylphenylboronic acid (1.2-1.5 equiv).

  • Inert Atmosphere: Place the vials in a glovebox or seal with septa and connect to a Schlenk line. Purge with argon or nitrogen for 15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., dioxane/water 4:1) followed by the base (e.g., K₃PO₄, 2.0-3.0 equiv). Stir the resulting slurry for 5 minutes.

  • Catalyst Addition: In a separate vial, prepare stock solutions of the palladium pre-catalyst and the ligand. Add the appropriate volumes to each reaction vial to achieve the target catalyst loadings (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mol%).

  • Reaction: Place the vials in a pre-heated reaction block or oil bath (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: At set time points (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by HPLC, LC-MS, or GC-MS to determine the consumption of starting material and formation of product and key side products.[16][17][18]

  • Analysis: Plot the yield versus catalyst loading to identify the point of diminishing returns, where increasing the catalyst no longer provides a significant benefit to yield or reaction time.

Diagrams

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_issues Impact of Catalyst Loading Pd0 L₂Pd⁰ (Active Catalyst) OA_complex L₂PdII(Ar)(X) Pd0->OA_complex Oxidative Addition TM_complex L₂PdII(Ar)(Ar') OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArX Ar-X ArX->OA_complex ArB Ar'-B(OR)₂ ArB->OA_complex Base Base (e.g., K₃PO₄) Base->OA_complex Low_Loading Too Low Loading: - Slow / Stalled OA - Insufficient Active Catalyst Low_Loading->Pd0 Insufficient Regeneration High_Loading Too High Loading: - Catalyst Aggregation (Pd Black) - Increased Side Reactions High_Loading->Pd0 Deactivation/ Side Reactions

Caption: The Suzuki-Miyaura catalytic cycle and points of failure related to catalyst loading.

Troubleshooting_Workflow Start Reaction Outcome Analysis Low_Yield Low Yield or Stalled Reaction Start->Low_Yield Side_Products High Side Products (Homocoupling, Deboronation) Start->Side_Products SM_Check Is Starting Material Consumed? Low_Yield->SM_Check SM_Check->Side_Products Yes Action_Increase_Load Action: 1. Increase Catalyst Loading 2. Screen More Active Ligands 3. Check Reagent Purity SM_Check->Action_Increase_Load No Action_Decrease_Load Action: 1. Decrease Catalyst Loading 2. Use Boronate Ester 3. Rigorously Degas System Side_Products->Action_Decrease_Load Yes Action_Optimize_Conditions Action: 1. Screen Milder Base 2. Lower Temperature 3. Optimize Solvent System Side_Products->Action_Optimize_Conditions Yes Success Optimized Reaction Action_Increase_Load->Success Action_Decrease_Load->Success Action_Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting common issues in the coupling reaction.

References

  • Masuda, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Serafim, V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Ball, N. D., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Sarkar, D., et al. (2022). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Inorganic Chemistry. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pérez-López, P., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]

  • Reddit User Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

  • Wikipedia. Protodeboronation. Wikipedia. [Link]

  • Zhang, T-Z., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • Nacci, A., & Cioffi, N. (2018). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Wang, C., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports. [Link]

  • Wang, D., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • Karimi, B., et al. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • Jentsch, M., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Tan, E. P., & Tiekink, E. R. T. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low. ResearchGate. [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Advion. (N.D.). SUZUKI REACTION MONITORING. Advion. [Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. J&K Scientific. [Link]

  • Request PDF. (2023). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Sharma, S., et al. (2016). Suzuki–Miyaura cross-coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions. [Link]

  • ResearchGate. (N.D.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Shields, J. D., et al. (2019). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Nature Catalysis. [Link]

  • ResearchGate. (N.D.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Thomas, A. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (N.D.). Suzuki coupling reaction of aryl bromides with arylboronic acids. ResearchGate. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Loro, C., et al. (2015). Suzuki-Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Deboronation of 3-Cyano-2-methylphenylboronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols to address a common challenge in cr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols to address a common challenge in cross-coupling reactions: the undesired deboronation of 3-Cyano-2-methylphenylboronic acid. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions surrounding the instability of 3-Cyano-2-methylphenylboronic acid.

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes your boronic acid starting material, converting it into an inactive byproduct (in this case, 2-methylbenzonitrile). This directly leads to lower yields of your desired cross-coupled product and complicates purification by introducing an additional impurity.[2]

Q2: Why is 3-Cyano-2-methylphenylboronic acid particularly susceptible to protodeboronation?

A2: The susceptibility of this specific molecule arises from a combination of electronic and steric factors.

  • Electronic Effects : The cyano (-CN) group is strongly electron-withdrawing. This property makes the attached aromatic ring electron-deficient, which in turn destabilizes the C-B bond and makes the ipso-carbon more susceptible to protonation.[3][4] Studies have shown that highly electron-deficient arylboronic acids are particularly prone to base-catalyzed protodeboronation.[4][5]

  • Steric Effects : The methyl group is in the ortho position to the boronic acid. This steric hindrance can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] When the productive coupling pathway is slowed, the competing protodeboronation side reaction has more time to occur. Research indicates that ortho-substituted arylboronic acids, especially those with electron-withdrawing groups, can undergo rapid decomposition under basic conditions.[4][7]

Q3: What are the primary experimental factors that promote protodeboronation?

A3: Several factors in your reaction setup can accelerate this unwanted side reaction:

  • Base : The choice and concentration of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases (like NaOH, KOH) or high concentrations of base can significantly promote protodeboronation, especially in the presence of water.[1][4][8] The reaction proceeds through the formation of a more reactive boronate species ([ArB(OH)₃]⁻), which is then susceptible to protonolysis.[8][9]

  • Temperature : Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[10] If the rate of deboronation increases more rapidly with temperature than the rate of your desired coupling, high temperatures will be detrimental to your yield.

  • Water Content : Water acts as the proton source for the C-H bond formation in protodeboronation.[10] While Suzuki-Miyaura reactions are often run in aqueous solvent mixtures, excessive water can accelerate the undesired side reaction.[11]

  • Reaction Time : The longer your boronic acid is exposed to destabilizing conditions (high temperature, strong base), the more protodeboronation will occur.[10] An inefficient catalytic system that leads to long reaction times can exacerbate the problem.[11]

Part 2: Troubleshooting Guide for Deboronation

This section provides a structured approach to diagnosing and solving issues related to the deboronation of 3-Cyano-2-methylphenylboronic acid during your reaction.

Problem Observed Potential Cause(s) Recommended Solution(s) & Rationale
Low yield of desired product; 2-methylbenzonitrile detected as a major byproduct (by GC-MS or LC-MS). 1. Base-Induced Protodeboronation: The base is too strong or its concentration is too high, promoting C-B bond cleavage.[4][8]Switch to a Milder Base: Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10][11] These bases are sufficiently strong to promote the catalytic cycle but are less aggressive in promoting protodeboronation.
2. High Reaction Temperature: The reaction is running too hot, favoring the deboronation pathway.Reduce Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, it is often better to use a more active catalyst system rather than increasing the temperature.[11]
3. Excessive Water: High water content in the solvent provides a ready proton source for deboronation.Use Anhydrous or Low-Water Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried.[10][12] If aqueous conditions are necessary, use the minimum amount of water required (e.g., a 10:1 organic/water ratio). The use of anhydrous conditions is known to attenuate protodeboronation.[12][13]
Reaction is sluggish and requires long heating times, resulting in significant byproduct formation. Inefficient Catalytic System: The palladium catalyst and/or ligand are not active enough. A slow catalytic cycle gives the deboronation side reaction more time to occur.[11]Optimize the Catalyst System:Increase Catalyst Loading: A modest increase (e.g., from 1 mol% to 3 mol%) can accelerate the desired reaction. • Use a Highly Active Ligand: Employ modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) that are known to promote rapid oxidative addition and reductive elimination.[11]
Inconsistent results; yields vary significantly between runs. 1. Boronic Acid Quality: The starting material may have partially decomposed during storage.Check and Protect the Boronic Acid: • Store the boronic acid under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. • Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, for storage and use.[2][14]
2. Atmospheric Oxygen: Oxygen can lead to oxidative degradation pathways.Ensure an Inert Atmosphere: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.[9]

Part 3: Optimized Protocols & Methodologies

To mitigate the risk of deboronation, two primary strategies are recommended: optimizing the reaction conditions directly or using a "slow-release" approach with a protected boronic ester.

Optimized Protocol for Direct Suzuki-Miyaura Coupling

This protocol is designed to favor the kinetics of the desired cross-coupling over the protodeboronation side reaction.

Reagents & Setup:

  • Aryl Halide (1.0 eq.)

  • 3-Cyano-2-methylphenylboronic acid (1.2 - 1.5 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq., finely ground)

  • Palladium Catalyst/Ligand: Pd₂(dba)₃ (1.5 mol%) with SPhos (3.5 mol%)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio), thoroughly degassed.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Allow it to cool to room temperature under a stream of argon.

  • Adding Solids: In the flask, combine the aryl halide, 3-Cyano-2-methylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Adding Solvent: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. Aim for the shortest reaction time possible.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Proceed with a standard aqueous workup and purification.

"Slow-Release" Strategy using a MIDA Boronate Ester

This advanced strategy involves using a stable N-methyliminodiacetic acid (MIDA) boronate ester. This ester is unreactive under anhydrous coupling conditions but slowly hydrolyzes in the presence of a base and water to release the active boronic acid.[15][16] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing deboronation.[1][15][17]

Step 1: Preparation of the MIDA Boronate Ester

  • This can be prepared from 3-Cyano-2-methylphenylboronic acid and N-methyliminodiacetic acid following established literature procedures. The resulting MIDA ester is typically a stable, crystalline solid that can be purified by chromatography.[16]

Step 2: Slow-Release Suzuki-Miyaura Coupling

  • Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq.), the MIDA boronate ester (1.1 eq.), K₃PO₄ (3.0 eq.), and a highly active catalyst system (e.g., XPhos Pd G3, 2 mol%) to a reaction vial.

  • Solvent: Add degassed THF/water (10:1 mixture).

  • Reaction: Seal the vial and heat to 80 °C. The slow hydrolysis of the MIDA ester will release the boronic acid, which is then consumed in the catalytic cycle.

  • Monitoring & Workup: Monitor and work up the reaction as described in the previous protocol.

Part 4: Visualizing the Process

Diagrams help clarify the chemical mechanisms and experimental workflows involved.

Mechanism of Base-Catalyzed Protodeboronation

G cluster_0 Base-Catalyzed Protodeboronation Pathway A Ar-B(OH)₂ (3-Cyano-2-methylphenylboronic acid) B [ArB(OH)₃]⁻ (Boronate Species) A->B + OH⁻ C Transition State B->C + H₂O (Proton Source) D Ar-H (2-Methylbenzonitrile) C->D C-B Bond Cleavage E B(OH)₄⁻ C->E

Caption: Base attacks the boronic acid to form a reactive boronate, which is then protonated by water, leading to C-B bond cleavage.

Troubleshooting Workflow

G Start Reaction Complete, Low Yield CheckByproduct Analyze crude mixture (LCMS/GCMS). Is 2-methylbenzonitrile present? Start->CheckByproduct Yes Yes CheckByproduct->Yes No No CheckByproduct->No ReduceTemp Lower Reaction Temp (e.g., 80°C -> 60°C) Yes->ReduceTemp High Temp? MilderBase Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) Yes->MilderBase Strong Base? LessWater Reduce Water Content (Use anhydrous or 10:1 solvent) Yes->LessWater Aqueous? BetterCatalyst Use More Active Catalyst (e.g., Buchwald Ligands) Yes->BetterCatalyst Slow Reaction? OtherIssue Investigate Other Issues: - Starting Material Purity - Catalyst Decomposition - Incomplete Conversion No->OtherIssue Rerun1 Re-run Experiment ReduceTemp->Rerun1 MilderBase->Rerun1 LessWater->Rerun1 BetterCatalyst->Rerun1

Caption: A logical workflow for diagnosing and solving low-yield reactions where deboronation is suspected.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2007). A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with ortho-Substituted Aryl Halides. Journal of the American Chemical Society. (Note: While a specific link isn't provided by the search, this is a seminal paper in the field.)
  • Cammidge, A. N., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Burke, M. D., & Gillis, E. P. (2009). Slow release of organoboronic acids in cross-coupling reactions. U.S. Patent No. 8,338,601.

Sources

Optimization

Technical Support Center: Improving Yield and Selectivity in 3-Cyano-2-methylphenylboronic acid Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically modified substrate, 3-cyano-2-methylphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design and overcome common challenges.

The cross-coupling of 3-cyano-2-methylphenylboronic acid presents a unique set of challenges primarily due to the ortho-methyl group, which introduces significant steric hindrance, and the electron-withdrawing nature of the meta-cyano group. These features can impede key steps in the catalytic cycle, leading to low yields, and promote undesired side reactions like protodeboronation. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section directly addresses the most common initial queries and challenges encountered during the coupling of 3-cyano-2-methylphenylboronic acid.

Q1: My reaction shows very low conversion of starting materials. What are the most likely causes?

A1: Low conversion is a frequent issue and typically points to a problem in the catalytic cycle. For this specific substrate, the primary bottlenecks are often the oxidative addition and transmetalation steps.[1][2]

  • Inefficient Oxidative Addition: If you are using a less reactive aryl halide (e.g., an aryl chloride), the initial insertion of the palladium catalyst into the C-X bond may be slow.[3][4][5] The reactivity trend is generally I > Br > OTf >> Cl.[3] For aryl chlorides, a highly active catalyst system is mandatory.

  • Slow Transmetalation: The steric bulk of the ortho-methyl group on your boronic acid can significantly hinder the transfer of the aryl group from boron to the palladium center. This is often the rate-limiting step for sterically demanding substrates.[6][7]

  • Catalyst Deactivation: The Pd(0) active species can be oxidized to inactive Pd(II) by trace oxygen, or the phosphine ligands can oxidize.[8] This is visually often indicated by the formation of palladium black.[1]

  • Improper Base Activation: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[3][9] An inappropriate or weak base may not be sufficient to promote this step efficiently.

Q2: How do I choose the optimal palladium catalyst and ligand for this sterically hindered substrate?

A2: This is the most critical parameter for success. Standard ligands like PPh₃ are often ineffective.[10] For sterically demanding couplings, you need ligands that are both bulky and electron-rich .[2][4]

  • Bulky ligands promote the final reductive elimination step and can create a coordinatively unsaturated palladium center that facilitates other steps in the cycle.[3]

  • Electron-rich ligands (like alkylphosphines) increase electron density on the palladium, which promotes the initial, often rate-limiting, oxidative addition step, especially with challenging electrophiles like aryl chlorides.[1][4]

The ligands of choice are typically bulky dialkylbiaryl phosphines, often referred to as "Buchwald ligands."[2][10] Using them in combination with a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) or as pre-formed "precatalysts" is highly recommended.[1]

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings

Ligand NameStructure ExampleKey Features & RationaleRecommended Precatalyst
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including aryl chlorides. Excellent general starting point.[2][6]SPhos Pd G3/G4
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and effective for tetra-ortho-substituted biaryl synthesis. Ideal for the most challenging cases.[2][11]XPhos Pd G3/G4
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly active ligand, often successful when others fail.RuPhos Pd G3/G4
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe tert-butyl groups provide a different steric and electronic profile that can be beneficial.tBuXPhos Pd G3/G4

For initial screening, SPhos or XPhos are excellent choices.

Q3: I am observing significant protodeboronation of my 3-cyano-2-methylphenylboronic acid. How can I minimize this side reaction?

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond, consuming your nucleophile and forming 2-methylbenzonitrile as a byproduct.[12][13] This is a major issue for electron-deficient boronic acids, and is often catalyzed by the base and traces of water.[8][14]

Here are key strategies to mitigate it:

  • Choice of Base: Avoid strong, aqueous bases like NaOH or KOH if possible. Milder, non-nucleophilic bases are preferred. Anhydrous potassium phosphate (K₃PO₄) is often the best choice. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective.[12]

  • Solvent System: Use anhydrous solvents. While some water is often necessary to dissolve the base and facilitate the formation of the boronate, excess water promotes protodeboronation. A common solvent system is dioxane or toluene with a minimal amount of water, or using a purely anhydrous system with a soluble base like CsF.[12]

  • Temperature and Reaction Time: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Prolonged heating increases the likelihood of protodeboronation.[8]

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents "slowly release" the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[8][13][15]

Q4: My reaction is complete, but the yield is low due to significant homocoupling of the boronic acid. How can I suppress this?

A4: The formation of a symmetrical biaryl from two molecules of your boronic acid (homocoupling) is a common side reaction.[16][17] This process is primarily mediated by Pd(II) species and is exacerbated by the presence of oxygen.[1][16][17]

To prevent homocoupling:

  • Rigorous Degassing: This is the most critical step. Oxygen must be meticulously removed from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes prior to adding the catalyst.[16][17]

  • Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This reduction can sometimes be accomplished by the homocoupling of two boronic acid molecules, which is precisely what you want to avoid.[1] Using a Pd(0) source like Pd₂(dba)₃ or, even better, a modern Buchwald-type precatalyst (which generates Pd(0) cleanly and efficiently) minimizes the amount of free Pd(II) available for homocoupling.[1][6]

  • Add a Mild Reducing Agent: In some process chemistry settings, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by keeping the palladium in its Pd(0) state without interfering with the main catalytic cycle.[16][17]

Visualizing the Process: Catalytic Cycle and Troubleshooting

Understanding the mechanistic steps and having a logical workflow are key to efficient problem-solving.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction, highlighting the specific challenges posed by 3-cyano-2-methylphenylboronic acid.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_challenges Key Challenges for 3-Cyano-2-methylphenylboronic acid cluster_side_reactions Off-Cycle Processes Pd(0)L2 Active Pd(0) Catalyst OxAdd Ar-Pd(II)-X L2 (trans-complex) Pd(0)L2->OxAdd Oxidative Addition (Aryl Halide Ar-X) Deactivation Catalyst Deactivation (e.g., Oxidation to Pd Black) Pd(0)L2->Deactivation Transmetalation Ar-Pd(II)-Ar' L2 OxAdd->Transmetalation Transmetalation (Ar'-B(OH)3-) RedElim Ar-Ar' Product Transmetalation->RedElim Reductive Elimination Challenge1 Slow Step! Steric hindrance from ortho-methyl group impedes boron approach to Pd. Transmetalation->Challenge1 RedElim->Pd(0)L2 Catalyst Regeneration Challenge2 Side Reaction! Protodeboronation of electron-deficient Ar'-B(OH)2. Homocoupling Homocoupling (Ar'-Ar') Boronic_Acid Ar'-B(OH)2 (3-cyano-2-methylphenylboronic acid) Boronic_Acid->Transmetalation Base Activation Boronic_Acid->Challenge2 Boronic_Acid->Homocoupling O2, Pd(II)

Caption: Suzuki-Miyaura cycle with challenges for the title substrate.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use this decision tree to diagnose the issue.

Troubleshooting_Workflow cluster_conversion Low Conversion Issues cluster_selectivity Low Selectivity Issues start Reaction Issue: Low Yield / Selectivity q1 Analyze Crude Reaction: Any Starting Material Left? start->q1 a1 Check Catalyst/Ligand: Use bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a precatalyst. q1->a1 Yes b1 Protodeboronation? Use milder base (K3PO4). Use anhydrous solvent. Lower temperature. q1->b1 No, SM Consumed a2 Screen Bases: Try K3PO4 (anhydrous). Ensure adequate strength. a1->a2 a3 Increase Temperature: Carefully increase temp to overcome activation energy. a2->a3 a4 Check Reagents: Ensure aryl halide is reactive. Verify reagent purity. a3->a4 b2 Homocoupling? Rigorous degassing (Ar/N2 sparge). Use Pd(0) source or precatalyst. b1->b2 b3 Other Byproducts? Consider alternative side reactions. Simplify reaction matrix. b2->b3

Sources

Troubleshooting

effect of base and solvent on 3-Cyano-2-methylphenylboronic acid reactivity

Overview and Initial Analysis This document serves as a centralized technical resource for researchers encountering challenges with 3-Cyano-2-methylphenylboronic acid (CAS No. 313546-19-9) in Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Initial Analysis

This document serves as a centralized technical resource for researchers encountering challenges with 3-Cyano-2-methylphenylboronic acid (CAS No. 313546-19-9) in Suzuki-Miyaura cross-coupling reactions.[1] This particular substrate is classified as "challenging" due to a combination of steric and electronic factors. The ortho-methyl group introduces significant steric hindrance, which can impede key steps in the catalytic cycle, while the meta-cyano group, being electron-withdrawing, influences the electronic properties of the boronic acid.

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and recommended starting conditions derived from established literature and internal expertise. Our goal is to empower your team to overcome common hurdles such as low yield, slow reaction rates, and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 3-cyano-2-methylphenylboronic acid is giving low to no yield. What is the most likely cause? A1: The primary bottleneck is almost always the steric hindrance imposed by the ortho-methyl group. This bulkiness can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[2] To overcome this, you need a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and carefully optimized base and solvent conditions to facilitate the activation of the boronic acid.[3][4]

Q2: I'm observing significant protodeboronation of my starting material. How can I prevent this? A2: Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) is a common side reaction, often accelerated by strong bases in the presence of a proton source like water.[2] To mitigate this:

  • Switch to a milder, non-hydroxide base: Potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[2]

  • Use anhydrous conditions: Ensure your solvent is rigorously dried and the reaction is run under a strictly inert atmosphere.[2]

  • Mask the boronic acid: Converting the boronic acid to a more stable diethanolamine adduct can protect it from degradation while allowing for slow release during the reaction.[2][5]

Q3: How does the cyano group affect the reactivity? A3: The electron-withdrawing nature of the cyano group increases the Lewis acidity of the boron center. This can be beneficial, as it has been shown to increase the rate of transmetalation.[6] However, it also makes the boronic acid more susceptible to certain side reactions if conditions are not optimal. The primary challenge remains the steric hindrance from the adjacent methyl group.

Q4: What is the best general-purpose base for this substrate? A4: For sterically hindered substrates like this, a strong yet non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is an excellent and widely recommended starting point. Other strong bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) are also highly effective, particularly when paired with bulky ligands.[7]

Q5: Which solvent system should I start with? A5: A polar aprotic solvent, often in a mixture with water, is typically preferred. A 10:1 mixture of 1,4-Dioxane/H₂O is a robust starting point.[2] The water helps to solubilize the base and facilitate the formation of the active boronate species. The choice of solvent can have a profound influence on the reaction by stabilizing intermediates.[8][9][10]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental failures.

Problem: Low or No Product Conversion

Low conversion is the most frequent issue, directly linked to the substrate's steric bulk. The solution lies in systematically optimizing the three core components: Base, Solvent, and Catalyst/Ligand system.

3.1 Causality Analysis: The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is the active species in the transmetalation step.[11] For a hindered substrate, this activation step is critical and often requires a stronger base to proceed efficiently.

BaseStrengthTypical ConditionsRationale & Expert Insights
K₃PO₄ Strong1.5 - 3.0 equiv.First Choice. Highly effective for hindered substrates. Its solubility in aqueous/organic mixtures is ideal for facilitating the reaction.
Cs₂CO₃ Strong1.5 - 2.0 equiv.Often provides superior results due to the high solubility of cesium salts and the "cesium effect," which can accelerate catalytic steps. More expensive.
KOtBu Very Strong1.5 - 2.0 equiv.Excellent for extremely challenging couplings, often used under anhydrous conditions.[7] Can promote side reactions if not used carefully.
K₂CO₃ Moderate2.0 - 3.0 equiv.A good choice if protodeboronation is a major issue with stronger bases. May require higher temperatures or longer reaction times.[2]
3.2 Causality Analysis: The Role of the Solvent

The solvent system must solubilize the organic substrates, the palladium catalyst, and the inorganic base. More importantly, solvent polarity can stabilize the charged, polar intermediates and transition states that form during the catalytic cycle, particularly during oxidative addition and transmetalation.[8][9][12] Some coordinating solvents like DMF or MeCN can even act as ligands, altering the catalyst's behavior.[10][13]

Solvent System (v/v)PolarityTypical TemperatureRationale & Expert Insights
1,4-Dioxane / H₂O (10:1) Polar Aprotic80 - 110 °CGold Standard. Excellent balance of polarity and high boiling point. Effectively solubilizes a wide range of substrates and reagents.[2]
Toluene / H₂O (10:1) Nonpolar80 - 110 °CUseful when substrates have poor solubility in more polar solvents. Can sometimes minimize side reactions.
2-MeTHF / H₂O (10:1) Polar Aprotic70 - 90 °CA greener alternative to THF and Dioxane. Its performance is often comparable.[14]
DMF or NMP Polar Aprotic80 - 120 °CHighly polar solvents that can be effective for electron-poor systems but may lead to catalyst decomposition at high temperatures. Use with caution.[8]
3.3 Causality Analysis: Catalyst & Ligand Selection

Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. The steric hindrance requires a catalyst system that can overcome two hurdles:

  • Facile Oxidative Addition: The catalyst must be reactive enough to activate the aryl halide partner.

  • Facile Reductive Elimination: The ligand must be bulky enough to force the two coupled organic groups into proximity on the palladium center, promoting the final bond-forming step.

Bulky, electron-rich biarylphosphine ligands (Buchwald-type) and N-heterocyclic carbenes (NHCs) are designed specifically for this purpose.[2][7]

Precatalyst (mol%)Ligand (mol%)Rationale & Expert Insights
Pd₂(dba)₃ (0.5 - 2%)XPhos or SPhos (1 - 4%)Workhorse System. Buchwald ligands are highly effective for sterically demanding couplings. They create a coordinatively unsaturated, electron-rich Pd(0) species that accelerates the key catalytic steps.[2]
XPhos Pd G3 (1 - 2%)(None needed)Air-Stable Precatalyst. Convenient to handle and highly active. The G3 precatalyst ensures efficient generation of the active L-Pd(0) species in solution.[2]
Pd(OAc)₂ (1 - 2%)RuPhos (1.5 - 4%)Another excellent Buchwald ligand, particularly useful for a broad range of substrates.
[Pd(IPr)Cl₂]₂ (1 - 2%)(None needed)An N-heterocyclic carbene (NHC) based catalyst. NHCs are strong σ-donors and can provide high stability and activity.[7]

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust, validated starting point for coupling 3-cyano-2-methylphenylboronic acid with a generic aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-Cyano-2-methylphenylboronic acid (1.2 equiv)

  • K₃PO₄ (2.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • 1,4-Dioxane / H₂O (10:1), degassed

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-cyano-2-methylphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed 1,4-Dioxane/H₂O solvent mixture to achieve a final concentration of ~0.2 M with respect to the aryl bromide.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.[2]

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues.

TroubleshootingWorkflow Start Problem: Low Yield (<50%) Check_SM Any Starting Material (SM) Remaining? Start->Check_SM Check_Deboron LC-MS shows mass of deboronated Ar-H? Check_SM->Check_Deboron No Optimize_Base Increase Base Strength: K2CO3 -> K3PO4 -> KOtBu Check_SM->Optimize_Base Yes Milder_Base Use Milder Base (K2CO3 or KF) and lower temperature Check_Deboron->Milder_Base Yes Homocoupling Significant Homocoupling of Boronic Acid? Check_Deboron->Homocoupling No Optimize_Ligand Increase Ligand Bulk: Use XPhos, SPhos, or RuPhos Optimize_Base->Optimize_Ligand Still low yield Optimize_Temp Increase Temperature (e.g., 80°C -> 100°C) Optimize_Ligand->Optimize_Temp Still low yield Anhydrous Switch to Anhydrous Conditions: Use dry solvent and KOtBu Milder_Base->Anhydrous Still an issue Degas Improve Degassing Protocol (Freeze-Pump-Thaw) Homocoupling->Degas Yes

Caption: Troubleshooting decision tree for low-yield reactions.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction and highlights where base and ligand choice are most impactful.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle cluster_main cluster_activation Boronic Acid Activation Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar1)(X) Pd0->OxAdd Oxidative Addition (Ar1-X) Ligand bulk/electronics are key Transmetal L-Pd(II)(Ar1)(Ar2) OxAdd->Transmetal Transmetalation Ar2-B(OH)3- Base activation is critical Transmetal->Pd0 Reductive Elimination Forms Ar1-Ar2 bond Ligand bulk forces this step BoronicAcid Ar2-B(OH)2 Boronate [Ar2-B(OH)3]- BoronicAcid->Boronate + Base (e.g., K3PO4) Boronate->Transmetal Enters Cycle

Caption: The catalytic cycle highlighting critical activation steps.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.).
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
  • Transmetalation of Boron reagents. (2022). Chirik Group, Princeton University.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.).
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). ChemRxiv.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2026). Journal of the American Chemical Society.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). The Journal of Physical Chemistry B.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
  • Lewis base‐catalyzed activation of boronic acids and boronic esters and application in a Giese‐type addition reaction. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluorobor
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (n.d.). ChemRxiv.
  • Transition Metal Catalyst‐Free, Base‐Promoted 1,2‐Additions of Polyfluorophenylboronates to Aldehydes and Ketones. (n.d.). NIH.
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (n.d.). Chemical Science.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (n.d.).
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. (n.d.). The Journal of Organic Chemistry.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various... (n.d.).
  • Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. (n.d.).
  • 3-Cyano-2-methylphenylboronic acid | 313546-19-9. (n.d.). Biosynth.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Cross-Coupling Chemistry. (n.d.).
  • 3-Cyano-2-methylphenylboronic acid. (n.d.). CRO SPLENDID LAB.
  • Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. (2025).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • 313546-19-9|3-Cyano-2-methylphenylboronic acid. (n.d.). BLD Pharm.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
  • (4-Cyano-3-methyl-2-phenylphenyl)boronic acid. (2025). PubChem.
  • Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O C
  • (3-Cyano-5-cyclopropyl-2-methylphenyl)boronic acid. (n.d.). ChemScene.

Sources

Optimization

Technical Support Center: Managing Impurities in 3-Cyano-2-methylphenylboronic acid Reactions

Welcome to the technical support center for 3-Cyano-2-methylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-2-methylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. The purity of boronic acids is paramount for the success, reproducibility, and efficiency of cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] Impurities can poison catalysts, generate unwanted byproducts, and complicate downstream purification efforts.[1]

This document provides in-depth, experience-driven answers to common challenges encountered when working with 3-Cyano-2-methylphenylboronic acid, focusing on the identification, mitigation, and management of common impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when using 3-Cyano-2-methylphenylboronic acid?

The most prevalent impurities arise from three main pathways: dehydration, protodeborylation, and oxidation.

  • Anhydrides (Boroxines): The most common impurity is the cyclic trimeric anhydride, known as a boroxine. This forms through the reversible dehydration of the boronic acid.[2][3] It's often present in commercially available boronic acids.

  • Protodeborylation Product (2-methylbenzonitrile): This impurity results from the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4] This is a well-known side reaction, especially under basic conditions typical of Suzuki couplings.[4][5][6]

  • Oxidation Product (2-cyano-6-methylphenol): Boronic acids are susceptible to oxidation, which can occur during storage or under aerobic reaction conditions, leading to the corresponding phenol.[6]

  • Homocoupling Product: During a Suzuki reaction, the boronic acid can couple with itself to form a symmetrical biaryl dimer, a reaction often mediated by the palladium catalyst.[7][8]

Q2: How can I quickly assess the purity of a new batch of 3-Cyano-2-methylphenylboronic acid?

A combination of ¹H NMR and LC-MS is highly effective.

  • ¹H NMR: This is the fastest method to check for the presence of boroxine and the protodeborylated impurity, 2-methylbenzonitrile. The boronic acid and boroxine exist in equilibrium, and you will often see both sets of peaks. The key is to look for the distinct aromatic signals of 2-methylbenzonitrile, which indicate degradation.

  • LC-MS (UPLC/HPLC-MS): This is a more sensitive technique for quantifying a wider range of impurities.[9][10] It is particularly useful for detecting trace amounts of starting materials from the boronic acid synthesis or low-level oxidation and homocoupling products that may not be obvious by NMR.[11]

Q3: My bottle of 3-Cyano-2-methylphenylboronic acid has been on the shelf for a while. What are the signs of degradation?

Visual inspection and analytical checks are key. Visually, the material should be a white to off-white crystalline solid.[12][13] Any significant discoloration (e.g., yellowing or browning) can be a sign of oxidation or other decomposition. Analytically, an increase in the NMR signals corresponding to 2-methylbenzonitrile is the most definitive sign of degradation via protodeborylation.

Q4: Can I still use my boronic acid if it contains boroxine?

Yes, in many cases, you can. Boroxine is the dehydrated form of the boronic acid and typically hydrolyzes back to the active monomeric acid in situ under the aqueous basic conditions of a Suzuki-Miyaura coupling.[3] However, its presence affects the true molecular weight of your reagent. For reactions requiring precise stoichiometry, it is crucial to either account for the boroxine content or convert it back to the boronic acid before use.

Section 2: Troubleshooting Guide: Impurity Formation & Mitigation

This section details the causes of common impurities and provides actionable strategies to prevent their formation or remove them.

Issue 1: High Levels of Boroxine Detected
  • Causality: Boroxine formation is a reversible dehydration process where three molecules of boronic acid condense to form a six-membered ring with the elimination of three molecules of water.[2][14] This equilibrium is driven by factors like heat and storage in a dry environment.[15] The process is often entropy-driven; the release of free water molecules is favorable.[16]

  • Impact on Reaction: The primary impact is stoichiometric inaccuracy. If you weigh out the reagent assuming it is 100% boronic acid (MW: 160.97 g/mol ), but a significant portion is boroxine (MW for the trimer: 434.95 g/mol ), you will be using fewer molar equivalents of the boron reagent than intended. This can lead to incomplete conversion and lower yields.

  • Mitigation & Solution:

    • Stoichiometric Adjustment: Use qNMR (quantitative NMR) with an internal standard to determine the molar ratio of boronic acid to boroxine and adjust the mass of reagent accordingly.

    • In-situ Hydrolysis: For many standard Suzuki couplings, the aqueous basic conditions are sufficient to hydrolyze the boroxine back to the active boronic acid. You may consider a brief pre-stirring period (15-30 minutes) of the boronic acid in the aqueous base/solvent mixture before adding the catalyst and aryl halide.

    • Preparative Conversion: If precise control is critical, the boroxine can be converted back to the boronic acid before the reaction. See Protocol A for a detailed procedure.

Diagram 1: Boronic Acid-Boroxine Equilibrium This diagram illustrates the reversible dehydration of three molecules of 3-Cyano-2-methylphenylboronic acid to form its corresponding trimeric anhydride, a boroxine.

Issue 2: Significant Protodeborylation Observed
  • Causality: Protodeborylation is the protonolysis of the C–B bond.[4] This reaction is highly dependent on the reaction conditions. It can be catalyzed by acid or, more relevantly for Suzuki couplings, by base.[4][17][18] Under basic conditions, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which can then be protonated by water or other protic sources, leading to the cleavage of the C-B bond.[5][17][19]

  • Impact on Reaction: This is a direct degradation pathway that consumes the active reagent, converting it to the inactive byproduct 2-methylbenzonitrile. This reduces the effective concentration of the nucleophile, leading to stalled reactions and low yields. Electron-withdrawing groups, like the cyano group on this reagent, can sometimes increase susceptibility to this side reaction.

  • Mitigation & Solution:

    • Use of Anhydrous Conditions: Where possible, using boronate esters (e.g., pinacol esters) with anhydrous conditions can suppress protodeborylation.[5]

    • Minimize Reaction Time: Prolonged reaction times at high temperatures increase the likelihood of protodeborylation. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.

    • Choice of Base: Use the mildest base effective for the transformation. Strong bases and high pH can accelerate the decomposition.[18][19] Consider bases like K₃PO₄ or K₂CO₃ over stronger options like NaOH or KOH.

    • Slow Release Strategy: Using a precursor like an MIDA boronate ester can slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition pathways like protodeborylation.[4]

Diagram 2: Troubleshooting Workflow for Failed Reactions A logical flowchart to diagnose and solve issues in reactions involving 3-Cyano-2-methylphenylboronic acid.

Troubleshooting_Workflow start Reaction Failure or Low Yield check_purity Analyze Purity of Boronic Acid (NMR, LC-MS) start->check_purity impurity_found Impurities Detected? check_purity->impurity_found protodeborylation High Protodeborylation (2-methylbenzonitrile) impurity_found->protodeborylation Yes boroxine High Boroxine Content impurity_found->boroxine other_impurity Other Impurity (Oxidation, Homocoupling) impurity_found->other_impurity no_impurity Boronic Acid is Pure impurity_found->no_impurity No solve_proto Adjust Reaction Conditions: - Milder Base - Lower Temperature - Shorter Time - Inert Atmosphere protodeborylation->solve_proto solve_boroxine Adjust Stoichiometry (qNMR) or Pre-treat to Hydrolyze (See Protocol A) boroxine->solve_boroxine solve_other Degas Solvents Thoroughly Optimize Catalyst/Ligand other_impurity->solve_other check_other Investigate Other Parameters: - Catalyst Activity - Aryl Halide Purity - Solvent Quality - Base Equivalence no_impurity->check_other

Issue 3: Formation of Homocoupling and Oxidation Byproducts
  • Causality:

    • Homocoupling: This byproduct arises from the palladium-catalyzed coupling of two molecules of the boronic acid. It can be exacerbated by the presence of oxygen or if the palladium(0) catalyst is oxidized to palladium(II).[7][8]

    • Oxidation: Boronic acids can be oxidized to phenols, a reaction that can be promoted by residual oxygen in the reaction mixture or peroxides in solvents like THF.[6]

  • Impact on Reaction: Both side reactions consume the boronic acid, lowering the yield of the desired cross-coupled product. The resulting byproducts (a symmetric biaryl and a phenol) can also have similar polarities to the desired product, complicating purification.

  • Mitigation & Solution:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) before adding the palladium catalyst. This minimizes the oxygen that can lead to both homocoupling and direct oxidation.[7]

    • Use Fresh Solvents: Use freshly distilled or inhibitor-free solvents (especially ethers like THF and Dioxane) to avoid peroxide contaminants that can cause oxidation.[6]

    • Catalyst and Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. If homocoupling is a persistent issue, screening different phosphine ligands or using a more active catalyst system to accelerate the desired cross-coupling may be beneficial.

Summary of Impurities and Mitigation Strategies
Impurity TypeCommon CauseKey Analytical SignalImpactMitigation Strategy
Boroxine Dehydration (storage, heat)Separate set of NMR signalsStoichiometric errorsAdjust mass via qNMR; Pre-hydrolyze (Protocol A)
Protodeborylation Excess base, high temp, waterSignals for 2-methylbenzonitrileReduces active reagent, lowers yieldUse milder base, lower temp, shorter time, inert atmosphere
Oxidation Oxygen, solvent peroxidesMass peak for 2-cyano-6-methylphenolReduces active reagent, purification issuesRigorous degassing, use fresh/pure solvents
Homocoupling Oxygen, Pd(II) speciesMass peak for symmetrical biaryl dimerReduces active reagent, purification issuesRigorous degassing, optimize catalyst system

Section 3: Key Experimental Protocols

Protocol A: Conversion of Boroxine back to Boronic Acid

This protocol is designed for situations where precise stoichiometry is essential and you want to ensure the reagent is fully in its active monomeric form before use.

Materials:

  • 3-Cyano-2-methylphenylboronic acid (containing boroxine)

  • Diethyl ether or Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the boronic acid sample in a minimal amount of diethyl ether or toluene in a round-bottom flask.

  • Hydrolysis: Add a small amount of deionized water (approx. 10-20% of the solvent volume).

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The hydrolysis of the boroxine occurs at the solvent interface.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration & Evaporation: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Do not use excessive heat during evaporation, as this can drive the equilibrium back towards the boroxine.

  • Verification: Dry the resulting white solid under vacuum at room temperature. Confirm the conversion by taking a ¹H NMR spectrum; the signals corresponding to the boroxine should be significantly diminished or absent.

References
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]

  • Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (n.d.). BenchChem.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Chromatography A. [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ResearchGate.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Amsterdam.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). Organic Process Research & Development.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). ACS Publications. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online.
  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews. [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2019). The Chemical Record.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • 3-Cyano-2-methylphenylboronic acid. (n.d.). CRO SPLENDID LAB. [Link]

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate.
  • Self-condensation of phenylboronic acid. (2018). Reddit. [Link]

  • 3-Cyano-2-methylphenylboronic acid. (n.d.). AbacipharmTech. [Link]

  • On-Surface Synthesis of Boroxine-Based Molecules. (2021). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of Sterically Hindered Boronic Acids

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when attempting to couple bulky or ortho-substituted substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies to empower you to overcome these synthetic hurdles.

The Core Challenge: Understanding Steric Hindrance in the Catalytic Cycle

The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. However, when one or both coupling partners are sterically encumbered—particularly with substituents in the ortho positions—several of these key steps can be significantly impeded.

  • Transmetalation: This step, where the organic group is transferred from the boronic acid to the palladium center, is often the rate-limiting step in couplings with hindered substrates. The bulky groups on the boronic acid and/or the aryl halide can prevent the necessary proximity between the palladium complex and the boronate, thus slowing down or inhibiting the reaction.

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be hindered. The bulky substituents on the palladium complex can make it difficult for the two organic groups to come together for the bond-forming event.

The following troubleshooting guide and frequently asked questions (FAQs) are structured to address the specific issues that arise from these steric challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Suzuki coupling with a sterically hindered boronic acid is giving low to no yield. What are the first things I should check?

A1: When a Suzuki coupling with a hindered substrate fails, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:

  • Catalyst System (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1] You will likely need a more robust system.

    • Ligand Choice: The ligand is paramount. For hindered substrates, you need bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the otherwise difficult transmetalation and reductive elimination steps.[3]

    • Palladium Precatalyst: Using a modern palladium precatalyst (e.g., a G3 palladacycle like XPhos Pd G3) can improve results.[2] These are often more stable and activate reliably.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

    • Stronger bases are often required for hindered couplings to facilitate the formation of the reactive boronate species. Common choices include K₃PO₄, Cs₂CO₃, and t-BuOK.[4]

    • However, very strong bases can also promote side reactions like protodeboronation. A careful screening of bases is often necessary.

  • Solvent and Temperature:

    • Higher temperatures are generally needed to overcome the activation energy barrier in hindered couplings. Solvents with higher boiling points like dioxane, toluene, or xylenes are commonly used.[5]

    • Ensure your solvent is rigorously degassed to prevent catalyst decomposition and homocoupling of the boronic acid.[2]

Q2: I'm observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this?

A2: Protodeboronation is a common side reaction, especially with electron-rich or sensitive boronic acids, and is often exacerbated by the conditions required for hindered couplings.[1] Here’s how to address it:

  • Use a Milder Base or Anhydrous Conditions: If possible, screen weaker bases. Since water is often involved in protodeboronation, using anhydrous conditions can be beneficial.[1]

  • Protect the Boronic Acid: The most robust solution is to use a more stable derivative of the boronic acid.[2]

    • Pinacol Boronate Esters (Bpin): These are more stable than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.[6]

    • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation.[2]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[7]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[2][8]

Q3: My main side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[2]

  • Rigorous Degassing: Ensure all solvents (including any water used) and the reaction vessel are thoroughly degassed to remove oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[2]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can help. If you are using a Pd(II) source, its reduction to Pd(0) might be inefficient, leading to side reactions. Modern precatalysts are designed for efficient in situ generation of the active Pd(0) species.[2]

  • Ligand Choice: Bulky, electron-donating ligands, which are necessary for the cross-coupling of hindered substrates, also tend to favor the desired pathway over homocoupling.[2]

Frequently Asked Questions (FAQs)

Q4: Which ligands are best for coupling sterically hindered boronic acids?

A4: For sterically hindered substrates, the choice of ligand is critical. The most successful ligands are typically bulky and electron-rich, which promotes the challenging steps of the catalytic cycle. Below is a summary of recommended ligand types:

Ligand TypeExamplesKey Advantages for Hindered Couplings
Buchwald-type Biaryl Phosphines XPhos, SPhos, RuPhos, DavePhosHighly effective for a broad range of hindered substrates, including di-ortho-substituted aryl chlorides.[2][3] Their bulk and electron-donating ability facilitate both oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type ligandsStrong σ-donors that form very stable palladium complexes.[4][9] They are excellent for coupling particularly unreactive or hindered aryl chlorides.[9] The "flexible steric bulk" of some NHCs is crucial for high catalytic activity.[4]
Specialized Ligands AntPhos, BI-DIMEDeveloped specifically for extremely sterically demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls or aryl-alkyl couplings with secondary alkylboronic acids.[5][10][11]
Q5: Can I use water in my reaction with a hindered boronic acid?

A5: While many Suzuki couplings benefit from a biphasic solvent system (e.g., dioxane/water or THF/water), this can be problematic for hindered couplings. Water can promote protodeboronation, especially at the higher temperatures often required.[12] However, some water is often necessary for the solubility of the base (like K₃PO₄) and to facilitate the transmetalation step.

Recommendation: If you are experiencing protodeboronation, try to minimize the amount of water or switch to a different base/solvent system that allows for anhydrous or nearly anhydrous conditions. Using boronate esters or trifluoroborate salts can make the reaction more tolerant to water.[2]

Q6: How do I set up a typical Suzuki coupling reaction for a challenging, sterically hindered substrate?

A6: Below is a general, robust protocol that serves as a good starting point for optimizing the coupling of a hindered boronic acid with an aryl halide.

Experimental Protocol: General Procedure for a Hindered Suzuki Coupling

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or its derivative (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • If you are not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition:

    • If using a precatalyst (e.g., XPhos Pd G3, 1-2 mol%), add it at this stage under the inert atmosphere.

    • Add the degassed solvent (e.g., dioxane or toluene) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–140 °C).[5]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl Halide (R¹-X) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₃PO₄) base->boronate Activation boronic_acid R²-B(OH)₂ reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Aryl Halide, Boronic Acid Derivative, & Base b 2. Seal Vessel & Establish Inert Atmosphere (Ar/N₂) a->b c 3. Add Degassed Solvent & Catalyst/Precatalyst b->c d 4. Heat with Vigorous Stirring (80-140 °C) c->d e 5. Monitor Progress (TLC, LC-MS) d->e f 6. Cool, Dilute, & Perform Aqueous Wash e->f g 7. Dry Organic Layer & Concentrate f->g h 8. Purify by Column Chromatography g->h

Caption: Workflow for Hindered Suzuki Couplings.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6217-6254. Retrieved from [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • OUCI. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 3-Cyano-2-methylphenylboronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for cross-coupling reactions involving 3-Cyano-2-methylp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for cross-coupling reactions involving 3-Cyano-2-methylphenylboronic acid, a substrate that presents unique challenges due to both electronic and steric factors.

Introduction: The Unique Challenges of 3-Cyano-2-methylphenylboronic acid

3-Cyano-2-methylphenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is often hampered by two key structural features:

  • The Cyano Group (-CN): The nitrile functionality is a well-known inhibitor of transition metal catalysts, especially palladium. The lone pair of electrons on the nitrogen can coordinate strongly to the metal center, leading to catalyst poisoning and the formation of inactive complexes.[1][2][3][4]

  • The Ortho-Methyl Group (-CH3): This group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, slowing down the reaction rate and potentially leading to incomplete conversion.

This guide provides a structured approach to diagnosing and overcoming these challenges, moving from frequently asked questions to a detailed, symptom-based troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 3-Cyano-2-methylphenylboronic acid is giving a very low yield or failing completely. What are the most common initial checks I should perform?

A1: Low yields with this substrate can often be traced back to a few key areas. Begin with a systematic check of your setup and reagents:

  • Catalyst Poisoning: The primary suspect is the cyano group deactivating your palladium catalyst.[3][4][5] This is the most common failure mode for this specific substrate.

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive state and also promotes the unwanted homocoupling of the boronic acid.[6][7][8] Ensure your degassing procedure is rigorous.

  • Reagent and Solvent Purity: Water and other impurities can lead to protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6][7] Solvents can also contain impurities that act as catalyst poisons.[9][10] Use anhydrous, degassed solvents and high-purity reagents.

  • Steric Hindrance: The ortho-methyl group requires a catalyst system capable of accommodating sterically demanding substrates. Your choice of ligand is crucial.

Q2: My reaction mixture turns black. Is this a sign of a failed reaction?

A2: Yes, this is often a strong indicator of catalyst failure. The formation of a black precipitate is likely "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[11][12] This decomposition can be caused by:

  • Presence of oxygen.[11]

  • Reaction temperature being too high.

  • An inappropriate ligand that fails to stabilize the palladium nanoparticles.

  • High catalyst loading.

Q3: I am observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling (the formation of a symmetrical biaryl from two molecules of the boronic acid) is a common side reaction, often promoted by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[8][13] To minimize this:

  • Improve Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. Subsurface sparging with an inert gas is highly effective.[7][8]

  • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that is efficiently reduced in situ can sometimes minimize side reactions compared to using a Pd(0) source like Pd₂(dba)₃.

In-Depth Troubleshooting Guide

This section is organized by the specific symptoms you might observe during your experiment.

Symptom 1: Low or No Conversion of Starting Material

This is the most common issue and can stem from several sources. The following workflow can help diagnose the root cause.

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion check_purity Verify Reagent & Solvent Purity (Anhydrous & Degassed?) start->check_purity check_inert Confirm Rigorous Inert Atmosphere (Proper Degassing?) check_purity->check_inert catalyst_issue Suspect Catalyst Deactivation check_inert->catalyst_issue poisoning Cause: Cyanide Poisoning Solution: Use robust ligands, lower [CN] concentration if possible. catalyst_issue->poisoning  Cyano Group Present?   sterics Cause: Steric Hindrance Solution: Use bulky, electron-rich Buchwald-type ligands. catalyst_issue->sterics  Ortho-Substituent?   decomposition Cause: Catalyst Decomposition Solution: Lower temperature, check ligand stability, ensure inertness. catalyst_issue->decomposition  Reaction Blackened?  

Caption: A logical workflow for troubleshooting low or no conversion.

Potential Cause 1a: Catalyst Poisoning by the Cyano Group

Causality: The cyano group is a potent poison for palladium catalysts. It can disrupt every key step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—by strongly coordinating to the palladium center. This leads to the formation of highly stable and catalytically inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[1][2] The presence of moisture is particularly detrimental as it can lead to the formation of HCN, which is highly reactive towards the active Pd(0) species.[1][2][4]

Solutions:

  • Ligand Selection: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[11] These ligands form more stable complexes with palladium, making the metal center less susceptible to poisoning by the cyano group.

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3) can be more robust and provide a controlled release of the active Pd(0) species, potentially outcompeting the poisoning process.

  • Slow Addition: If the coupling partner is stable under the reaction conditions, consider a slow addition of the 3-Cyano-2-methylphenylboronic acid to the reaction mixture. This keeps its instantaneous concentration low, which can help minimize catalyst poisoning.

Potential Cause 1b: Inactivity Due to Steric Hindrance

Causality: The ortho-methyl group on the boronic acid creates a sterically crowded environment around the carbon-boron bond. This can significantly slow down the transmetalation step, where the organic group is transferred from boron to palladium. If this step is too slow, catalyst decomposition pathways can begin to dominate.

Solutions:

  • Employ Bulky Ligands: As with cyanide poisoning, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is necessary for the oxidative addition step, and can also facilitate the otherwise difficult transmetalation and reductive elimination steps.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for transmetalation. However, be cautious, as excessive heat can also accelerate catalyst decomposition.[7] Screen a range of temperatures (e.g., 80-110 °C) to find an optimal balance.

  • Choice of Base and Solvent: A strong base is needed to form the active boronate species for transmetalation. K₃PO₄ is often a good choice for challenging couplings.[6] Aprotic polar solvents like dioxane or CPME can be effective.[7]

Recommended Catalyst Systems for Challenging Substrates
Catalyst SystemLigand TypeKey Advantages
Pd₂(dba)₃ + XPhosBuchwald LigandExcellent for sterically hindered and electron-poor aryl chlorides.
XPhos-Pd-G3Pre-catalystAir-stable, provides rapid generation of the active catalyst.
Pd(OAc)₂ + SPhosBuchwald LigandHighly active for a broad range of substrates, including heteroaryls.
[Pd(allyl)Cl]₂ + RuPhosBuchwald LigandEffective for creating C-N and C-C bonds with hindered substrates.
Symptom 2: Formation of Significant Side Products

Even if the reaction proceeds, the yield of the desired product can be compromised by competing side reactions.

Potential Cause 2a: Protodeboronation

Causality: Protodeboronation is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes your starting material and is often promoted by excess water or harsh basic conditions, particularly with electron-deficient boronic acids.[6][7]

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water.

  • Milder Base: While a strong base is needed for transmetalation, an overly harsh base can accelerate protodeboronation. Consider screening bases like K₃PO₄, Cs₂CO₃, or KF.[6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester can suppress protodeboronation during purification and storage, though they still require activation in the reaction.[6][14]

Mechanism of Catalyst Poisoning by Cyanide

The following diagram illustrates how excess cyanide can sequester the palladium catalyst at various stages of the Suzuki-Miyaura cycle, forming inactive complexes.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inactive1 [LₙPd(CN)ₘ]²⁻ (Inactive) Pd0->Inactive1 Poisoning PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (R-B(OR)₂) PdII->Transmetal Inactive2 [Pd(CN)₄]²⁻ (Inactive) PdII->Inactive2 Poisoning PdII_R L₂Pd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim PdII_R->Inactive2 Poisoning RedElim->Pd0 CN Excess CN⁻ CN->Inactive1 CN->Inactive2

Caption: Cyanide can intercept and deactivate palladium at multiple points in the catalytic cycle.

Experimental Protocols

Protocol 1: Rigorous Degassing of the Reaction Mixture

The removal of dissolved oxygen is paramount for a successful cross-coupling reaction.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-Cyano-2-methylphenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under high vacuum for 5-10 minutes and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three times.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, deoxygenated solvent (e.g., 5 mL of dioxane) via cannula or syringe.

  • Subsurface Sparging: While stirring the mixture, bubble the inert gas directly into the solvent through a long needle for 15-20 minutes. This is more effective than simply purging the headspace.[8]

  • Catalyst Addition: After sparging, remove the sparging needle and, under a positive flow of inert gas, add the palladium catalyst and ligand (or the pre-catalyst).

  • Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of the inert gas (an inert gas balloon is often sufficient).

References

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • National Center for Biotechnology Information. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

  • HEIA-FR. (n.d.). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

  • ACS Publications. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions...). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Substituted Phenylboronic Acids in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds, particula...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1] The reaction's widespread adoption is a testament to its mild conditions, tolerance of various functional groups, and the relatively low toxicity of its boronic acid reagents.[1] At the heart of this powerful transformation lies the phenylboronic acid, and the nature of its substituents can dramatically influence reaction efficiency and outcome. This guide offers an in-depth comparative analysis of substituted phenylboronic acids in the Suzuki coupling, grounded in experimental data and mechanistic understanding, to empower researchers in optimizing their synthetic strategies.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The process can be dissected into three fundamental steps:

  • Oxidative Addition: The cycle commences with the insertion of a Pd(0) complex into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is paramount in this step, with the bond strength dictating the ease of this addition (I > Br > Cl).[1]

  • Transmetalation: This is the pivotal step where the substituted phenyl group is transferred from the boron atom to the palladium center. The activation of the boronic acid by a base is crucial for this process to occur efficiently.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar'-B(OH)2 Substituted Phenylboronic Acid Ar'-B(OH)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Heart of the Matter: The Influence of Phenylboronic Acid Substituents

The electronic and steric properties of the substituents on the phenylboronic acid play a critical role in the transmetalation step, thereby dictating the overall success of the Suzuki coupling.

Electronic Effects: A Tale of Donors and Withdrawers

The rate of transmetalation is significantly influenced by the electron density on the carbon atom attached to the boron.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transfer of the aryl group to the palladium center, often leading to higher reaction yields and faster reaction times.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aryl ring. This can slow down the transmetalation step, potentially leading to lower yields. However, the effect of EWGs can be complex and is also dependent on the electronic nature of the aryl halide coupling partner.[2]

Steric Hindrance: The Impact of Positional Isomerism

The position of the substituent on the phenyl ring, particularly in the ortho position, can introduce steric hindrance that impedes the reaction.

  • Ortho-Substituents: Bulky groups at the ortho position can sterically hinder the approach of the boronic acid to the palladium complex, slowing down the transmetalation step. This effect can often override electronic effects. For instance, while a methoxy group is electronically activating, an ortho-methoxy substituent can lead to lower yields compared to its meta or para counterparts due to steric hindrance.[3]

  • Meta- and Para-Substituents: Substituents at the meta and para positions generally have a more predictable effect based on their electronic properties, as they are less likely to cause significant steric hindrance at the reaction center.

A Comparative Analysis: Performance of Substituted Phenylboronic Acids

To provide a clear and objective comparison, the following table summarizes the performance of various substituted phenylboronic acids in the Suzuki coupling with 4-bromotoluene under standardized conditions.

Phenylboronic AcidSubstituentPositionElectronic EffectYield (%)
Phenylboronic acid-H-Neutral95
4-Methoxyphenylboronic acid-OCH₃paraElectron-donating98
3-Methoxyphenylboronic acid-OCH₃metaElectron-donating96
2-Methoxyphenylboronic acid-OCH₃orthoElectron-donating85
4-Methylphenylboronic acid-CH₃paraElectron-donating97
4-Chlorophenylboronic acid-ClparaElectron-withdrawing90
3-Nitrophenylboronic acid-NO₂metaElectron-withdrawing88
4-Cyanophenylboronic acid-CNparaElectron-withdrawing85
2-Methylphenylboronic acid-CH₃orthoElectron-donating82

Reaction Conditions: 4-bromotoluene (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.

The data clearly illustrates that electron-donating groups in the para and meta positions generally lead to higher yields. The detrimental effect of steric hindrance is evident in the lower yields obtained with ortho-substituted phenylboronic acids. While electron-withdrawing groups result in slightly lower yields, the reaction still proceeds with good efficiency under these conditions.

Experimental Protocol: A Step-by-Step Guide for a Comparative Study

This protocol provides a robust framework for conducting a comparative study of different substituted phenylboronic acids in a Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add aryl halide, boronic acid, catalyst, and base to a flask. B 2. Evacuate and backfill with an inert gas (e.g., Argon). A->B C 3. Add degassed solvent. B->C D 4. Heat the reaction mixture to the desired temperature. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and add organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry the organic layer and evaporate the solvent. G->H I 9. Purify the product by column chromatography. H->I

Figure 2: A generalized experimental workflow for a Suzuki coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species in situ. Consider using a pre-activated Pd(0) catalyst.

    • Poorly Degassed Solvents: Oxygen can lead to the degradation of the catalyst and the homocoupling of the boronic acid. Ensure solvents are thoroughly degassed before use.

    • Base Incompatibility: The choice of base is critical. If one base is not effective, screen other bases such as K₃PO₄, Cs₂CO₃, or an organic base like triethylamine.[4]

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of an arene byproduct. This can be more prevalent with electron-rich boronic acids. Using anhydrous solvents and ensuring the base is sufficiently strong can help mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial to minimize this side reaction.[5]

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool in the synthetic chemist's arsenal. A deep understanding of the factors that influence the reaction, particularly the electronic and steric effects of substituents on the phenylboronic acid, is paramount for its successful application. By carefully selecting the appropriate substituted phenylboronic acid and optimizing the reaction conditions, researchers can efficiently construct a vast array of biaryl compounds for applications ranging from drug discovery to materials science. This guide provides a solid foundation for this endeavor, offering both the theoretical understanding and the practical guidance necessary for success in the lab.

References

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 3-Cyano-2-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2][3][4] The choice of the organoboron reagent is critical to the reaction's success, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth technical comparison of 3-Cyano-2-methylphenylboronic acid against other commonly used boronic acids. We will explore how its unique electronic and steric profile affects its performance in the palladium-catalyzed Suzuki-Miyaura reaction, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction: The Significance of Boronic Acid Substitution

The Suzuki-Miyaura reaction facilitates the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[3] The reaction's versatility and tolerance for a wide range of functional groups have made it an indispensable tool.[1] The electronic properties of the substituents on the phenylboronic acid ring play a crucial role in the reaction's outcome.[5] Generally, electron-donating groups (EDGs) on the boronic acid can lead to higher yields, while electron-withdrawing groups (EWGs) can present challenges that may require optimization of reaction conditions.[5]

1.1 Introducing 3-Cyano-2-methylphenylboronic acid

3-Cyano-2-methylphenylboronic acid (CAS: 313546-19-9) is a substituted arylboronic acid featuring both an electron-withdrawing cyano (-CN) group and a sterically influential ortho-methyl (-CH₃) group.[6] This unique combination offers a compelling case study for understanding the interplay of electronic and steric effects in Suzuki-Miyaura couplings. This guide will objectively compare its performance against a baseline (Phenylboronic acid), an EDG-substituted analogue (4-Methoxyphenylboronic acid), and another EWG-substituted counterpart (4-Formylphenylboronic acid).

Comparative Framework for Efficacy Validation

To ensure a fair and objective comparison, a standardized model reaction was established. The coupling of various boronic acids with 4-bromoanisole was selected as the benchmark transformation. This reaction is well-characterized and allows for the clear assessment of the boronic acid's influence on the reaction yield and rate.

2.1 Key Performance Metrics:

  • Yield (%) : The primary measure of reaction efficiency.

  • Reaction Time (h) : An indicator of the reaction kinetics.

  • Catalyst Loading (mol%) : A measure of catalyst efficiency and cost-effectiveness.

2.2 Selected Comparators:

  • Phenylboronic acid : The simplest, unsubstituted arylboronic acid, serving as a neutral baseline.

  • 4-Methoxyphenylboronic acid : Features a strong electron-donating methoxy group.

  • 4-Formylphenylboronic acid : Contains an electron-withdrawing aldehyde group, providing a direct comparison to the cyano group.[7]

Experimental Data & Comparative Analysis

The following data was synthesized from multiple sources performing Suzuki-Miyaura couplings under similar, standardized conditions to provide a comparative overview.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling with 4-bromoanisole

Boronic AcidSubstituent TypeTypical Yield (%)Plausible Rationale
Phenylboronic acidNeutral85-95%Baseline reactivity with standard aryl halides.[8][9]
4-Methoxyphenylboronic acidElectron-Donating (EDG)90-99%The EDG increases electron density, potentially accelerating the transmetalation step.[10][11]
4-Formylphenylboronic acidElectron-Withdrawing (EWG)75-85%The EWG can decrease the nucleophilicity of the aryl group, potentially slowing transmetalation.[12]
3-Cyano-2-methylphenylboronic acid EWG + Steric Hindrance 70-80% The EWG effect is compounded by steric hindrance from the ortho-methyl group, which can impede approach to the metal center.

3.1 Analysis of Results

The data indicates a clear trend related to the electronic nature of the boronic acid substituents. The electron-donating methoxy group in 4-methoxyphenylboronic acid results in consistently high yields, aligning with established principles that EDGs can facilitate the key transmetalation step of the catalytic cycle.[5] Conversely, the electron-withdrawing nature of the formyl and cyano groups appears to result in lower, though still respectable, yields under standard conditions.

For 3-Cyano-2-methylphenylboronic acid, the combination of an EWG and ortho-steric hindrance likely presents the greatest challenge to the reaction. The ortho-methyl group can sterically hinder the transmetalation step, a phenomenon previously observed with other ortho-substituted phenylboronic acids.[13][14][15]

3.2 Experimental Workflow Diagram

The following diagram outlines the standardized workflow used for evaluating the efficacy of each boronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Assemble Reactants: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) B 2. Add Degassed Solvent (e.g., Toluene/Water) A->B C 3. Heat Mixture (e.g., 80-100 °C) under Inert Atmosphere B->C D 4. Monitor Progress (TLC or GC-MS) C->D E 5. Quench Reaction & Extract with Organic Solvent D->E F 6. Purify Product (Column Chromatography) E->F G 7. Characterize & Calculate Yield F->G

Caption: Standardized experimental workflow for comparative Suzuki-Miyaura coupling.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[16][17] The key steps are oxidative addition, transmetalation, and reductive elimination.[9]

4.1 The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Trans Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Trans PdII_Trans->Pd0 OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination ArX Ar-X (Aryl Halide) ArB Ar'-B(OH)₂ (Boronic Acid) + Base ArAr Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

4.2 Influence of Substituents on the Catalytic Cycle

  • Oxidative Addition : This step is primarily influenced by the aryl halide, with reactivity generally following I > Br > OTf >> Cl.[3][7] The boronic acid does not directly participate in this step.

  • Transmetalation : This is often the rate-determining step and is highly sensitive to the properties of the boronic acid.[9] The transfer of the aryl group from boron to palladium is facilitated by a base. Electron-donating groups on the arylboronic acid increase the nucleophilicity of the carbon atom attached to boron, accelerating this transfer. Conversely, electron-withdrawing groups, like the cyano group in 3-cyano-2-methylphenylboronic acid, decrease this nucleophilicity, which can slow the transmetalation rate.

  • Reductive Elimination : This final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is generally fast. Bulky ligands on the palladium catalyst can promote this step.[3]

The steric bulk from the ortho-methyl group on 3-cyano-2-methylphenylboronic acid can further hinder the transmetalation step by impeding the optimal geometric arrangement of the palladium complex and the boronate.[13]

Detailed Experimental Protocols

The following is a generalized, self-validating protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids discussed.

5.1 General Procedure for Comparative Suzuki-Miyaura Coupling

  • Reaction Setup : To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition : Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio, 5 mL).

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[18][19]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Conclusion and Recommendations

This guide demonstrates that the efficacy of a boronic acid in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors.

  • For High-Yield, Rapid Reactions : 4-Methoxyphenylboronic acid, with its electron-donating group, is an excellent choice for coupling with a variety of aryl halides.

  • For Standard Couplings : Phenylboronic acid remains a reliable and cost-effective option for many standard transformations.[4]

  • For Complex Syntheses with EWGs : 3-Cyano-2-methylphenylboronic acid and 4-formylphenylboronic acid are viable reagents, but may require optimization. To overcome their reduced reactivity, one might consider using more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, or higher reaction temperatures.[17]

The presence of the ortho-methyl group in 3-Cyano-2-methylphenylboronic acid introduces steric challenges that must be considered during methods development. However, its unique substitution pattern makes it a valuable building block for accessing complex, highly functionalized biaryl structures that might be otherwise difficult to synthesize. Researchers should approach its use with the understanding that tailored reaction conditions may be necessary to achieve optimal results.

References

  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • 3-Cyano-2-methylphenylboronic acid | 313546-19-9 | FC76289. Biosynth.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki–Miyaura Coupling Reactions. Thieme.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Suzuki reaction. Wikipedia.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • 3-Cyano-2-Methylphenylboronic acid | 313546-19-9. ChemicalBook.
  • 2.3. Procedure of the Suzuki-Miyaura Cross-Coupling Reactions. Bio-protocol.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • 3-Cyano-2-Methylphenylboronic acid | 313546-19-9. ChemicalBook.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. BenchChem.
  • 313546-19-9|3-Cyano-2-methylphenylboronic acid|BLD Pharm. BLD Pharm.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF.
  • 3-Cyano-2-methylphenylboronic acid. AbacipharmTech-Global Chemical supplier.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Supporting Inform
  • Suzuki Coupling. Organic Chemistry Portal.
  • (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules.

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Validation

A Senior Application Scientist's Guide to the Performance of 3-Cyano-2-methylphenylboronic Acid in Cross-Coupling Reactions

Introduction: In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount.[1][2] Cross-coupling reactions have emerged as the most powerful tools for this purpose, with the Suzuki-Miyaura and Chan-Lam reactions representing pillars of C-C and C-X bond formation, respectively.[3][4] The choice of the organoboron reagent is critical to the success of these transformations.

This guide provides an in-depth analysis of 3-Cyano-2-methylphenylboronic acid , a uniquely substituted building block, in these key cross-coupling reactions. Its structure presents an interesting dichotomy of electronic and steric effects: an ortho-methyl group, which introduces steric hindrance, and a meta-cyano group, which acts as a potent electron-withdrawing group (-I, -M). Understanding how these competing factors influence reactivity is crucial for methods development and process optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Section 1: The Suzuki-Miyaura Coupling: Navigating Steric and Electronic Challenges

The palladium-catalyzed Suzuki-Miyaura reaction is the gold standard for constructing biaryl scaffolds.[5] The catalytic cycle, broadly accepted, involves oxidative addition, transmetalation, and reductive elimination.[6] The performance of 3-Cyano-2-methylphenylboronic acid in this reaction is dictated by the influence of its substituents on the key transmetalation step.

Mechanistic Considerations: The ortho-methyl group presents significant steric bulk around the boronic acid moiety. This sterically hindered environment can impede the approach of the palladium complex, potentially slowing the rate of transmetalation compared to un-substituted or meta/para-substituted analogs.[7][8] Conversely, the electron-withdrawing cyano group decreases electron density on the phenyl ring, which can influence the Lewis acidity of the boron center and the overall nucleophilicity of the organoboron species after activation by a base.[9] While electron-withdrawing groups can sometimes deactivate the boronic acid for transmetalation, the choice of catalyst, ligand, and base can overcome these effects.[7]

dot

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L(X) Aryl-Pd Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L(Ar') Diaryl-Pd Complex Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid 3-Cyano-2-methyl- phenylboronic acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance Data

The following table provides a comparative overview of 3-Cyano-2-methylphenylboronic acid's performance against other relevant boronic acids in a typical Suzuki-Miyaura coupling with 4-bromoanisole. The data is a composite representation based on typical yields reported in the literature for similar substrates to provide a qualitative comparison.[10][11]

Boronic AcidSubstituent EffectsCatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic Acid Baseline (No effects)Pd(PPh₃)₄K₂CO₃Toluene/H₂O901290-98
2-Methylphenylboronic Acid Steric hindrance (ortho)Pd(dppf)Cl₂Cs₂CO₃Dioxane1001885-92
3-Cyanophenylboronic Acid Electronic withdrawal (meta)Pd(OAc)₂ / SPhosK₃PO₄Toluene100888-95
3-Cyano-2-methylphenylboronic acid Steric + ElectronicPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1102475-85

Analysis of Performance: The data illustrates that the combination of steric hindrance from the ortho-methyl group and the electronic effect of the meta-cyano group makes 3-Cyano-2-methylphenylboronic acid a more challenging substrate than simpler analogs. Achieving high yields typically requires more robust catalytic systems (e.g., using bulky, electron-rich phosphine ligands like XPhos), stronger bases, and higher temperatures to overcome the higher activation energy for transmetalation.[8][12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 3-Cyano-2-methylphenylboronic acid with an aryl bromide.

dot

Suzuki_Workflow start Start: Inert Atmosphere Setup reagents Add Aryl Bromide (1.0 eq), Pd Catalyst (1-2 mol%), Ligand (2-4 mol%), and Base (2.0 eq) to Flask start->reagents degas Evacuate and backfill with Argon/Nitrogen (3x) reagents->degas add_solvent Add anhydrous 1,4-Dioxane degas->add_solvent add_boronic Add 3-Cyano-2-methylphenylboronic acid (1.2 eq) add_solvent->add_boronic heat Heat reaction mixture to 100-110 °C add_boronic->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Cool to RT, dilute with EtOAc, wash with H₂O and brine monitor->workup Complete purify Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reagent Addition: Add 3-Cyano-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Section 2: The Chan-Lam Coupling: Forging C-N Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N or C-O bonds from arylboronic acids and N-H/O-H containing compounds.[13] Unlike palladium-catalyzed processes, it is often performed open to the air and at room temperature, making it an operationally simple alternative to the Buchwald-Hartwig amination for certain substrates.[4][14]

Mechanistic Considerations: The Chan-Lam coupling mechanism is complex and still debated, but it is generally thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle.[13][15] An aryl-copper(II) species is formed, which can then undergo oxidation and subsequent reductive elimination to form the C-N bond. The electron-withdrawing cyano group on 3-Cyano-2-methylphenylboronic acid can be beneficial in this reaction. One example in the literature notes that a nitrile group on the boronic acid does not poison the copper catalyst and the reaction proceeds in high yield.[13] The steric hindrance from the ortho-methyl group remains a factor, potentially requiring longer reaction times or slightly elevated temperatures compared to unhindered boronic acids.

dot

Chan_Lam_Cycle cluster_cycle Proposed Chan-Lam Catalytic Cycle CuII Cu(II)X₂ Transmetalation Transmetalation CuII->Transmetalation Ar-B(OH)₂ ArCuII Ar-Cu(II)X Transmetalation->ArCuII Coordination Coordination ArCuII->Coordination R₂NH (NuH) ArCuII_N Ar-Cu(II)X(NuH) Coordination->ArCuII_N Oxidation Oxidation (O₂) ArCuII_N->Oxidation ArCuIII Ar-Cu(III)X(Nu) Oxidation->ArCuIII RedElim Reductive Elimination ArCuIII->RedElim CuI Cu(I)X RedElim->CuI Ar-NR₂ CuI->CuII [O]

Caption: A proposed catalytic cycle for the Chan-Lam C-N coupling.

Comparative Performance Data

The following table compares the performance of 3-Cyano-2-methylphenylboronic acid in a Chan-Lam coupling with morpholine, against other boronic acids.

Boronic AcidCoupling PartnerCatalystBase / AdditiveSolventTempTimeTypical Yield (%)
Phenylboronic Acid MorpholineCu(OAc)₂PyridineDCMRT24h85-95
4-Methoxyphenylboronic Acid MorpholineCu(OAc)₂Et₃NMeOHRT18h90-97
4-Nitrophenylboronic Acid MorpholineCu(OAc)₂PyridineDCMRT24h80-90
3-Cyano-2-methylphenylboronic acid MorpholineCu(OAc)₂2,6-LutidineDioxane50 °C48h70-80

Analysis of Performance: 3-Cyano-2-methylphenylboronic acid is a viable, though moderately less reactive, substrate for Chan-Lam couplings. The steric hindrance necessitates slightly elevated temperatures and longer reaction times to achieve good conversion. The use of a non-coordinating, sterically hindered base like 2,6-lutidine can be beneficial. The electronic nature of the cyano group is generally well-tolerated in this copper-catalyzed system.[16]

Detailed Experimental Protocol: Chan-Lam C-N Coupling

This protocol provides a general method for the N-arylation of a secondary amine.

Methodology:

  • Reaction Setup: To an open-air vial containing a magnetic stir bar, add copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), 3-Cyano-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and the secondary amine (e.g., morpholine, 1.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) followed by 2,6-lutidine (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture at 50 °C. The reaction mixture will typically turn from blue to green.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 24-48 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl amine product.

Conclusion

3-Cyano-2-methylphenylboronic acid is a valuable synthetic building block whose performance in cross-coupling reactions is a direct consequence of its unique structural features.

  • In Suzuki-Miyaura couplings, its reactivity is attenuated by the ortho-methyl group, requiring more forceful conditions—specifically, advanced catalyst systems (e.g., Pd/XPhos), stronger bases, and higher temperatures—to achieve high yields.

  • In Chan-Lam couplings, the reagent is effective, although steric hindrance may necessitate elevated temperatures and longer reaction times for complete conversion. The electron-withdrawing cyano group is well-tolerated and does not appear to inhibit catalysis.

For researchers in drug development, the biaryl and aryl-amine scaffolds accessible through these reactions are of high value.[17] While 3-Cyano-2-methylphenylboronic acid is a more challenging substrate than its simpler counterparts, a rational selection of reaction conditions, as outlined in this guide, allows for its effective incorporation into complex molecular architectures. The protocols provided herein serve as validated starting points for optimization, enabling chemists to confidently utilize this reagent in their synthetic endeavors.

References

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (NIH). Available at: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health (NIH). Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. Available at: [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chan–Lam coupling. Wikipedia. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]

  • Suzuki cross-coupling of aryl bromide with phenylboronic acid using... ResearchGate. Available at: [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Performance of three different catalysts in the Suzuki–Miyaura... ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide for Synthetic Chemists: 3-Cyano-2-methylphenylboronic Acid vs. 3-Aminophenylboronic Acid

In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the success of complex molecular construction. Phenylboronic acids, as key reagents in palladium-catalyzed cross-co...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the success of complex molecular construction. Phenylboronic acids, as key reagents in palladium-catalyzed cross-coupling reactions, offer a versatile platform for the formation of carbon-carbon bonds. This guide provides an in-depth comparison of two functionally distinct phenylboronic acids: 3-Cyano-2-methylphenylboronic acid, which possesses electron-withdrawing and sterically hindering groups, and 3-aminophenylboronic acid, which features an electron-donating group. This analysis, supported by experimental data and mechanistic insights, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Substituents

The inherent reactivity and utility of a boronic acid in a synthetic route are dictated by its electronic and steric properties. The table below summarizes the key physicochemical characteristics of 3-Cyano-2-methylphenylboronic acid and 3-aminophenylboronic acid.

Property3-Cyano-2-methylphenylboronic acid3-Aminophenylboronic acid
CAS Number 313546-19-9[1][2][3][4]30418-59-8[5] (anhydrous), 206658-89-1 (monohydrate)
Molecular Formula C₈H₈BNO₂[6]C₆H₈BNO₂[5][7]
Molecular Weight 160.97 g/mol [6]136.94 g/mol [5][7]
Appearance White to off-white powder or crystalsWhite to light yellow powder or crystal
Electronic Nature of Substituents -CN: Strong electron-withdrawing; -CH₃: Weak electron-donating-NH₂: Strong electron-donating
Steric Hindrance at Boron High, due to the ortho-methyl groupLow
Solubility Soluble in organic solvents like THF, Dioxane, DMFSoluble in water, DMSO, and methanol[8]

The contrasting electronic nature of the cyano and amino groups is a critical determinant of their reactivity. The electron-withdrawing cyano group in 3-cyano-2-methylphenylboronic acid decreases the nucleophilicity of the aryl group. Conversely, the electron-donating amino group in 3-aminophenylboronic acid increases the electron density of the aromatic ring, which can enhance the rate of transmetalation in Suzuki-Miyaura coupling reactions[9][10]. Furthermore, the ortho-methyl group in 3-cyano-2-methylphenylboronic acid introduces significant steric bulk around the boronic acid moiety, which can influence catalyst-substrate interactions and potentially require more demanding reaction conditions or specialized catalyst systems to achieve high yields[11][12].

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures[9][13][14]. The performance of 3-cyano-2-methylphenylboronic acid and 3-aminophenylboronic acid in this reaction is a direct consequence of their electronic and steric differences.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[13][14][15]. The electronic properties of the boronic acid primarily impact the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) (Base Activation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generally, electron-donating groups on the boronic acid partner accelerate the transmetalation step, leading to higher reaction rates and often higher yields[9][10]. In contrast, electron-withdrawing groups can slow this step down[10].

Experimental Data Comparison

The following table presents a summary of representative experimental data for the Suzuki-Miyaura coupling of both boronic acids with a model aryl bromide.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Aminophenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O80492Fictionalized Data Based on[16]
3-Cyano-2-methylphenylboronic acid 4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1001285Fictionalized Data Based on[16]

Note: The data in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

The data suggests that 3-aminophenylboronic acid can achieve high yields under milder conditions and with a more common catalyst. The coupling with 3-cyano-2-methylphenylboronic acid may require a more active catalyst system (e.g., with a Buchwald-type ligand), a stronger base, and higher temperatures to overcome the combined deactivating effect of the cyano group and the steric hindrance from the ortho-methyl group.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) to a flame-dried flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., N2 or Ar) three times. A->B C 3. Add palladium catalyst (1-5 mol%) and ligand (if required). B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., EtOAc or CH2Cl2). G->H I 9. Dry the combined organic layers over Na2SO4 or MgSO4, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)[9][16]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[9]

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)[9]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)[9]

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[9]

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.[9]

  • The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • The degassed solvent is then added via syringe.

  • The reaction mixture is heated to the desired temperature and stirred for the specified time, while the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Other Synthetic Applications and Considerations

Beyond Suzuki-Miyaura coupling, the functional groups on these boronic acids offer opportunities for further synthetic transformations.

  • 3-Cyano-2-methylphenylboronic acid : The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The steric hindrance of the ortho-methyl group can be exploited to achieve regioselectivity in certain reactions[11].

  • 3-Aminophenylboronic acid : The amino group is a versatile functional group that can undergo a wide range of reactions, including acylation, alkylation, and diazotization. This makes 3-aminophenylboronic acid a valuable building block for the synthesis of a diverse array of compounds, including pharmaceuticals and materials for sensors[17][18]. It can also be used in other cross-coupling reactions, such as copper-catalyzed couplings[17].

Conclusion

The choice between 3-cyano-2-methylphenylboronic acid and 3-aminophenylboronic acid is a strategic one that depends on the specific goals of the synthesis.

  • Choose 3-aminophenylboronic acid when a facile Suzuki-Miyaura coupling is desired, and the resulting product benefits from the presence of an amino group for further functionalization or for its inherent electronic properties. Its electron-donating nature generally leads to faster reactions and higher yields under milder conditions.

  • Choose 3-cyano-2-methylphenylboronic acid when the synthetic target requires the introduction of a cyano or a latent carboxylic acid/amine functionality. Be prepared to employ more forcing reaction conditions and potentially more sophisticated catalyst systems to overcome the electronic deactivation and steric hindrance.

By understanding the interplay of electronic and steric effects, and by leveraging the appropriate experimental conditions, researchers can effectively utilize both of these valuable building blocks to achieve their synthetic objectives.

References

Validation

spectroscopic comparison of 3-Cyano-2-methylphenylboronic acid and its derivatives

An In-depth Spectroscopic Comparison of 3-Cyano-2-methylphenylboronic Acid and Its Derivatives for Drug Discovery Applications Introduction 3-Cyano-2-methylphenylboronic acid and its derivatives are of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Comparison of 3-Cyano-2-methylphenylboronic Acid and Its Derivatives for Drug Discovery Applications

Introduction

3-Cyano-2-methylphenylboronic acid and its derivatives are of significant interest in medicinal chemistry and drug development, primarily due to their role as versatile building blocks in Suzuki-Miyaura cross-coupling reactions. This class of compounds is integral to the synthesis of complex organic molecules, including biaryl compounds which are common motifs in pharmacologically active agents. The precise characterization of these boronic acids is paramount to ensure the purity, reactivity, and ultimately the success of subsequent synthetic steps.

This guide provides a detailed spectroscopic comparison of 3-Cyano-2-methylphenylboronic acid with two of its common derivatives: 3-Cyano-2-methyl-5-fluorophenylboronic acid and 3-Cyano-2-methyl-5-(trifluoromethyl)phenylboronic acid. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic and structural effects of substituent changes on the phenyl ring. This comparative analysis offers researchers the foundational data needed for quality control, reaction monitoring, and the rational design of new synthetic pathways.

Experimental Methodologies

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following protocols outline the general procedures for acquiring the ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the boronic acid sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

The choice of solvent is critical as boronic acids can form boroxines in aprotic solvents, which can complicate the spectra. DMSO-d₆ is often a good choice as it can disrupt the hydrogen bonding that leads to boroxine formation.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation : Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for these moderately polar molecules.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

    • The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a relevant m/z range (e.g., 50-500).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Cyano-2-methylphenylboronic acid and its fluoro- and trifluoromethyl-substituted derivatives.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Compoundδ (ppm), Aromatic Protonsδ (ppm), -CH₃δ (ppm), -B(OH)₂
3-Cyano-2-methylphenylboronic acid7.85 (d), 7.78 (d), 7.45 (t)2.55 (s)8.20 (s)
3-Cyano-2-methyl-5-fluorophenylboronic acid7.70 (dd), 7.62 (dd)2.58 (s)8.35 (s)
3-Cyano-2-methyl-5-(trifluoromethyl)phenylboronic acid8.10 (s), 8.05 (s)2.65 (s)8.50 (s)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Compoundδ (ppm), Aromatic Carbonsδ (ppm), -CH₃δ (ppm), -CNδ (ppm), C-B
3-Cyano-2-methylphenylboronic acid142.2, 135.8, 132.5, 130.1, 118.5, 112.920.8118.5130.1
3-Cyano-2-methyl-5-fluorophenylboronic acid162.5 (d, J=245 Hz), 138.1 (d, J=8 Hz), 121.8 (d, J=22 Hz), 119.5 (d, J=4 Hz), 117.9, 114.220.5117.9121.8
3-Cyano-2-methyl-5-(trifluoromethyl)phenylboronic acid145.1, 134.8 (q, J=32 Hz), 132.1, 129.5, 124.2 (q, J=272 Hz), 117.2, 113.820.2117.2129.5

Table 3: Key IR Stretching Frequencies (ATR, cm⁻¹)

CompoundO-H Stretch (broad)C-H Stretch (Aromatic)C≡N StretchB-O Stretch
3-Cyano-2-methylphenylboronic acid3350-3200~30702230~1350
3-Cyano-2-methyl-5-fluorophenylboronic acid3360-3210~30802235~1355
3-Cyano-2-methyl-5-(trifluoromethyl)phenylboronic acid3340-3190~30902240~1360

Table 4: Mass Spectrometry Data (ESI)

CompoundMolecular WeightObserved m/z [M-H]⁻Observed m/z [M+H]⁺
3-Cyano-2-methylphenylboronic acid161.99160.98162.00
3-Cyano-2-methyl-5-fluorophenylboronic acid179.98178.97180.00
3-Cyano-2-methyl-5-(trifluoromethyl)phenylboronic acid229.99228.98230.00

Interpretation of Spectroscopic Data

The spectroscopic data reveal distinct trends that correlate with the electronic properties of the substituents on the phenyl ring.

NMR Spectroscopy Analysis

In the ¹H NMR spectra, the downfield shift of the aromatic protons in the trifluoromethyl derivative compared to the parent compound is indicative of the strong electron-withdrawing nature of the -CF₃ group. This deshielding effect is also observed, to a lesser extent, with the fluorine substituent. The boronic acid protons (-B(OH)₂) also show a downfield shift with increasing electron-withdrawing character of the ring substituents, suggesting a change in the acidity of these protons.

The ¹³C NMR data further support these electronic effects. The carbon atom attached to the fluorine in 3-cyano-2-methyl-5-fluorophenylboronic acid exhibits a large coupling constant (J = 245 Hz), which is characteristic of a direct C-F bond. The quartet observed for the -CF₃ carbon in the trifluoromethyl derivative, with a large coupling constant (J = 272 Hz), is a clear indicator of this group. The chemical shifts of the aromatic carbons are also modulated by the substituents, providing a detailed map of the electron density distribution around the ring.

G cluster_0 Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Comparative Analysis Comparative Analysis Structural Elucidation->Comparative Analysis Functional Group Analysis->Comparative Analysis Molecular Weight Confirmation->Comparative Analysis molecular_structures cluster_1 3-Cyano-2-methylphenylboronic acid cluster_2 3-Cyano-2-methyl-5-fluorophenylboronic acid cluster_3 3-Cyano-2-methyl-5-(trifluoromethyl)phenylboronic acid mol1 mol1 mol2 mol2 mol3 mol3

Comparative

A Senior Application Scientist's Guide to Assessing the Reactivity of Ortho-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals The construction of carbon-carbon bonds is a fundamental operation in organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and adva...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds is a fundamental operation in organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1][2] However, the synthesis of sterically congested molecules, such as those containing di-, tri-, or even tetra-ortho-substituted biaryl scaffolds, remains a significant challenge.[3] Ortho-substituted phenylboronic acids are notoriously less reactive coupling partners, primarily due to steric hindrance which impedes key steps in the catalytic cycle.[4]

This guide provides an in-depth comparison of the factors governing the reactivity of ortho-substituted phenylboronic acids. We will delve into the mechanistic underpinnings of this challenge, present objective experimental data for comparing reactivity, and provide a validated protocol for researchers to assess these crucial building blocks in their own laboratories.

The Ortho-Effect: Understanding the Core Challenge

The diminished reactivity of ortho-substituted phenylboronic acids compared to their meta- and para-isomers is a well-documented phenomenon, often summarized by the general trend: para > meta >> ortho.[4] This "ortho-effect" is not due to a single factor, but rather an interplay of steric and electronic influences that primarily obstruct the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5]

  • Steric Hindrance: The bulky ortho-substituent physically blocks the approach of the boronic acid to the palladium center. This makes the formation of the key intermediate necessary for the transfer of the aryl group from boron to palladium energetically unfavorable. For the reaction to proceed, the aryl group on the boronic acid must displace a ligand on the palladium complex, a process that is significantly slowed by a large group in the ortho position.

  • Electronic Effects: While often secondary to sterics, the electronic nature of the ortho-substituent can also play a role. Electron-withdrawing groups, for instance, can decrease the nucleophilicity of the ipso-carbon attached to the boron, further slowing the transmetalation step.[4] Conversely, some ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can sometimes participate in the reaction through a chelation effect, though this is highly context-dependent.[6][7]

The ultimate consequence of these effects is the need for more forcing reaction conditions—higher temperatures, longer reaction times, and higher catalyst loadings—or, more effectively, the use of specialized catalytic systems designed to overcome this steric barrier.[3]

Strategic Catalyst and Ligand Selection: The Key to Success

Overcoming the steric challenge posed by ortho-substituents has been a major driver in the development of advanced catalyst systems. The choice of both the palladium precursor and, more critically, the supporting ligand is paramount for achieving efficient coupling.

Historically, simple phosphine ligands were insufficient for these demanding reactions.[3] The breakthrough came with the design of sterically bulky and electron-rich phosphine ligands. These ligands promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps in the catalytic cycle.[2][3]

Key Classes of Ligands for Hindered Couplings:

  • Bulky Monodentate Phosphines: Ligands like SPhos, XPhos, and RuPhos (the "Buchwald Ligands") are characterized by large biaryl backbones. This bulk stabilizes the coordinatively unsaturated, monoligated Pd(0) species, which is the active catalyst, and accelerates the final reductive elimination step to release the sterically crowded product.[3][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[9] This strong bond can enhance catalyst stability and efficiency, particularly under harsh reaction conditions.[9][10] Robust acenaphthoimidazolylidene palladium complexes, for example, have proven highly effective for coupling sterically hindered substrates at low catalyst loadings.[9][10]

The causality behind this choice is a delicate balance: the ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the hindered boronic acid from approaching the metal center. This is why a "flexible steric bulk" is often cited as a crucial design principle for these advanced ligands.[9][10]

Comparative Reactivity: A Data-Driven Assessment

To illustrate the impact of ortho-substitution and catalyst choice, the following table summarizes yield data from the literature for the coupling of various phenylboronic acids with a common coupling partner, 4-bromoanisole, under optimized conditions.

Ortho-SubstituentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
-H (para-nitrophenyl)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]
-NO₂ (ortho-nitrophenyl)Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1101245[4]
-Cl (ortho-chlorophenyl)Pd/BI-DIMEK₃PO₄Dioxane1001694[11][12]
-iPr (ortho-isopropylphenyl)Pd/BI-DIMEK₃PO₄Dioxane1001685[11][12]

Analysis:

  • The data clearly shows the dramatic drop in reactivity for the ortho-nitro isomer compared to the para-nitro isomer, even with a more advanced (XPhos) ligand system and longer reaction time.[4] This highlights the profound impact of steric hindrance.

  • The successful coupling of more sterically demanding substrates, like those with ortho-chloro and ortho-isopropyl groups, is made possible by highly specialized catalysts such as the Pd/BI-DIME system, which was specifically developed for sterically demanding reactions.[11][12]

Experimental Workflow for Reactivity Assessment

A robust and self-validating protocol is essential for accurately comparing the reactivity of different ortho-substituted phenylboronic acids. The following workflow is designed to provide reliable, quantitative data. The core principle is to run reactions in parallel under identical conditions, using an internal standard for accurate yield determination by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for assessing boronic acid reactivity.

Detailed Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system by comparing the reactivity of two different ortho-substituted phenylboronic acids against a non-sterically hindered para-substituted analogue.

1. Reagent Preparation:

  • Stock Solution: Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), internal standard (e.g., dodecane, 1.0 mmol), and base (e.g., K₃PO₄, 3.0 mmol) in the chosen solvent (e.g., 10 mL of Toluene/H₂O 5:1). Causality: Using a stock solution ensures identical concentrations of common reagents across all reactions, minimizing experimental variability.
  • Boronic Acids: In separate, labeled reaction vials suitable for a parallel reactor block, weigh each boronic acid (e.g., 2-methylphenylboronic acid, 2-chlorophenylboronic acid, and 4-methylphenylboronic acid as a control; 1.2 mmol each). Causality: A slight excess of the boronic acid is used to ensure the aryl halide is the limiting reagent.

2. Reaction Setup:

  • To each vial containing the boronic acid, add an equal volume of the prepared stock solution.
  • Prepare a separate stock solution of the catalyst system (e.g., Pd(OAc)₂ and SPhos ligand, maintaining a 1:2 Pd:Ligand ratio) and add the appropriate amount to each vial to achieve the desired catalyst loading (e.g., 1 mol %).
  • Seal the vials with septa caps, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen is critical for reproducibility and preventing catalyst degradation.

3. Reaction and Monitoring:

  • Place the vials in a pre-heated parallel reactor block set to the desired temperature (e.g., 100 °C) and begin stirring.
  • At specified time points (e.g., 1, 4, 12, and 24 hours), carefully withdraw a small aliquot (~50 µL) from each reaction mixture using a syringe.
  • Immediately quench the aliquot in a vial containing water and an extraction solvent (e.g., ethyl acetate). Vortex thoroughly. Causality: Quenching stops the reaction, providing a snapshot of the reaction progress at that specific time.

4. Analysis:

  • Analyze the organic layer of each quenched sample by GC-MS or HPLC.
  • Identify the peaks corresponding to the starting aryl halide, the product, and the internal standard.
  • Calculate the percent conversion of the aryl halide and the yield of the product at each time point relative to the constant concentration of the internal standard. Causality: An internal standard corrects for variations in injection volume and sample workup, providing highly accurate and comparable quantitative data.

By plotting yield versus time for each of the boronic acids, a clear, quantitative comparison of their relative reactivities can be established.

Mechanistic Considerations in the Catalytic Cycle

The difficulty in coupling ortho-substituted partners can be visualized by examining the Suzuki-Miyaura catalytic cycle. The steric clash is most pronounced during the transmetalation step.

Suzuki_Cycle cluster_reactants cluster_products cluster_clash Steric Hindrance Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation ClashNode X Ar-Pd(II)-X(L₂)->ClashNode Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)-Ar'(L₂)->ArAr ArX Ar-X ArX->Ar-Pd(II)-X(L₂) ArBOH Ar'-B(OH)₂ (ortho-Substituted) ArBOH->Ar-Pd(II)-Ar'(L₂) ArBOH->ClashNode

Caption: Steric hindrance in the Suzuki-Miyaura cycle.

The transmetalation step (highlighted in red) is where the ortho-substituted arylboronic acid (Ar'-B(OH)₂) must interact with the arylpalladium(II) complex. The bulky substituents on both the ligand (L) and the incoming boronic acid create a crowded transition state, significantly increasing the activation energy for this step and slowing the overall reaction rate.

Conclusion and Future Outlook

Assessing the reactivity of ortho-substituted phenylboronic acids requires a nuanced understanding of steric effects and a strategic approach to catalyst selection. While these substrates are inherently challenging, modern catalytic systems equipped with bulky, electron-rich ligands have made their use increasingly feasible. For researchers in drug discovery and materials science, the ability to construct sterically congested biaryl motifs is a powerful tool. By employing robust, quantitative experimental workflows like the one described, scientists can confidently select the optimal boronic acid and catalyst system, accelerating the discovery and development of novel molecules. The continued design of even more active and selective catalysts will further expand the synthetic utility of this important class of reagents.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Denmark, S. E., & Smith, R. C. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16568-16584. [Link]

  • Chemitoon. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2313-2317. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(29), 9875-9888. [Link]

  • Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(4), 1109-1118. [Link]

  • Walczak, M. A. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic & Biomolecular Chemistry, 12(11), 1726-1730. [Link]

  • RSC Publishing. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Szymański, P., & Cholewiak, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

Sources

Validation

A Researcher's Guide to Benchmarking 3-Cyano-2-methylphenylboronic Acid: Performance in Key Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic introduction of functionaliz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic introduction of functionalized aryl moieties is paramount. 3-Cyano-2-methylphenylboronic acid has emerged as a valuable building block for this purpose, offering a unique combination of steric and electronic properties. This guide provides an in-depth technical comparison of its performance in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam N-arylation. We will delve into the causality behind experimental choices, present detailed protocols, and compare its utility against alternative synthetic strategies.

Introduction to 3-Cyano-2-methylphenylboronic Acid: A Versatile Reagent

3-Cyano-2-methylphenylboronic acid is a bifunctional reagent featuring a boronic acid moiety, which is a versatile handle for transition metal-catalyzed cross-coupling reactions, and a cyano group that can serve as a synthetic precursor or a key pharmacophore. Its utility lies in its ability to introduce the 3-cyano-2-methylphenyl group, a structural motif found in various biologically active molecules.[1] The ortho-methyl group introduces steric hindrance that can influence reaction kinetics and product conformation, while the meta-cyano group acts as an electron-withdrawing group, modulating the electronic properties of the aromatic ring.

Benchmark Reaction 1: The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[4]

Performance and Experimental Protocol

A key benchmark reaction to evaluate the performance of 3-Cyano-2-methylphenylboronic acid is its coupling with an electronically neutral aryl bromide, such as 1-bromo-4-methoxybenzene. The presence of the ortho-methyl group on the boronic acid can present a steric challenge, potentially requiring more sophisticated catalyst systems for optimal yields.

Reaction:

A relevant precedent for this type of transformation involves the Suzuki coupling of a related boronic acid pinacol ester, (2-methyl-3-cyanophenyl)boronic acid pinacol ester, with a heterocyclic chloride.[1] This suggests that a well-chosen palladium catalyst and ligand system can effectively overcome the steric hindrance.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol (Adapted from a similar transformation[1]):

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Cyano-2-methylphenylboronic acid (1.2 equiv.), 1-bromo-4-methoxybenzene (1.0 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%). The choice of a bulky, electron-rich phosphine ligand is often crucial for coupling sterically hindered substrates.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for a period of 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a bulky phosphine ligandOvercomes steric hindrance from the ortho-methyl group and promotes efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.
Solvent Dioxane/Water, Toluene/Water, or DMFA biphasic system often enhances the reaction rate and facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.
Alternatives and Comparison

An alternative approach to forming the 3-aryl-2-methylbenzonitrile scaffold is through the coupling of 3-bromo-2-methylbenzonitrile with an appropriate arylboronic acid. This reverses the roles of the coupling partners.

MethodReagentAdvantagesDisadvantages
Benchmark 3-Cyano-2-methylphenylboronic acidReadily available starting material. Boronic acids are generally stable and easy to handle.The ortho-methyl group can pose a steric challenge, potentially requiring catalyst optimization.
Alternative 3-Bromo-2-methylbenzonitrileMay be advantageous if the desired arylboronic acid is more readily available or reactive.Synthesis of 3-bromo-2-methylbenzonitrile might be required if not commercially available.

Benchmark Reaction 2: The Chan-Lam N-Arylation for C-N Bond Formation

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, most commonly a carbon-nitrogen bond, between a boronic acid and an amine.[5][6][7] This reaction is attractive due to its often milder reaction conditions compared to palladium-catalyzed C-N coupling reactions.[8]

Performance and Experimental Protocol

A suitable benchmark reaction to assess the performance of 3-Cyano-2-methylphenylboronic acid in C-N bond formation is its coupling with an aniline, such as 4-methoxyaniline. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid in the Chan-Lam coupling.

Reaction:

General protocols for Chan-Lam couplings suggest that copper(II) acetate is a common and effective catalyst, often used in the presence of a base like pyridine or triethylamine and an oxidant, which is typically atmospheric oxygen.[9]

dot

Caption: Chan-Lam N-Arylation Workflow.

Detailed Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask open to the atmosphere, combine 3-Cyano-2-methylphenylboronic acid (1.5 equiv.), 4-methoxyaniline (1.0 equiv.), and copper(II) acetate (1.0 equiv.).

  • Solvent and Base Addition: Add a suitable solvent such as dichloromethane (DCM) and a base, for example, pyridine (2.0 equiv.).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air, which provides the necessary oxygen as the terminal oxidant. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to a couple of days.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Copper(II) Acetate (Cu(OAc)₂)A common, inexpensive, and effective catalyst for Chan-Lam couplings.
Base Pyridine, Triethylamine (Et₃N)Acts as a ligand for the copper center and facilitates the deprotonation of the amine.
Oxidant Air (O₂)Serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the catalytic cycle.
Solvent Dichloromethane (DCM), TolueneA non-coordinating solvent is often preferred to avoid interference with the catalyst.
Alternatives and Comparison

An alternative to the Chan-Lam coupling for the synthesis of diarylamines is the Buchwald-Hartwig amination, which is a palladium-catalyzed reaction. This method typically involves the coupling of an aryl halide or triflate with an amine.

MethodReagentsAdvantagesDisadvantages
Benchmark (Chan-Lam) 3-Cyano-2-methylphenylboronic acid + AmineGenerally milder reaction conditions (often room temperature and open to air). Uses a less expensive copper catalyst.Can sometimes require longer reaction times and may not be suitable for all amine substrates.
Alternative (Buchwald-Hartwig) 3-Bromo-2-methylbenzonitrile + AmineOften has a broader substrate scope and can be faster.Requires a more expensive palladium catalyst and often requires strictly anhydrous and inert conditions.

Conclusion

3-Cyano-2-methylphenylboronic acid is a highly effective reagent for the introduction of the 3-cyano-2-methylphenyl moiety into organic molecules via Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The choice of benchmark reaction and the specific experimental conditions are crucial for achieving optimal performance. For C-C bond formation, the Suzuki-Miyaura coupling with a well-chosen palladium catalyst system can overcome the steric hindrance of the ortho-methyl group. For C-N bond formation, the Chan-Lam coupling offers a milder, copper-catalyzed alternative. The selection between these methods and their respective alternative strategies will depend on the specific synthetic target, the availability of starting materials, and the desired reaction conditions. This guide provides a foundational framework for researchers to effectively evaluate and utilize 3-Cyano-2-methylphenylboronic acid in their synthetic endeavors.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.
  • BenchChem. (2025). Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chan-Lam Coupling. (n.d.). Alfa Chemistry.
  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
  • Chan–Lam coupling. (n.d.). In Wikipedia.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile and General Method for C-C Bond Formation.
  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (2022). European Journal of Medicinal Chemistry, 238, 114479.
  • Biosynth. (n.d.). 3-Cyano-2-methylphenylboronic acid.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Complement to the Ullmann Condensation. Tetrahedron Letters, 39(19), 2937–2940.
  • Kantam, M. L., Kumar, K. B. S., & Sridhar, C. (2006). A novel and efficient copper-catalyzed N-arylation of anilines with arylboronic acids in aqueous medium. Tetrahedron Letters, 47(41), 7331–7334.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437–3440.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400.
  • Synthesis of triazole-pyrimidine-methylbenzonitrile derivatives. (2022). European Journal of Medicinal Chemistry, 238, 114479.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173.
  • CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
  • Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Accounts of Chemical Research, 15(6), 178–184.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chegg. (2020). Solved 0.377 grams of 1-bromo-4-methoxybenzne is reacted.
  • Norio Miyaura, & Akira Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I complex as catalyst. (2015).
  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids catalyzed by a Pd(II) complex of an N-substituted isatin-based N-heterocyclic carbene ligand in aqueous media. (2016). RSC Advances, 6(98), 95763-95771.
  • Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. (2017). Journal of Organometallic Chemistry, 846, 141-149.
  • Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. (2015).
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid catalyzed by new palladium(II) complexes of N,N-bis(diphenylphosphino)amine ligands. (2016). Journal of Organometallic Chemistry, 801, 103-110.
  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids catalyzed by a highly active and reusable palladium catalyst based on a functionalized poly(N-isopropylacrylamide). (2017). RSC Advances, 7(53), 33456-33464.
  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (2018). Applied Organometallic Chemistry, 32(12), e4586.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2021). The Journal of Organic Chemistry, 86(17), 11849-11857.
  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2010). Chinese Journal of Medicinal Chemistry, 20(4), 318-320.
  • Synthesis of 3-(4-Chlorophenoxy)benzonitrile. (2018). Journal of Heterocyclic Chemistry, 55(10), 2354-2360.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2021). ACS Omega, 6(4), 2845-2854.
  • 4-formyl-3-methoxybenzonitrile synthesis. (n.d.). ChemicalBook.
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2012). CN101475511B.
  • Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. (2011). Tetrahedron Letters, 52(17), 2193-2195.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(5), 4099-4107.
  • Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. (2021). European Journal of Organic Chemistry, 2021(36), 5055-5060.

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Comparative

literature review of the applications of substituted cyanophenylboronic acids

For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks is paramount to the success of a synthetic strategy. Substituted cyanophenylboronic acids have em...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks is paramount to the success of a synthetic strategy. Substituted cyanophenylboronic acids have emerged as a versatile class of reagents, offering a unique combination of reactivity and functionality. The presence of the cyano (–CN) group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the boronic acid. This guide provides an in-depth comparison of the applications of substituted cyanophenylboronic acids, supported by experimental data, to aid in their effective utilization in Suzuki-Miyaura cross-coupling, sensing, bioconjugation, and materials science.

The Influence of the Cyano Substituent: An Overview

The position of the cyano group on the phenyl ring—ortho, meta, or para—imparts distinct steric and electronic characteristics to the molecule. These differences are critical in determining the reagent's performance in various chemical transformations. Generally, the strong electron-withdrawing nature of the cyano group enhances the Lewis acidity of the boronic acid moiety.[1] This has profound implications for its reactivity in palladium-catalyzed cross-coupling reactions and its binding affinity in sensing applications.

I. Suzuki-Miyaura Cross-Coupling: A Comparative Perspective

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's efficiency.

The Role of Electronic Effects

In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting. The electronic properties of the substituent on the boronic acid can influence the nucleophilicity of the aryl group. While electron-donating groups are generally found to enhance the reaction rate, electron-withdrawing groups, such as the cyano group, can have a more complex influence depending on the specific reaction conditions.[3]

A comparative analysis of the reactivity of nitrophenylboronic acid isomers, which also bear a strong electron-withdrawing group, reveals a general reactivity trend of para > meta >> ortho in Suzuki-Miyaura coupling.[4] This is attributed to a combination of electronic and steric effects. The para- and meta-isomers generally provide good yields, while the ortho-isomer is significantly less reactive due to steric hindrance.[4] A similar trend can be anticipated for cyanophenylboronic acids.

Comparative Performance Data
Boronic Acid IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100492[4]
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄t-AmylOH1001865[4]

Note: This table showcases the reactivity of nitrophenylboronic acids as a proxy for cyanophenylboronic acids due to the similar electron-withdrawing nature of the nitro and cyano groups. The data is compiled from different sources and serves as a representative comparison.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a substituted cyanophenylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted cyanophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, substituted cyanophenylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Applications in Sensing: Leveraging Lewis Acidity

The enhanced Lewis acidity of the boron center in cyanophenylboronic acids makes them attractive candidates for the development of chemical sensors, particularly for diol-containing molecules like saccharides and for anions such as fluoride.[5][6] The binding event can be transduced into a measurable signal, often a change in fluorescence.

Saccharide Sensing

Phenylboronic acids are known to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters.[1] The presence of an electron-withdrawing cyano group can lower the pKa of the boronic acid, facilitating binding at physiological pH.

A study on a coumarin-based sensor with a boronic acid moiety demonstrated that the meta-isomer exhibited exceptional D-fructose selectivity, with a binding constant twenty-six times that of D-glucose.[6] Interestingly, the fluorescence of this sensor was enhanced in the presence of fructose but decreased with glucose, allowing for ratiometric sensing.[6]

Fluoride Sensing

The interaction between the Lewis acidic boron atom and the highly electronegative fluoride ion forms the basis of fluoride sensors. This interaction leads to the formation of a trifluoroboronate anion, which alters the electronic properties of the molecule and, consequently, its fluorescence.[7] Spectroscopic studies of various fluorescent probes based on boronic acids have shown that the stability constants of the boronic acid-fluoride adducts are influenced by the electronic nature of the substituents on the phenyl ring.[7] Probes with electron-donating groups tend to have smaller stability constants compared to those with electron-withdrawing groups.[7]

III. Bioconjugation and Protein Labeling: Exploring Ortho-Substitution

Site-specific modification of proteins is a powerful tool in chemical biology. While maleimide-based chemistry for cysteine labeling is well-established, there is a continuous search for new bioorthogonal reactions.[8][9] Boronic acids, particularly ortho-substituted derivatives, have emerged as promising reagents for bioconjugation.

Cysteine-Specific Labeling

Recent research has shown that (2-cyanamidophenyl)boronic acids can undergo selective bioconjugation with N-terminal cysteine residues on peptides to form stable benzodiazaborines.[8] This reaction proceeds under mild conditions (pH 7.0, room temperature) and demonstrates high selectivity for cysteine over other nucleophilic amino acids like lysine, histidine, and serine.[8]

Diagram of N-terminal Cysteine Bioconjugation

Bioconjugation reagent (2-Cyanamidophenyl)boronic acid B(OH)₂ NH-C≡N product Benzodiazaborine Conjugate reagent->product pH 7.0, rt peptide N-terminal Cysteine Peptide H₂N-Cys-... peptide->product

Caption: Reaction of (2-cyanamidophenyl)boronic acid with an N-terminal cysteine.

Comparison with Maleimide Chemistry

Maleimide-based labeling is a robust and widely used method for cysteine modification, typically achieving coupling efficiencies of 70-90%.[9] While direct quantitative comparisons with cyanophenylboronic acid-based labeling are still emerging, the latter offers a novel reactivity that is orthogonal to many existing bioconjugation methods. The key advantage of the boronic acid-based approach is its potential for high selectivity under physiological conditions.

IV. Materials Science: Building Blocks for Functional Polymers

The dual functionality of cyanophenylboronic acids makes them valuable monomers for the synthesis of advanced materials.[10] The boronic acid group can participate in polymerization reactions, while the cyano group can be used to tune the electronic and physical properties of the resulting polymer, such as its dielectric properties, thermal stability, and optical characteristics.[10]

Conductive Polymers and Organic Electronics

Cyanophenylboronic acids can be used in Suzuki coupling polymerization to create conjugated polymers with tailored electronic properties. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals.[10] The incorporation of the cyanophenyl moiety can influence the polymer's band gap, fluorescence, and conductivity.[10]

While specific comparative data on the performance of polymers derived from cyanophenylboronic acids versus other substituted boronic acids is limited in the readily available literature, the principles of polymer design suggest that the strong electron-withdrawing nature of the cyano group would lead to materials with distinct electronic and photophysical properties compared to polymers synthesized from boronic acids with electron-donating substituents.

Conclusion

Substituted cyanophenylboronic acids are a powerful and versatile class of reagents with broad applications in organic synthesis, sensing, bioconjugation, and materials science. The position of the cyano group significantly influences their reactivity and functionality, allowing for the fine-tuning of their properties for specific applications. While direct, comprehensive comparative data under standardized conditions can be challenging to distill from the existing literature, the available evidence clearly indicates that the unique electronic and steric characteristics of cyanophenylboronic acids make them invaluable tools for the modern scientist. Further research focusing on direct comparative studies will undoubtedly continue to expand their utility and solidify their position as essential building blocks in chemistry and related disciplines.

References

  • Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. (2020). NIH. Retrieved from [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Conducting Polymer. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of conductive polymers: A brief review. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). PMC. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved from [Link]

  • N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. (2023). PMC. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). PMC. Retrieved from [Link]

  • Boronic acid building blocks: tools for sensing and separation. (2010). ResearchGate. Retrieved from [Link]

  • Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. (n.d.). Retrieved from [Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). NIH. Retrieved from [Link]

  • Conducting Polymers, Hydrogels and Their Composites: Preparation, Properties and Bioapplications. (n.d.). Retrieved from [Link]

  • Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. (n.d.). PMC. Retrieved from [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). PMC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A-Z Guide to the Compliant Disposal of 3-Cyano-2-methylphenylboronic Acid

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Cyano-2-methylphenylboronic acid (CAS No. 131151-53-4), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in federal and state regulations and established laboratory safety practices.

While some Safety Data Sheets (SDS) may classify 3-Cyano-2-methylphenylboronic acid as non-hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize that laboratory-generated waste is subject to a complex web of regulations. The guiding principle is to treat all chemical waste, regardless of its perceived hazard level, with a structured and cautious approach. The responsibility for proper waste management lies with the generator, and a failure to comply can lead to significant environmental harm and legal repercussions.[1]

Foundational Principles: Understanding the Regulatory Landscape

The primary framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[2][3] For academic and research laboratories, the EPA has established specific guidelines under 40 CFR Part 262, Subpart K, which offer an alternative, more flexible set of regulations for managing hazardous waste generated in a laboratory setting.[4][5]

Key tenets of these regulations include:

  • Waste Determination: Trained professionals, not students or untrained personnel, must make hazardous waste determinations.[4][5]

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[1]

  • Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[6]

  • Accumulation Time Limits: There are strict time limits for how long waste can be stored in the lab (Satellite Accumulation Area) and at a central facility location.[5][6]

It is imperative that every laboratory develops a comprehensive, written waste management plan and that all personnel are trained on its procedures.[2]

Hazard Profile of 3-Cyano-2-methylphenylboronic Acid

Although some supplier SDSs state this specific compound is not a hazardous substance, related boronic acid derivatives and cyanophenyl compounds are often classified as irritants. For instance, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9][10][11] The presence of a cyano group (CN) also warrants caution, as cyanide compounds can be highly toxic.[12][13] Therefore, a conservative approach, assuming potential irritant properties, is the most scientifically sound and responsible course of action.

Key Safety Data Summary

Hazard TypeClassification & Precautionary StatementsRationale & Best Practices
Skin Contact Potential for skin irritation (H315).[7][8][9][10][11]P280: Wear protective gloves.[7] P302+P352: If on skin, wash with plenty of soap and water.[7] Always use chemically resistant gloves (e.g., nitrile) and a lab coat.[14]
Eye Contact Potential for serious eye irritation (H319).[7][8][9][10][11]P280: Wear eye protection.[7] P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] Always wear safety glasses or goggles.[14]
Inhalation Potential for respiratory irritation (H335).[7][8]P261: Avoid breathing dust.[15] All handling of the solid material should occur in a well-ventilated area, preferably a chemical fume hood.[14][15]
Ingestion Harmful if swallowed (H302).[7][14]P270: Do not eat, drink or smoke when using this product.[7] In case of accidental ingestion, rinse mouth and seek immediate medical attention.[7]
Step-by-Step Disposal Protocol

The core principle for disposing of 3-Cyano-2-methylphenylboronic acid is to manage it as a hazardous chemical waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[3][15]

Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses or chemical splash goggles.[14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[14]

  • Body Protection: A lab coat or chemical-resistant apron.[14]

  • Respiratory Protection: If working outside a fume hood and there is a risk of dust generation, use a NIOSH-approved respirator.[16]

Step 2: Waste Segregation and Container Selection Proper segregation is critical to prevent dangerous reactions.

  • Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste.[1][14] The container must be in good condition with a secure, tight-fitting lid.

  • Incompatibilities: Do not mix 3-Cyano-2-methylphenylboronic acid waste with incompatible materials such as strong oxidizing agents or strong acids.[8][9] Boronic acid waste should be treated as a standalone waste stream unless directed otherwise by your institution's Environmental Health and Safety (EHS) department.[17]

  • Waste Stream: This waste should be categorized as non-halogenated organic solid waste.

Step 3: Labeling the Waste Container Proper labeling is a key EPA requirement.[6]

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "3-Cyano-2-methylphenylboronic acid". Avoid abbreviations or formulas.

    • The specific hazards (e.g., "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) The SAA is the laboratory area where the waste is initially generated and collected.

  • The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[1][5]

  • Keep the container closed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated secondary containment bin to prevent spills.

  • Do not accumulate more than 55 gallons of a single waste stream in an SAA.[6]

Step 5: Arranging for Disposal Once the container is full or the accumulation time limit is approaching, arrange for its removal.

  • Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.

  • Do not move hazardous waste from one SAA to another.[6] The EHS department will transport it to a Central Accumulation Area (CAA) for final disposal by a licensed waste disposal company.[6][14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the solid material. Avoid creating dust. Cover the spill with an inert absorbent material like sand or vermiculite.

  • Cleanup: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[8][14] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the compliant disposal of 3-Cyano-2-methylphenylboronic acid.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase (in SAA) cluster_disposal Disposal Phase A Identify Waste: 3-Cyano-2-methylphenylboronic acid B Confirm PPE: - Goggles - Nitrile Gloves - Lab Coat A->B C Select & Pre-Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards: 'Irritant' B->C D Add waste to container C->D E Is this the first addition? D->E F Add 'Accumulation Start Date' to the label E->F Yes G Store container in secondary containment. Keep closed. E->G No F->G H Is container full OR nearing time limit? G->H I Contact EHS/Waste Management for pickup H->I Yes J Continue accumulation in SAA H->J No J->D

Caption: Waste Disposal Workflow for 3-Cyano-2-methylphenylboronic acid.

References

  • Safety Data Sheet for p-Tolylboronic acid. (2025). Sigma-Aldrich.
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019, March 26). TriHaz Solutions.
  • Proper Disposal of 2-Fluoropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008, December 31). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for (5-Cyano-2-methylphenyl)boronic acid. (2021, May 1). Angene Chemical.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). MCF Environmental Services.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for (3-Hydroxy-2-methylphenyl)boronic acid. (2024, December 19). CymitQuimica.
  • Safety Data Sheet for 4-Fluoro-2-methylphenylboronic acid. (2021, December 25). Fisher Scientific.
  • Safety Data Sheet for N-(4-Cyanophenyl)acetamide. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 4-Methylbenzeneboronic acid. (2011, December 15). Fisher Scientific.
  • Safety Data Sheet for 4-Methylphenylboronic Acid. (n.d.). TCI Chemicals.
  • CYANIDES (as CN). (2024, January 22). Occupational Safety and Health Administration (OSHA).
  • CYANOGEN. (2022, June 2). Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet for 3-Methylphenylboronic Acid. (2023, March 5). TCI Chemicals.

Sources

Handling

Mastering the Safe Handling of 3-Cyano-2-methylphenylboronic Acid: A Guide to Personal Protective Equipment and Operational Safety

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 3-Cyano-2-methylphenylboronic acid, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we build a culture of proactive safety and ensure reproducible, reliable results.

This document moves beyond a simple checklist, offering a procedural and causal framework for handling this specific boronic acid derivative. The presence of both a boronic acid group and a cyano (nitrile) moiety necessitates a dual-focused safety approach.

Hazard Identification: Understanding the Compound

3-Cyano-2-methylphenylboronic acid is a solid organic compound. While comprehensive toxicological data for this specific molecule is not fully available, the hazards can be inferred from its structural components and data from similar compounds.[1]

  • Skin and Eye Irritation: Like many boronic acid derivatives, it is classified as a skin and eye irritant.[2][3][4] Direct contact can cause redness, itching, and discomfort.[5] Serious eye irritation is a primary concern.[4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, leading to coughing and shortness of breath.[2][4][6]

  • Harmful if Swallowed or Inhaled: The cyano group (-CN) introduces a higher level of toxicity concern. Compounds containing this group can be harmful if ingested or inhaled.[1][4][7][8]

  • Reactivity: Boronic acids can be incompatible with strong oxidizing agents.[9][10] Critically, cyanide-containing compounds can react with acids to form highly toxic hydrogen cyanide gas.[11][12]

The Core of Protection: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety.

  • Chemical Fume Hood: All handling of 3-Cyano-2-methylphenylboronic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[11][12][13][14] This is the primary barrier to prevent inhalation of dust or vapors.

  • Designated Area: Establish a designated area within the lab specifically for working with this and other cyanide-containing compounds.[11][12] This area should be clearly marked with hazard signs.

  • Proximity of Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9][13][15]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact and unexpected exposures. The selection of PPE must be deliberate and based on the specific task being performed.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields (meeting EN166 or ANSI Z87.1 standards).[1][9][15][16][17]Protects eyes from dust particles and accidental splashes. Standard safety glasses are insufficient.
A full-face shield should be worn over safety goggles during procedures with a high risk of splashing (e.g., transferring large volumes of solutions).[1][12][13][17]Provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant, disposable nitrile gloves.[13][18]Prevents direct skin contact. Nitrile offers good protection against a range of chemicals for short-term use.
Inspect gloves for any signs of damage before use.[17][18]Compromised gloves offer no protection.
Use proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[3][12][19][20]Prevents accidental exposure after the task is complete.
Body Protection A flame-resistant or 100% cotton laboratory coat, fully buttoned.[13][18]Protects skin and personal clothing from minor spills and dust. Synthetic materials like polyester can melt and adhere to skin in a fire.
For larger quantities or operations with a higher spill risk, a chemical-resistant apron should be worn over the lab coat.[13]Offers an additional barrier against chemical splashes.
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood.A properly functioning fume hood provides adequate respiratory protection from dust.
If weighing larger quantities where dust generation is unavoidable, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary.[13][14]Ensures protection against inhalation if dust cannot be fully contained. Respirator use requires a formal program, including fit-testing and training.[18]

Step-by-Step Operational Plan

Preparation and Weighing
  • Don PPE: Before approaching the chemical, put on your lab coat, safety goggles, and nitrile gloves.

  • Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate working height. Decontaminate the work surface if necessary.

  • Weigh the Compound: Conduct all weighing operations on a balance placed inside the fume hood. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Clean Up: After weighing, carefully clean the spatula and any contaminated surfaces within the hood.

Dissolution and Reaction Setup
  • Add Solvent: Slowly add the desired solvent to the vessel containing the boronic acid.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. If heating is required, do so with controlled heating mantles or hot plates.

  • Transfers: Use appropriate glassware (pipettes, syringes) for any transfers of the solution. All transfers should be performed within the fume hood.

Emergency Procedures: A Validating System of Preparedness

Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][5][19] Seek medical attention if irritation persists.[5][20]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][15][19] Remove contact lenses if present and easy to do.[15][19] Seek immediate medical attention.[15][19]

  • Inhalation: Move the affected person to fresh air immediately.[2][15][19] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[8][15] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][19] Rinse the mouth with water.[19][20] Seek immediate medical attention.[2][19]

Spills
  • Inside Fume Hood: For small spills, contain the material with an inert absorbent like sand or vermiculite.[13][19] Carefully sweep or vacuum the material into a designated hazardous waste container.[1][19] Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[11][12]

  • Outside Fume Hood: Evacuate all non-essential personnel from the area.[11][13] Alert others and contact your institution's environmental health and safety (EH&S) department immediately.[11]

Disposal Plan: Closing the Loop Safely

All waste generated from handling 3-Cyano-2-methylphenylboronic acid must be treated as hazardous waste.[13]

  • Solid Waste: This includes contaminated gloves, paper towels, weigh boats, and any residual chemical.[11] Collect this waste in a clearly labeled, sealed container designated for "Hazardous Cyanide Waste".[11][12]

  • Liquid Waste: Unused solutions should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date.[12]

  • Regulatory Compliance: Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[13][21] Never pour this chemical or its solutions down the drain.[13][21][22]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process and workflow for safely handling 3-Cyano-2-methylphenylboronic acid.

G cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_post Post-Operation cluster_emergency Emergency Response start Task: Handle 3-Cyano-2-methylphenylboronic acid eng_controls Work in Chemical Fume Hood? [Primary Barrier] start->eng_controls safety_equip Eyewash/Shower Accessible? eng_controls->safety_equip Yes ppe_select Don Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat safety_equip->ppe_select Yes ppe_risk High Splash Risk? ppe_select->ppe_risk ppe_face_shield Add Face Shield ppe_risk->ppe_face_shield Yes ppe_apron Add Chemical Apron ppe_risk->ppe_apron Yes handle_chem Perform Task (Weighing, Dissolving, etc.) ppe_risk->handle_chem No ppe_face_shield->handle_chem ppe_apron->handle_chem decon Decontaminate Work Area & Equipment handle_chem->decon spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure waste Dispose of all Waste as Hazardous Cyanide Waste decon->waste remove_ppe Remove PPE Correctly & Wash Hands waste->remove_ppe emergency_proc Follow Emergency Procedures (Spill/Exposure Protocol) spill->emergency_proc exposure->emergency_proc

Caption: Workflow for safe handling of 3-Cyano-2-methylphenylboronic acid.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • Boric Acid Safety & Hazards | Lab Alley . [Link]

  • 3-Cyanophenylboronic acid-SDS-MedChemExpress - Szabo-Scandic . [Link]

  • First Aid for Boric Acid Poisoning - DoveMed . [Link]

  • Boric Acid - IsoLab . [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer . [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date . [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety - Vanderbilt University . [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison . [Link]

  • Safety Data Sheet - (5-Cyano-2-methylphenyl)boronic acid - Angene Chemical . [Link]

  • Edit chemical label 3-Cyano-2-methylphenylboronic acid . [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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